5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-39-8 | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Convergence of Furan and Pyrazole Scaffolds in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science. Among these, molecules incorporating both pyrazole and furan rings are of significant interest. The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The furan ring, a five-membered aromatic heterocycle, also serves as a crucial building block in pharmaceuticals and agrochemicals, contributing to the molecule's overall steric and electronic profile.[3][4]
This guide provides a comprehensive technical overview of a robust synthetic pathway for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a molecule that strategically combines these two important scaffolds.[3][5] As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles, justify the experimental choices, and provide a self-validating framework for its synthesis and characterization. This document is intended for researchers and professionals in drug development who require a deep, practical understanding of this specific chemical entity.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most reliable and well-established method for constructing a pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Our strategy is therefore a three-step sequence designed for efficiency, regiochemical control, and scalability. It begins with a Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a regioselective cyclization with methylhydrazine, and concludes with ester hydrolysis to yield the target carboxylic acid.
Caption: Overall synthetic workflow for the target compound.
Step 1: Formation of the 1,3-Dicarbonyl Intermediate via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters (or an ester and a carbonyl compound) in the presence of a strong base.[8] In this synthesis, we perform a mixed Claisen condensation.
-
Reaction: Ethyl 2-furoate reacts with ethyl acetate using sodium ethoxide (NaOEt) as the base.
-
Causality: Ethyl acetate is chosen as the nucleophilic partner. The α-protons of ethyl acetate are acidic enough to be deprotonated by sodium ethoxide, forming a nucleophilic enolate. Ethyl 2-furoate, lacking α-protons, can only act as the electrophilic acceptor.[9][10] This directed reactivity is crucial for preventing self-condensation of ethyl acetate and maximizing the yield of the desired mixed product, ethyl 4-(2-furyl)-2,4-dioxobutanoate. The choice of sodium ethoxide as the base is critical; it is non-nucleophilic enough to avoid significant side reactions and matches the alcohol portion of the esters, preventing transesterification.
Step 2: Regioselective Pyrazole Ring Formation
The core pyrazole scaffold is constructed by reacting the synthesized 1,3-dicarbonyl intermediate with methylhydrazine. This is a classic condensation-cyclization reaction.
-
Reaction: Ethyl 4-(2-furyl)-2,4-dioxobutanoate is treated with methylhydrazine in an acidic medium.
-
Trustworthiness (Regioselectivity): The reaction with an unsymmetrical hydrazine like methylhydrazine can theoretically produce two regioisomers. However, the reaction conditions can be tuned to favor the desired product. The two carbonyl groups of the intermediate (a ketone and an ester) have different electrophilicities. The reaction is typically initiated by the more nucleophilic -NH₂ group of methylhydrazine attacking the more electrophilic ketone carbonyl. The subsequent cyclization and dehydration steps lead to the formation of the desired 1,5-disubstituted pyrazole. The N-methylated nitrogen attacks the ester carbonyl, which is a well-established pattern for such reactions, yielding Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate.
Caption: Key mechanistic steps of the pyrazole cyclization.
Step 3: Saponification to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the target carboxylic acid.
-
Reaction: Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed under basic conditions (saponification) using sodium hydroxide, followed by acidic workup.
-
Expertise: Saponification is a robust and high-yielding method for ester hydrolysis.[11] The reaction is essentially irreversible because the carboxylate salt formed under basic conditions is resonance-stabilized and unreactive towards the alcohol by-product. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution and can be easily isolated by filtration. Care must be taken as some pyrazole esters can be prone to hydrolysis, but the N-substituted pyrazole ring is generally stable under these conditions.[12][13]
Section 2: Detailed Experimental Protocols
The following protocols are representative and should be performed by qualified personnel using appropriate safety precautions.
Protocol 2.1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (200 mL).
-
Reagents: Add sodium ethoxide (1.2 eq) to the flask. To a dropping funnel, add a mixture of ethyl 2-furoate (1.0 eq) and dry ethyl acetate (1.5 eq).
-
Reaction: Heat the toluene/NaOEt suspension to reflux. Add the ester mixture dropwise over 1 hour.
-
Execution: After the addition is complete, maintain the reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by pouring it over a mixture of ice and concentrated HCl (to pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Synthesis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 eq) in ethanol (100 mL).
-
Reagents: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester is often of sufficient purity for the next step or can be purified by crystallization or column chromatography.
Protocol 2.3: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Setup: In a 250 mL round-bottom flask, dissolve the crude pyrazole ester (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).
-
Reagents: Add sodium hydroxide pellets (3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Isolation: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate will form.
-
Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.
Section 3: Characterization and Data Analysis
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. Theoretical studies, such as those using Density Functional Theory (DFT), can provide predicted spectra that correlate well with experimental results for similar structures.[14][15]
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet at δ 12-13 ppm. - Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), typically a doublet of doublets, and two doublets. - Pyrazole Proton (-CH): A sharp singlet around δ 7.0-7.5 ppm. - N-Methyl Protons (-NCH₃): A sharp singlet around δ 3.9-4.2 ppm. |
| ¹³C NMR | - Carboxylic Acid Carbonyl: Signal around δ 160-165 ppm. - Pyrazole & Furan Carbons: Multiple signals in the δ 105-155 ppm range. - N-Methyl Carbon: Signal around δ 38-42 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C=N & C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Furan): Peaks around 1000-1250 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 192.17, corresponding to the molecular weight of C₉H₈N₂O₃.[3] - Fragmentation: Common fragments would include the loss of -COOH (m/z = 147) and other characteristic furan/pyrazole ring fragments. |
Conclusion
This guide outlines a logical, efficient, and well-rationalized pathway for the synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By leveraging a directed Claisen condensation, a regioselective pyrazole formation, and a standard saponification, the target molecule can be obtained in good yield and high purity. The provided protocols and characterization data serve as a reliable, self-validating system for researchers. The successful synthesis of this compound provides a valuable building block for further exploration in medicinal chemistry and drug discovery, enabling the development of novel therapeutics that harness the synergistic potential of the furan and pyrazole moieties.
References
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Springer. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Retrieved from [Link]
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Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
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ResearchGate. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
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NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrazolylvinyl ketones from furan derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. Retrieved from [Link]
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ResearchGate. (n.d.). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]
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Synfacts. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
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Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyran, pyrazole and thiazole derivatives. Retrieved from [Link]
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NC State University Libraries. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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YouTube. (2019). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. Retrieved from [Link]
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Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]
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PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals by detailing the compound's structural characteristics, empirical and theoretical data, and relevant experimental protocols.
Introduction
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid belongs to a class of pyrazole derivatives that are widely investigated for their diverse biological activities. The presence of both a furan and a pyrazole ring within its structure makes it a key intermediate in the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial compounds[1]. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its unequivocal identification and a clear depiction of its molecular architecture.
| Identifier | Value |
| IUPAC Name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid[2] |
| CAS Number | 108128-39-8[2] |
| Molecular Formula | C₉H₈N₂O₃[2] |
| Molecular Weight | 192.17 g/mol [2] |
| Canonical SMILES | CN1N=C(C=C1C1=CC=CO1)C(O)=O[2] |
| InChI Key | XXEWHNSDJMBLBK-UHFFFAOYSA-N[2] |
Molecular Structure:
The structure comprises a central pyrazole ring, substituted at the 1-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a 2-furyl group.
Caption: 2D representation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties
The physicochemical parameters of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available experimental and theoretical data for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
| Property | Value | Source/Method |
| Melting Point | 142 - 144 °C | Experimental |
| Boiling Point | No data available | |
| Solubility | Soluble in water | Experimental (Qualitative) |
| pKa | No data available | |
| logP | No data available |
Spectroscopic and Electronic Properties (Theoretical)
A comprehensive Density Functional Theory (DFT) study provides valuable insights into the structural, spectroscopic, and electronic characteristics of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. These theoretical calculations are instrumental in predicting the molecule's behavior and properties.
Structural Conformation
DFT calculations indicate that the molecule likely adopts a planar conformation, where all constituent atoms lie within the same geometrical plane. This planarity is a result of the conjugated π-systems of the furan and pyrazole rings.
Spectroscopic Data (Simulated)
While experimental spectra are the gold standard, theoretical simulations from DFT studies offer a predictive framework for spectral interpretation.
-
¹H and ¹³C NMR Spectroscopy: Theoretical NMR data from DFT studies can predict the chemical shifts of the protons and carbons in the molecule, aiding in structural elucidation.
-
FT-IR Spectroscopy: The simulated FT-IR spectrum reveals characteristic vibrational bands. Key predicted absorptions include those corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H, C-N, and C-O stretching and bending vibrations within the furan and pyrazole rings.
Synthesis and Reactivity
Proposed Synthetic Pathway
The following diagram illustrates a probable synthetic route, which is a common and effective method for the preparation of pyrazole carboxylic acids.
Caption: A proposed synthetic workflow for the target compound.
Experimental Protocol: Hydrolysis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
This protocol describes a general procedure for the hydrolysis of a pyrazole ester to its corresponding carboxylic acid. This method is widely applicable and serves as a validated starting point for the synthesis of the title compound.
Materials:
-
Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Ethanol (or other suitable alcohol)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Aqueous hydrochloric acid (HCl) (e.g., 2 M)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate in a suitable volume of ethanol in a round-bottom flask.
-
Saponification: Add an excess of aqueous NaOH or KOH solution to the flask. The molar ratio of base to ester should typically be between 2:1 and 5:1 to ensure complete reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is no longer detectable.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add aqueous HCl with stirring until the pH of the solution is acidic (pH 1-2), as indicated by pH paper or a pH meter. A precipitate of the carboxylic acid should form.
-
Isolation:
-
Filtration: If a solid precipitate forms, collect it by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Extraction: If an oil or minimal precipitate forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
-
Drying and Concentration: Dry the collected solid or the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent from the filtrate under reduced pressure to yield the crude 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure carboxylic acid.
Applications in Drug Discovery and Development
The structural motifs present in 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid are prevalent in many biologically active molecules. The pyrazole core is a well-established pharmacophore with a wide range of activities, while the furan ring can modulate properties such as metabolic stability and receptor binding.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Anti-inflammatory agents
-
Antimicrobial compounds
-
Agrochemicals, such as novel pesticides[1]
The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new chemical entities.
Conclusion
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal and materials chemistry. This guide has provided a summary of its key physicochemical properties based on available experimental and theoretical data. While further experimental characterization is warranted to fully elucidate its properties, the information presented herein offers a solid foundation for researchers and developers working with this promising molecule.
References
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MySkinRecipes. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, incorporating both pyrazole and furan rings, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents, potentially exhibiting anti-inflammatory and antimicrobial properties.[1] A thorough understanding of its molecular structure and purity is paramount for its application in research and development, necessitating comprehensive spectroscopic analysis.
Molecular Structure and Isomerism
The isomeric placement of substituents on the pyrazole ring significantly influences the spectroscopic properties of the molecule. This guide focuses on the 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid isomer. It is crucial to consider the potential for regioisomers, such as 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, during synthesis and characterization.[1]
Figure 1. Chemical structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the furan ring, the N-methyl group, and the carboxylic acid.
Expected Chemical Shifts (δ) and Multiplicities:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | > 12 | Singlet (broad) | - | 1H |
| Furan H5' | ~7.6 | Doublet of doublets | J ≈ 1.8, 0.8 | 1H |
| Furan H3' | ~7.2 | Doublet of doublets | J ≈ 3.5, 0.8 | 1H |
| Pyrazole H4 | ~6.8 | Singlet | - | 1H |
| Furan H4' | ~6.5 | Doublet of doublets | J ≈ 3.5, 1.8 | 1H |
| N-Methyl (-CH₃) | ~3.9 | Singlet | - | 3H |
Interpretation and Rationale:
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[4]
-
Furan Protons: The protons on the furan ring will exhibit characteristic splitting patterns. The proton at the 5'-position is expected to be the most downfield due to its proximity to the oxygen atom. The coupling constants between the furan protons are typically small.
-
Pyrazole Proton: The proton at the 4-position of the pyrazole ring is anticipated to appear as a sharp singlet, as it lacks adjacent protons for coupling. Its chemical shift will be influenced by the electronic effects of the neighboring furyl and carboxylic acid groups.
-
N-Methyl Protons: The three protons of the N-methyl group will be magnetically equivalent and thus appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.[5]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~165 |
| Pyrazole C3 | ~150 |
| Pyrazole C5 | ~145 |
| Furan C2' | ~144 |
| Furan C5' | ~143 |
| Furan C3' | ~112 |
| Pyrazole C4 | ~110 |
| Furan C4' | ~108 |
| N-Methyl (-CH₃) | ~37 |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and will appear at a significantly downfield chemical shift, typically around 165 ppm.[2]
-
Aromatic Carbons: The carbons of the pyrazole and furan rings will resonate in the aromatic region (approximately 100-150 ppm). The specific chemical shifts are influenced by the substitution pattern and the electronic nature of the rings. Theoretical calculations for the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest a signal around 140 ppm for the furan carbon attached to the oxygen atom.[2]
-
N-Methyl Carbon: The carbon of the N-methyl group will appear at a more upfield chemical shift, characteristic of an sp³-hybridized carbon attached to a nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the furan ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for confirming the connectivity of the different structural fragments.[5]
-
Figure 2. A generalized workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong |
| Aromatic C=C and C=N | Stretching | 1600 - 1450 | Medium |
| C-O | Stretching | 1300 - 1200 | Medium |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is due to the stretching vibration of the hydrogen-bonded O-H group.[7]
-
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[8]
-
Aromatic C-H and C=C/C=N Stretches: The presence of the pyrazole and furan rings will give rise to weaker absorptions in the 3100-3000 cm⁻¹ region (aromatic C-H stretching) and medium intensity bands in the 1600-1450 cm⁻¹ region (aromatic ring stretching).[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₉H₈N₂O₃) is 192.17 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) at m/z = 192 would be expected.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z = 175.
-
Loss of -COOH (M-45): Decarboxylation, the loss of the entire carboxylic acid group, would result in a fragment at m/z = 147.
-
Fragmentation of the Furyl Ring: The furan ring can undergo characteristic fragmentation, such as the loss of CO (28 Da).
-
Cleavage of the Pyrazole Ring: The pyrazole ring can also fragment, although this is often less facile than the loss of substituents.
-
Figure 3. Predicted primary fragmentation pathways for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is often preferred.
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization method that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which is useful for confirming the molecular weight.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the ions, allowing for the determination of the elemental composition.[9]
Conclusion
The comprehensive spectroscopic analysis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic features of this molecule, grounded in theoretical principles and data from analogous compounds. By following the outlined experimental protocols and interpretative strategies, researchers and drug development professionals can confidently characterize this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.
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An In-depth Technical Guide to the Structural Properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
This guide provides a comprehensive technical overview of the structural characteristics of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 108128-39-8). While an experimental single-crystal X-ray diffraction structure for this specific compound has not been reported in publicly accessible databases, this document leverages data from closely related analogues and theoretical studies to provide a robust predictive analysis. This approach offers valuable insights for researchers in medicinal chemistry, agrochemical development, and materials science where this heterocyclic scaffold is of significant interest.
Introduction and Significance
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a central pyrazole ring substituted with a methyl group, a furan ring, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules. The pyrazole core is a well-known pharmacophore present in numerous approved drugs, while the furan ring can modulate biological activity and physicochemical properties. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, making it a key intermediate for creating libraries of potential bioactive compounds.
Molecular Structure
The chemical structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is presented below. Key features include the N-methylated pyrazole, the C3-linked carboxylic acid, and the C5-linked furan ring.
Caption: Molecular structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Proposed Synthesis and Crystallization Protocol
While a specific synthesis for the title compound is not detailed in the surveyed literature, a reliable route can be extrapolated from established methods for analogous pyrazole carboxylic acids.[1] The most direct pathway involves the hydrolysis of the corresponding ethyl ester.
Experimental Workflow: Synthesis and Crystallization
The following diagram outlines the proposed workflow, from the starting ester to the final characterization.
Caption: Proposed experimental workflow for synthesis and structural analysis.
Step-by-Step Synthesis Protocol
-
Saponification: Suspend ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 6 N aqueous solution of sodium hydroxide (3 equivalents).
-
Heating: Heat the mixture to approximately 80 °C (353 K) and maintain for 2 hours with stirring. The suspension should gradually become a clear solution as the ester is hydrolyzed.
-
Dilution and Acidification: After cooling to room temperature, dilute the reaction mixture with an equal volume of water. Slowly acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2), which will cause the carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the resulting solid, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, under vacuum.
Crystallization for X-ray Analysis
Obtaining single crystals suitable for X-ray diffraction is a critical step for structural elucidation.[2][3] A proven method for similar compounds is slow evaporation.[1]
-
Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a solvent mixture, such as methanol/ethyl acetate (1:1 v/v).
-
Evaporation: Loosely cover the container (e.g., with perforated paraffin film) and allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor for analysis.[4]
Comparative Crystallographic Analysis
As no experimental data exists for the title compound, we present the crystallographic data for a close structural analogue, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid , which provides a reliable model for predicting the structural properties.[1]
Crystallographic Data for Analogue Compound
The data below was determined for C₈H₁₂N₂O₂, the propyl analogue of the title compound's core structure.[1]
| Parameter | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid[1] |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Formula Weight | 168.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9336 (19) |
| b (Å) | 19.121 (7) |
| c (Å) | 9.568 (4) |
| β (°) | 92.136 (7) |
| Volume (ų) | 902.0 (6) |
| Z | 4 |
| Temperature (K) | 294 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |
Predicted Molecular Geometry and Conformation
Based on the analogue structure and theoretical calculations on a related isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, several predictions can be made.[1][5][6][7]
-
Planarity: A Density Functional Theory (DFT) study on the regioisomeric 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicated that the molecule adopts a largely planar conformation.[5][6][7] It is highly probable that the pyrazole and furan rings in the title compound are coplanar to maximize π-system conjugation. The carboxylic acid group may be slightly twisted out of this plane.
-
Bond Lengths and Angles: The internal geometry of the N-methyl-pyrazole-carboxylic acid core is expected to be very similar to that reported for the propyl analogue.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of pyrazole carboxylic acids is typically dominated by hydrogen bonding. In the analogue 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the packing is consolidated by a combination of O—H···N and C—H···O interactions.[1]
A similar hydrogen bonding pattern is anticipated for the title compound. The carboxylic acid proton will act as a hydrogen bond donor, and the N2 atom of the pyrazole ring will act as an acceptor. This interaction is expected to form robust dimeric or catemeric (chain-like) structures, which are common motifs in carboxylic acid crystal packing.
Caption: Expected O-H···N hydrogen bonding motif leading to dimerization.
Conclusion
While the definitive crystal structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid remains to be determined experimentally, a comprehensive and technically sound model of its structural properties can be constructed. By leveraging detailed crystallographic data from the closely related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and theoretical insights from DFT studies, we can confidently predict its molecular conformation and supramolecular assembly. The molecule is expected to be largely planar, with its crystal packing dominated by strong O—H···N hydrogen bonds that form dimeric or chain-like structures. This guide provides a robust framework for researchers utilizing this compound, enabling informed decisions in drug design, agrochemical synthesis, and further chemical exploration pending its formal crystallographic characterization.
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Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]
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Zhang, X., Zhou, C., Wen, Q., Chen, J., Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(12), 1183-1190. [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, multi-faceted computational workflow for the characterization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPCA), a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document, intended for researchers and drug development professionals, eschews a rigid template in favor of a logically sequenced narrative that begins with the intrinsic quantum properties of the molecule, progresses to its interaction with a relevant biological target, evaluates the dynamics of this interaction, and concludes with an in silico assessment of its drug-like properties. Each section is designed as a self-validating module, explaining the causal reasoning behind methodological choices and providing detailed, field-proven protocols.
The Foundational Blueprint: Quantum Chemical Analysis
Expertise & Rationale
Before we can predict how a molecule will interact with complex biological systems, we must first understand its intrinsic electronic and structural nature. This is the foundational principle of computational chemistry. For a molecule like FMPCA, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency, making it the industry standard for systems of this size.[3] By calculating the molecule's properties in a vacuum, we establish a baseline, uninfluenced by solvent or protein, from which all subsequent, more complex models are built. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated approach for organic molecules, providing reliable geometries and electronic properties.[4]
Experimental Protocol: DFT Characterization
-
Structure Generation: The initial 3D coordinates of FMPCA (CAS: 108128-39-8) are generated using a molecular builder and saved in a standard format (e.g., .mol2 or .xyz).[5]
-
Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), the structure is optimized to its lowest energy conformation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Tight
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This crucial step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides theoretical vibrational spectra (IR, Raman) that can be correlated with experimental data.
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors.
-
Molecular Electrostatic Potential (MEP): Maps the electron density to identify sites prone to electrophilic and nucleophilic attack.[4]
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are analyzed. The energy gap between them is a critical indicator of chemical reactivity and stability.[4]
-
Natural Bond Orbital (NBO) Analysis: Calculates the atomic charges and analyzes charge transfer interactions within the molecule.
-
Data Presentation: Calculated Quantum Chemical Properties
| Property | Calculated Value (Illustrative) | Significance |
| Total Dipole Moment | ~3.5 Debye | Indicates significant polarity, suggesting potential for dipole-dipole interactions and aqueous solubility. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity.[4] |
| Most Negative MEP Site | Carboxylic Oxygen Atoms | Primary sites for electrophilic attack and hydrogen bond acceptance. |
| Most Positive MEP Site | Carboxylic Hydrogen Atom | The primary site for nucleophilic attack and hydrogen bond donation. |
Visualization: Quantum Mechanics Workflow
Caption: Workflow for determining the quantum chemical properties of FMPCA.
Target Engagement: Molecular Docking Simulations
Expertise & Rationale
With a validated, low-energy 3D structure of FMPCA, we can now investigate its potential to interact with a biological target. Pyrazole derivatives are widely recognized as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery.[6] Therefore, we select human COX-2 (PDB ID: 5KIR) as a representative target for our docking study. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. This static "snapshot" is an invaluable, cost-effective method for prioritizing compounds and generating hypotheses about their mechanism of action before committing to more resource-intensive simulations or experiments.
Experimental Protocol: Ligand-Protein Docking
-
Ligand Preparation: The DFT-optimized structure of FMPCA from Section 1.0 is used. Atomic charges (e.g., Gasteiger charges) are calculated and non-polar hydrogens are merged using a tool like AutoDockTools.
-
Receptor Preparation:
-
The crystal structure of COX-2 (PDB: 5KIR) is downloaded from the Protein Data Bank.
-
All non-essential components (water molecules, co-solvents, original ligand) are removed.
-
Polar hydrogens are added, and atomic charges are assigned to the protein atoms.
-
-
Grid Box Definition: A grid box is defined to encompass the known active site of COX-2, centered on the key catalytic residue Ser530. The dimensions are set to be large enough to allow for translational and rotational freedom of the ligand (e.g., 25Å x 25Å x 25Å).
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is employed. The program systematically samples conformations of FMPCA within the grid box and scores them based on a semi-empirical free energy force field. An exhaustiveness setting of 16 is used to ensure a thorough search of the conformational space.
-
Pose Analysis: The resulting binding poses are analyzed. The top-scoring pose is visually inspected to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with active site residues.
Data Presentation: Docking Results against COX-2
| Parameter | Result (Illustrative) | Interpretation |
| Binding Affinity (Vina) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting FMPCA may be a potent inhibitor. For comparison, known inhibitors often score in the -8 to -12 kcal/mol range. |
| Key Hydrogen Bonds | Arg120, Tyr355 | The carboxylic acid moiety of FMPCA forms critical hydrogen bonds with Arg120 and Tyr355, anchoring it in the active site. This interaction is characteristic of many selective COX-2 inhibitors.[6] |
| Hydrophobic Interactions | Val523, Leu352 | The furan and pyrazole rings are positioned within a hydrophobic pocket, contributing favorably to the binding energy. |
| RMSD from Best Mode | < 2.0 Å | The top 9 predicted poses are clustered closely together, indicating a well-defined and confident binding mode prediction. |
Visualization: Molecular Docking Workflow
Caption: The workflow for predicting the binding mode of FMPCA to a target protein.
The Dynamic Reality: Molecular Dynamics Simulation
Expertise & Rationale
Molecular docking provides a valuable but static picture. Biological systems, however, are in constant motion. Molecular Dynamics (MD) simulation is the critical next step to validate the stability of the docked pose.[1][7] By simulating the protein-ligand complex in a fully solvated, dynamic environment over time (e.g., 100 nanoseconds), we can assess whether the key interactions observed in docking are maintained or if the ligand is unstable and dissociates. This provides a much higher level of confidence in the predicted binding mode and serves as a self-validating check on the docking results.[8]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
The highest-scoring docked complex of FMPCA-COX-2 from Section 2.0 is selected as the starting structure.
-
The complex is placed in a periodic cubic box of water (a TIP3P water model is standard).[9]
-
Sodium and chloride ions are added to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Force Field Parameterization:
-
A standard protein force field (e.g., AMBER ff19SB) is applied to the COX-2 enzyme.
-
The FMPCA ligand is parameterized using the General Amber Force Field (GAFF). Restrained Electrostatic Potential (RESP) charges, derived from the initial quantum mechanics calculations (Section 1.0), are applied for greater accuracy.
-
-
Minimization & Equilibration:
-
The system undergoes a series of energy minimization steps to remove steric clashes.
-
A multi-stage equilibration process is performed:
-
NVT Ensemble (Constant Volume): The system is gradually heated to 310 K (physiological temperature) while keeping the volume constant.
-
NPT Ensemble (Constant Pressure): The system is equilibrated at 310 K and 1 bar pressure, allowing the box density to relax. Positional restraints on the protein and ligand are gradually released during this phase.
-
-
-
Production MD: A production simulation is run for at least 100 ns under NPT conditions. System coordinates are saved every 100 ps for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated relative to the starting structure to assess overall system stability.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts identified during docking is monitored throughout the simulation.
-
Data Presentation: Key MD Simulation Metrics
| Metric | Result (Illustrative) | Interpretation |
| Protein Backbone RMSD | 1.8 ± 0.3 Å (after 10 ns) | The protein structure remains stable throughout the simulation, with fluctuations within the expected range for a protein of this size. |
| Ligand RMSD (relative to protein) | 2.1 ± 0.5 Å | The ligand remains stably bound in the active site without dissociating. The minor fluctuations indicate it is sampling local conformational space. |
| H-Bond Occupancy (FMPCA-Arg120) | 95% | The critical hydrogen bond identified in docking is highly stable and maintained throughout the majority of the simulation, confirming its importance. |
| H-Bond Occupancy (FMPCA-Tyr355) | 88% | This second key hydrogen bond is also shown to be stable and a significant contributor to the binding. |
Visualization: Molecular Dynamics Workflow
Caption: A streamlined workflow for validating a docked pose using MD simulation.
The Clinical Lens: In Silico ADMET Profiling
Expertise & Rationale
High potency at a biological target is meaningless if a compound cannot reach that target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of modern drug discovery, allowing for the early-stage flagging of compounds with poor pharmacokinetic or safety profiles.[10] By using a battery of well-validated computational models, we can predict these properties from the molecular structure alone, saving immense time and resources by deprioritizing compounds destined to fail in later clinical stages.[11][12]
Experimental Protocol: ADMET Prediction
-
Structure Input: The 2D structure or SMILES string of FMPCA is submitted to a web-based ADMET prediction platform (e.g., SwissADME, pkCSM).[5]
-
Physicochemical & Lipophilicity Calculation: The platform calculates fundamental descriptors.
-
Pharmacokinetic Prediction: Models are used to predict key PK parameters.
-
Drug-Likeness & Medicinal Chemistry Evaluation: The molecule is assessed against established rules and alerts.
-
Toxicity Prediction: The structure is screened against models for common toxicity endpoints.
Data Presentation: Predicted ADMET Profile for FMPCA
| Category | Parameter | Predicted Value (Illustrative) | Guideline / Interpretation |
| Physicochemical | Molecular Weight | 192.17 g/mol | < 500 g/mol (Passes Lipinski's Rule)[10] |
| LogP (Consensus) | 1.85 | < 5 (Passes Lipinski's Rule)[10] | |
| H-Bond Donors | 1 | < 5 (Passes Lipinski's Rule)[10] | |
| H-Bond Acceptors | 4 | < 10 (Passes Lipinski's Rule)[10] | |
| TPSA | 71.5 Ų | < 140 Ų (Good potential for cell permeability) | |
| Pharmacokinetics | Human Intestinal Absorption (HIA) | High (Predicted > 90%) | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) | No | Unlikely to cross the BBB, which is desirable for a peripherally acting anti-inflammatory. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. | |
| Drug-Likeness | Lipinski's Rule of 5 | Yes (0 violations) | Exhibits physicochemical properties common in orally active drugs.[10] |
| PAINS Alert | 0 alerts | No known promiscuous substructures that interfere with assays. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic.[1] |
| hERG I Inhibition | No | Low risk of cardiac toxicity. |
Visualization: ADMET Prediction Pipeline
Caption: The pipeline for generating a comprehensive in silico ADMET profile.
Synthesis and Conclusion
This guide has detailed a holistic and logically sequenced computational workflow to characterize 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The investigation proceeded from the foundational to the applied:
-
Quantum Mechanics revealed FMPCA to be a stable, polar molecule with distinct electrophilic and nucleophilic regions centered on its carboxylic acid moiety.
-
Molecular Docking predicted a high-affinity binding mode to the active site of COX-2, a therapeutically relevant target for anti-inflammatory agents. The binding was rationalized by specific, strong hydrogen bonds and favorable hydrophobic interactions.
-
Molecular Dynamics simulations validated the docking results, demonstrating that the predicted binding pose and its key interactions are stable over a significant timescale in a dynamic, solvated environment.
-
In Silico ADMET profiling suggests that FMPCA possesses a favorable drug-like profile, with good predicted absorption, desirable distribution for a peripheral target, and a low risk of common toxicities.
Collectively, the computational evidence strongly suggests that 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a promising candidate for further investigation as a COX-2 inhibitor. It is critical to recognize that these computational models, while powerful, generate hypotheses. The definitive validation of these findings requires empirical testing, including chemical synthesis, in vitro enzyme inhibition assays, and eventually, in vivo studies. This guide provides the robust theoretical foundation upon which such experimental work can be confidently built.
References
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Request PDF. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
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Al-Warhi, T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
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Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]
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Aldeghi, M., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications. Available at: [Link]
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El-Metwaly, A. M., et al. (2025). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Available at: [Link]
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ACS Publications. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands. Available at: [Link]
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Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Available at: [Link]
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MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available at: [Link]
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National Institutes of Health. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]
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Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Available at: [Link]
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Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]
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The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Pharmacology
An In-depth Technical Guide to the Theoretical and Computational Elucidation of Pyrazole Carboxylic Acid Derivatives in Drug Discovery
Abstract: Pyrazole carboxylic acid derivatives constitute a cornerstone scaffold in modern medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating a vast range of biological activities. The contemporary drug discovery paradigm has shifted from serendipitous screening to rational, structure-based design, where theoretical and computational studies are indispensable. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core theoretical methodologies employed to investigate pyrazole carboxylic acid derivatives. We will dissect the causality behind key computational choices, present validated experimental protocols, and illustrate how an integrated theoretical-experimental workflow can accelerate the identification and optimization of novel therapeutic agents. This document is structured to serve not as a rigid template, but as a logical, in-depth narrative grounded in scientific integrity.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly versatile and valuable pharmacophore.[1] When functionalized with a carboxylic acid group, its therapeutic potential is significantly enhanced. This scaffold is prevalent in a multitude of clinically successful drugs due to its favorable physicochemical properties and ability to engage in critical interactions with biological targets.[2]
The diverse biological activities reported for pyrazole carboxylic acid derivatives are extensive, including:
The success of this scaffold stems from its unique electronic and structural features. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton can be a hydrogen bond donor. The aromatic ring allows for π-π stacking interactions, and the carboxylic acid group is a potent hydrogen bond donor/acceptor and can form salt bridges, often serving as a key anchoring point within a protein's active site. Understanding and predicting these properties at a molecular level is the primary driver for employing theoretical studies.
Core Theoretical Methodologies: From Electron Orbitals to Dynamic Interactions
Computational chemistry provides a suite of tools to model pyrazole derivatives at various levels of theory and complexity.[7] The choice of method is dictated by the specific scientific question, the desired accuracy, and the available computational resources.
Quantum Mechanics (QM): Decoding Intrinsic Molecular Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic structure and reactivity of a molecule, independent of its biological environment.[8]
Causality Behind DFT Applications:
-
Geometric Optimization: Before any other analysis, we must find the molecule's most stable 3D conformation (the global energy minimum). This geometry dictates how the molecule will present itself to a biological target.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap suggests higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting where non-covalent interactions, such as hydrogen bonds, are likely to occur.
-
-
Spectroscopic Prediction: Theoretically calculating IR, Raman, and NMR spectra can provide a direct comparison to experimental data, serving as a powerful tool for structural confirmation of newly synthesized derivatives.[8]
Protocol: Standard DFT Characterization of a Pyrazole Carboxylic Acid Derivative
-
Structure Preparation: Draw the 2D structure of the pyrazole derivative and convert it to a preliminary 3D structure using software like Avogadro or GaussView.
-
Method Selection: Choose a functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted combination for organic molecules, offering a good balance of accuracy and computational cost.[8]
-
Geometry Optimization: Perform a full geometry optimization. This step calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
Validation via Frequency Calculation: This is a critical, self-validating step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry is not a stable structure. This calculation also yields the predicted vibrational (IR/Raman) spectra.
-
Single-Point Calculations: Using the validated optimized geometry, perform single-point calculations to derive electronic properties like HOMO-LUMO energies, MEP maps, and Mulliken charges.
Caption: A self-validating workflow for DFT analysis of pyrazole derivatives.
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking predicts the binding orientation and affinity of a ligand (the pyrazole derivative) within the active site of a target protein.[9] It is a cornerstone of structure-based drug design.
Causality Behind Docking Choices:
-
Target Selection & Preparation: The quality of the protein structure (typically from the Protein Data Bank - PDB) is paramount. It must be prepared by adding hydrogens, removing non-essential water molecules, and assigning correct protonation states to residues like histidine. This ensures the active site's electrostatic and steric environment is realistic.
-
Ligand Preparation: The ligand must be prepared in its likely physiological protonation state and its 3D geometry optimized (often using a QM method as described above).
-
Search Algorithm & Scoring Function: The search algorithm explores possible binding poses, while the scoring function estimates the binding free energy for each pose. The choice of docking software (e.g., AutoDock, Glide, Gold) depends on the balance between speed and accuracy required.
Protocol: A Validated Molecular Docking Workflow
-
System Preparation:
-
Protein: Download the target protein structure from the PDB. Prepare it by removing crystallographic waters, adding polar hydrogens, and assigning partial charges.
-
Ligand: Generate the 3D conformer of the pyrazole derivative and minimize its energy. Assign partial charges.
-
-
Binding Site Definition: Define a "grid box" or "docking sphere" that encompasses the known active site of the protein.
-
Protocol Validation (Self-Validation): If a co-crystallized ligand is present in the PDB file, extract it and re-dock it into the active site. A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This step is crucial for trusting the results for novel compounds.
-
Docking Simulation: Dock the pyrazole derivative library into the validated binding site.
-
Post-Docking Analysis: Analyze the top-scoring poses. Scrutinize the key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and compare them with known inhibitors. A good score combined with chemically sensible interactions is the goal.
Caption: A validated molecular docking workflow emphasizing the critical re-docking step.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time (from nanoseconds to microseconds).[7] This is computationally intensive but provides deeper insights into the stability of the binding pose and the role of protein flexibility.
An Integrated Strategy for Rational Drug Design
No single theoretical method is sufficient. The power of computational studies lies in their integration into a cohesive workflow that guides experimental work.
Table 1: Illustrative Data for a Quantitative Structure-Activity Relationship (QSAR) Study
| Compound ID | R-Group at C3 | Experimental IC₅₀ (nM) | cLogP | H-Bond Donors |
| PZA-01 | -H | 150.5 | 2.1 | 2 |
| PZA-02 | -CH₃ | 95.2 | 2.6 | 2 |
| PZA-03 | -Cl | 45.8 | 2.8 | 2 |
| PZA-04 | -OCH₃ | 110.1 | 2.0 | 2 |
This hypothetical data illustrates how calculated descriptors (cLogP, H-Bond Donors) can be correlated with experimental activity (IC₅₀) to build predictive QSAR models, guiding the synthesis of the next generation of compounds.
Caption: An integrated workflow showing the synergy between computational and experimental phases.
Future Directions: The Rise of AI and Machine Learning
The field is rapidly evolving. Machine learning and artificial intelligence (AI) are being increasingly integrated into drug discovery. AI models trained on vast chemical and biological datasets can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, suggest novel molecular scaffolds, and even predict synthetic routes with increasing accuracy. The future of theoretical studies on pyrazole carboxylic acids will undoubtedly involve a synergistic combination of physics-based methods like DFT and MD with data-driven AI approaches.
Conclusion
Theoretical studies are not a replacement for experimental chemistry and biology; they are an indispensable partner. For pyrazole carboxylic acid derivatives, computational methods provide a rational framework to understand structure-property relationships, predict biological interactions, and prioritize synthetic efforts. By employing a validated, multi-faceted theoretical approach—from the quantum level through to dynamic simulations—research organizations can de-risk their drug discovery pipelines, reduce costs, and accelerate the journey from a promising scaffold to a life-changing therapeutic.
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Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: A 2021 mini-review providing an overview of the synthesis and broad biological applications of pyrazole carboxylic acid derivatives. URL: [Link]
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Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: A 2024 review detailing the application of various computational methods to the study of pyrazole derivatives. URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: A review from the National Center for Biotechnology Information (NCBI) covering the wide range of biological activities of pyrazoles, including their use as NSAIDs. URL: [Link]
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Title: 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: A research article demonstrating the combined experimental and computational (DFT) characterization of a pyrazole carboxylic acid. URL: [Link]
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Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review Source: A comprehensive review on the design and synthesis of pyrazole derivatives for drug development. URL: [Link]
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Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids Source: A 2020 paper from the Royal Society of Chemistry detailing a synthesis method and preliminary evaluation of anticancer activity. URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: An extensive review published by MDPI covering synthesis methods and a wide array of pharmacological activities. URL: [Link]
-
Title: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: A 2024 MDPI article showcasing the use of molecular docking in the design and evaluation of pyrazolone derivatives. URL: [Link]
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Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: A mini-review summarizing the synthesis and biological activities of pyrazole carboxylic acid derivatives. URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: A comprehensive review from NCBI detailing the vast pharmacological landscape of pyrazole derivatives. URL: [Link]
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Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: A review covering the chemical properties and pharmacological activities of pyrazole scaffolds. URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: A 2023 MDPI review on modern synthetic methodologies for accessing pyrazole derivatives. URL: [Link]
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Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: A review discussing the primary approaches to the pyrazole nucleus and its importance in drug design. URL: [Link]
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Synthesis of Novel Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Legacy of a Five-Membered Ring
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. First synthesized in 1883 by Ludwig Knorr, its structural versatility and unique physicochemical properties have propelled it to the forefront of drug discovery.[1] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as anti-inflammatory agents, anticancer therapies, antivirals, and more.[2][3] This guide provides a comprehensive overview of the historical context, synthetic evolution, and modern applications of novel pyrazole compounds, offering field-proven insights for professionals engaged in the art and science of drug development. We will delve into the causality behind synthetic choices and explore the intricate journey from initial discovery to clinical application, exemplified by recent breakthroughs in pyrazole-based therapeutics.
I. A Historical Perspective: From Knorr's Discovery to Foundational Synthetic Strategies
The story of pyrazole synthesis begins with a foundational reaction that remains relevant to this day: the Knorr pyrazole synthesis. This acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative laid the groundwork for the systematic exploration of the pyrazole chemical space.[4] The elegance and simplicity of this method established it as a vital tool in the early days of heterocyclic chemistry and continue to inform modern synthetic approaches.[4]
The choice of the Knorr synthesis in the late 19th and early 20th centuries was driven by the ready availability of the starting materials and the robustness of the reaction. However, a key consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[4] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products. This inherent challenge spurred the development of more regioselective synthetic methodologies.
Visualizing the Knorr Synthesis
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the key steps of condensation, intramolecular cyclization, and dehydration to form the aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
II. The Modern Synthesis Toolbox: Expanding the Horizons of Pyrazole Chemistry
While the Knorr synthesis remains a valuable tool, the demands of modern drug discovery for increased efficiency, diversity, and sustainability have driven the development of a vast array of novel synthetic strategies. These contemporary methods offer greater control over substitution patterns and access to a wider range of functionalized pyrazole derivatives.
A. Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy for the rapid generation of molecular diversity.[5][6] In the context of pyrazole synthesis, MCRs offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[2][5] A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a compound with an active methylene group (such as malononitrile), and a hydrazine derivative.[5] The choice of an MCR is often dictated by the need for high-throughput synthesis in early-stage drug discovery, allowing for the rapid creation of large libraries of compounds for biological screening.
B. 1,3-Dipolar Cycloadditions: Precision in Ring Construction
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another cornerstone of modern pyrazole synthesis. This approach offers excellent control over regioselectivity, a critical factor in optimizing the pharmacological properties of a drug candidate. A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne to form the pyrazole ring in a concerted fashion.[7] This level of precision is invaluable when specific substitution patterns are required to achieve desired interactions with a biological target.
C. Catalysis-Driven Innovations: The Rise of Green Chemistry
Recent years have witnessed a surge in the development of catalytic methods for pyrazole synthesis, driven by the principles of green chemistry.[8] These approaches often utilize transition metal catalysts, such as palladium or copper, to facilitate reactions under milder conditions and with greater efficiency.[8] Furthermore, the use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, leading to higher yields in shorter timeframes.[9] These innovations not inly enhance the sustainability of pyrazole synthesis but also open up new avenues for the creation of previously inaccessible molecular architectures.
III. Case Studies in Novel Pyrazole Drug Discovery: From Bench to Bedside
The true measure of a privileged scaffold lies in its ability to yield transformative medicines. The pyrazole core is at the heart of numerous groundbreaking drugs, and a closer examination of their discovery and development reveals the strategic thinking and scientific rigor that underpin modern pharmaceutical research.
A. Darolutamide (Nubeqa®): A Tale of Refined Androgen Receptor Antagonism
Darolutamide is a second-generation nonsteroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[10][11] Its discovery was driven by the need to overcome the limitations of earlier antiandrogen therapies, such as the development of resistance.[11] The unique chemical structure of darolutamide, featuring a pyrazole core, imparts a high binding affinity for the AR and the ability to inhibit the transcriptional activity of several AR mutants that confer resistance to other treatments.[11][12]
The selection of the pyrazole scaffold in the design of darolutamide was a deliberate choice to optimize its pharmacological profile. Molecular modeling studies have suggested that the flexibility of the darolutamide molecule, enabled by the pyrazole ring, allows it to accommodate mutations in the AR ligand-binding pocket that would otherwise lead to reduced efficacy of other antagonists.[12] This highlights a key principle in modern drug design: the use of a privileged scaffold as a foundation for fine-tuning molecular properties to address specific biological challenges.
Darolutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the AR, thereby preventing its translocation to the nucleus and subsequent activation of genes that drive prostate cancer cell proliferation.[13][]
Caption: Darolutamide's mechanism of action in prostate cancer cells.
B. Pirtobrutinib (Jaypirca™): Overcoming Resistance with a Non-Covalent Approach
Pirtobrutinib is a highly selective, non-covalent, reversible Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies.[15] Its development was a direct response to the emergence of resistance to first-generation, covalent BTK inhibitors, which often occurs through mutations in the BTK active site.[8][16] The non-covalent binding mode of pirtobrutinib allows it to effectively inhibit both wild-type and mutated forms of BTK, offering a new therapeutic option for patients with relapsed or refractory disease.[16][17]
The discovery of pirtobrutinib (formerly known as RXC005) by Redx Pharma exemplifies a rational drug design approach.[1] By targeting a non-covalent binding mechanism, the researchers were able to circumvent the resistance mechanisms that plagued earlier BTK inhibitors. The pyrazole core of pirtobrutinib plays a crucial role in its ability to bind to BTK with high affinity and selectivity. This case study underscores the importance of understanding the molecular basis of drug resistance and leveraging this knowledge to design next-generation inhibitors.
IV. Experimental Protocols: A Practical Guide to Pyrazole Synthesis
To provide a tangible example of modern pyrazole synthesis, this section details a representative protocol for a multi-component reaction to generate a biologically active pyrazole derivative. This method is chosen for its efficiency and relevance to contemporary drug discovery efforts.
Protocol: Three-Component Synthesis of a Substituted 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a reported multi-component synthesis of aminopyrazole derivatives.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Phenylhydrazine
-
Solid-phase vinyl alcohol (SPVA) catalyst
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of SPVA.
-
Stir the reaction mixture at room temperature under solvent-free conditions for the time specified in the original literature (typically monitored by TLC).
-
Upon completion of the reaction, add ethanol to the reaction mixture and heat to dissolve the product.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.
Causality of Experimental Choices:
-
Solvent-free conditions: This approach is not only environmentally friendly but also often leads to faster reaction rates and higher yields by increasing the concentration of the reactants.
-
SPVA catalyst: The use of a solid-phase catalyst simplifies the workup procedure, as it can be easily removed by filtration, and it can often be recycled and reused.
-
Multi-component approach: This strategy allows for the rapid and efficient construction of the complex pyrazole scaffold in a single step, which is highly desirable in a drug discovery setting.
V. Quantitative Data and Structure-Activity Relationships
The development of novel pyrazole compounds is guided by a deep understanding of their structure-activity relationships (SAR). The following table summarizes key data for selected pyrazole-based kinase inhibitors, illustrating how modifications to the pyrazole scaffold can impact their biological activity.
| Compound | Target Kinase | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 6 | Aurora A | 0.16 | Pyrazole with nitro group | [3] |
| eCF506 | SRC | <0.001 | Pyrazolopyrimidine core | [18] |
| Compound 33 | FLT3/VEGFR2 | Potent inhibitor | Pyrazolo[3,4-d]pyrimidine with urea linkage | [19] |
Analysis of SAR: The data in the table above demonstrate that the biological activity of pyrazole derivatives can be exquisitely sensitive to their substitution patterns. For instance, the introduction of a nitro group in compound 6 was found to be optimal for Aurora A kinase inhibition.[3] The fusion of the pyrazole ring with a pyrimidine, as seen in eCF506, led to a highly potent and selective SRC inhibitor.[18] These examples underscore the importance of systematic SAR studies in the optimization of pyrazole-based drug candidates.
VI. Future Outlook and Conclusion
The journey of the pyrazole scaffold, from its discovery in the 19th century to its central role in 21st-century medicine, is a testament to its enduring value in drug discovery. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of the molecular drivers of disease, has ensured that pyrazole-based compounds will remain a rich source of novel therapeutics.
Future research in this area will likely focus on several key areas:
-
Development of more sustainable and efficient synthetic methods: The principles of green chemistry will continue to drive innovation in pyrazole synthesis.
-
Exploration of new biological targets: The versatility of the pyrazole scaffold will be leveraged to design inhibitors for a wider range of disease-relevant proteins.
-
Application of computational methods: In silico drug design and molecular modeling will play an increasingly important role in the rational design of novel pyrazole-based drugs with improved potency, selectivity, and pharmacokinetic properties.
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A Technical Guide to the Biological Activity Screening of Furyl-Pyrazole Derivatives
Introduction: The Synergy of Furan and Pyrazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in many natural and synthetic bioactive compounds.
The fusion or derivatization of these two moieties into furyl-pyrazole structures creates a unique chemical space, offering novel steric and electronic properties that can lead to enhanced biological activity and target selectivity. These derivatives have emerged as a promising class of compounds, demonstrating potent effects across a spectrum of therapeutic areas.[4][5][6] This guide provides an in-depth technical overview of the core screening methodologies employed to elucidate and quantify the biological activities of novel furyl-pyrazole derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for a logical, multi-tiered screening cascade.
Part 1: Anticancer Activity Screening Cascade
The investigation of furyl-pyrazole derivatives as anticancer agents is driven by their demonstrated ability to interact with crucial cellular targets involved in tumorigenesis and proliferation.[7] Numerous studies have identified that pyrazole-based compounds can act as inhibitors of key proteins such as tubulin, various kinases (e.g., EGFR, CDK), and topoisomerases, making them high-priority candidates for oncology drug discovery.[7][8]
A systematic screening approach is essential, beginning with broad cytotoxicity assessments and progressing to specific mechanism-of-action (MoA) studies for the most promising hits.
Workflow for Anticancer Screening
Caption: Workflow for identifying and characterizing anticancer furyl-pyrazole derivatives.
Primary Screening: In Vitro Cytotoxicity
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The goal is to determine the concentration at which a compound reduces cell viability by 50% (IC50 or GI50).
Methodology Spotlight: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10]
-
Causality & Scientific Rationale: This assay is predicated on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes capable of reducing the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells. Cells that have undergone apoptosis or necrosis due to the cytotoxic effects of a compound lose this enzymatic activity, resulting in a diminished color signal.[9] This provides a reliable proxy for cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furyl-pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (solvent only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
Data Presentation: Hypothetical Cytotoxicity of Furyl-Pyrazole Derivatives
| Compound ID | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) |
| FP-01 | 1.5 | 2.3 | 0.9 |
| FP-02 | > 50 | > 50 | 45.7 |
| FP-03 | 0.08 | 0.12 | 0.05 |
| Doxorubicin | 0.25 | 0.31 | 0.18 |
Secondary Screening: Elucidating the Mechanism of Action
Compounds demonstrating potent and selective cytotoxicity (e.g., FP-03 in the table above) are advanced to secondary assays to identify their molecular target. Based on existing literature for pyrazole derivatives, tubulin is a common and high-value target.[4][7]
Methodology Spotlight: In Vitro Tubulin Polymerization Assay
-
Causality & Scientific Rationale: Microtubules, polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are potent anticancer drugs. This assay directly measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules.[4] A fluorescence-based assay is commonly used, where a fluorescent reporter incorporates into growing microtubules, leading to an increase in fluorescence intensity over time. An inhibitor will suppress this increase.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a reaction buffer. Prepare various concentrations of the test compound.
-
Assay Setup: In a 96-well plate, add the tubulin protein, reaction buffer (containing GTP and the fluorescent reporter), and either the test compound, a positive control (e.g., Colchicine), or a vehicle control (DMSO).
-
Initiation and Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the fluorescence intensity every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for tubulin polymerization inhibition.[4]
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Heterocyclic compounds, including furyl-pyrazoles, are a rich source for such discoveries.[1][5][12] The screening process typically involves a preliminary qualitative assay followed by a quantitative determination of potency.
Workflow for Antimicrobial Screening
Caption: A two-tiered workflow for assessing the antimicrobial activity of novel compounds.
Primary Screening: Agar Well Diffusion Method
This method serves as an efficient initial screen to identify compounds with any antimicrobial activity.[13]
-
Causality & Scientific Rationale: A solution of the test compound is placed in a well punched into an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses outward from the well, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth in the area around the well. The diameter of this "zone of inhibition" is proportional to the compound's potency and its diffusion characteristics through the agar.[14][15]
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension.[13]
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include positive control (e.g., Gentamicin) and vehicle control (solvent) wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Quantitative Screening: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
-
Causality & Scientific Rationale: By exposing the microorganism to a range of precisely defined compound concentrations in a liquid broth, we can pinpoint the exact concentration at which growth is inhibited. This provides a quantitative measure of potency, which is more accurate and reproducible than diffusion assays.
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation: Hypothetical Antimicrobial Activity of Furyl-Pyrazole Derivatives
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |
| FP-04 | 18 | 8 | 10 | 64 |
| FP-05 | 9 | 128 | 0 | >256 |
| Gentamicin | 22 | 1 | 20 | 2 |
Part 3: Anti-inflammatory Activity Screening
Pyrazole derivatives are renowned for their anti-inflammatory properties, with the blockbuster drug Celecoxib (Celebrex®) being a prime example. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[2] Screening for this activity typically combines an in vivo model of acute inflammation with a targeted in vitro enzyme assay.
Workflow for Anti-inflammatory Screening
Caption: Screening cascade for anti-inflammatory agents, linking in vivo effects to in vitro targets.
In Vivo Screening: Carrageenan-Induced Paw Edema
This is the most widely used primary in vivo screen for acute inflammation.[17][18]
-
Causality & Scientific Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a predictable and well-characterized acute inflammatory response.[17][19] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, followed by a later phase (3-6 hours) primarily driven by the overproduction of prostaglandins, which are synthesized by COX enzymes.[17] By administering a test compound prior to the carrageenan challenge, we can measure its ability to suppress the resulting paw swelling (edema). A significant reduction in edema, particularly in the later phase, strongly suggests an inhibitory effect on the prostaglandin synthesis pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[20]
-
Grouping and Dosing: Divide animals into groups (n=6-8): a control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the furyl-pyrazole derivatives. Administer the compounds, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Mechanistic Assay: COX-2 Inhibition
For compounds that show significant activity in the paw edema model, a direct enzyme inhibition assay is the logical next step to confirm the MoA.
-
Causality & Scientific Rationale: This assay quantifies the compound's ability to directly inhibit the enzymatic activity of COX-2. Commercially available kits often use a colorimetric or fluorometric method where the peroxidase component of the COX enzyme catalyzes a reaction that produces a measurable signal.[21][22] Inhibition of the enzyme by the test compound results in a decreased signal, allowing for the calculation of an IC50 value. Comparing the IC50 for COX-2 versus the constitutively expressed COX-1 isoform can also establish selectivity, a key attribute for safer anti-inflammatory drugs.[23]
Experimental Protocol: Fluorometric COX-2 Inhibitor Assay
-
Reagent Preparation: Prepare assay buffer, reconstitute the COX-2 enzyme, and prepare the substrate (arachidonic acid) and probe solutions as per the kit manufacturer's instructions.[24]
-
Assay Setup: In a 96-well opaque plate, add the assay buffer, the human recombinant COX-2 enzyme, and the test compound at various concentrations. Include wells for 100% initial activity (vehicle control) and a positive control (e.g., Celecoxib).
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction from the slope of the kinetic read. Calculate the percentage of inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound ID | % Inhibition of Paw Edema @ 4h | COX-2 Inhibition IC50 (µM) |
| FP-06 | 68.5% | 0.15 |
| FP-07 | 21.3% | 12.8 |
| Celecoxib | 75.2% | 0.05 |
Conclusion and Future Perspectives
The furyl-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. A structured and logical screening cascade is paramount to efficiently identify and characterize the biological activities of new derivatives. This guide outlines a tiered approach, starting with high-throughput phenotypic screens (in vitro cytotoxicity, agar diffusion, in vivo paw edema) to identify active compounds, followed by more focused, target-based assays (in vitro enzyme inhibition) to elucidate their mechanism of action.
The data generated from these screens—IC50 values for cytotoxicity and enzyme inhibition, MIC values for antimicrobial activity, and in vivo efficacy—provide the critical foundation for establishing structure-activity relationships (SAR). Promising lead compounds identified through this comprehensive screening process can then be advanced to further preclinical development, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, pharmacokinetic studies, and evaluation in more complex disease models.
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An In-Depth Technical Guide to the Initial Mechanistic Investigation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The novel compound, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPCA), combines this potent pyrazole core with a furan moiety, another heterocycle known for its presence in bioactive molecules. Preliminary data on related structures suggest its potential as an intermediate for developing anti-inflammatory and antimicrobial agents.[5] This guide presents a structured, multi-phase strategic framework for the initial investigation into the mechanism of action (MoA) of FMPCA. We will proceed from broad phenotypic screening to identify its primary biological activity, through target deconvolution and validation, and finally to initial pathway analysis. Each phase is designed with clear decision points and self-validating protocols to ensure scientific rigor and efficient resource allocation.
Introduction and Foundational Hypothesis
The Compound: 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPCA)
FMPCA is a small molecule featuring a substituted pyrazole ring linked to a furan group. The structural and electronic properties of the pyrazole-furan scaffold suggest a high potential for interaction with biological targets.[6][7]
| Identifier | Value |
| IUPAC Name | 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid[8] |
| CAS Number | 108128-39-8[8] |
| Molecular Formula | C₉H₈N₂O₃[8] |
| Molecular Weight | 192.17 g/mol [8] |
| SMILES | CN1N=C(C=C1C1=CC=CO1)C(O)=O[8] |
Core Hypothesis Development
The vast body of literature on pyrazole derivatives points towards several potential therapeutic applications. Pyrazole-containing compounds are well-documented as inhibitors of various enzymes and modulators of cellular receptors.[9][10] Specifically, they have shown significant promise as:
-
Anti-inflammatory agents , often through the inhibition of cyclooxygenase (COX) enzymes.[11]
-
Antimicrobial agents , targeting essential bacterial or fungal enzymes.[12][13]
-
Anticancer agents , by inhibiting kinases (e.g., EGFR, VEGFR-2) or other proteins crucial for tumor cell proliferation.[14][15][16]
Based on this precedent and the use of similar compounds as intermediates for anti-inflammatory and antimicrobial synthesis[5], our initial investigation will be guided by the primary hypothesis that FMPCA possesses either anti-inflammatory, anticancer, or antimicrobial activity, likely mediated by specific enzyme inhibition.
The overall investigational workflow is designed to test this hypothesis systematically.
Caption: Overall workflow for FMPCA mechanism of action investigation.
Phase 1: Broad-Spectrum Phenotypic Screening
Causality: Before dedicating resources to identifying a specific molecular target, we must first confirm that FMPCA elicits a reliable and reproducible biological response in a cellular context. This phase aims to identify the compound's primary pharmacological "effect," which will guide all subsequent experiments. We will simultaneously assess for general cytotoxicity to establish a preliminary therapeutic window.
Experiment 1: Cytotoxicity Profiling
Rationale: This assay is critical for determining the concentration range at which FMPCA can be studied for specific effects without causing non-specific cell death. We will use a panel of cancer cell lines and a non-cancerous cell line to identify potential anti-cancer selectivity.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 non-cancerous embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of FMPCA in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the FMPCA-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
Hypothetical Data Summary:
| Cell Line | Type | FMPCA IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Carcinoma | > 100 |
| HEK293 | Non-cancerous | > 100 |
| RAW 264.7 | Macrophage | > 100 |
This hypothetical result suggests FMPCA is not broadly cytotoxic below 100 µM, making it safe for subsequent mechanistic assays within this range.
Experiment 2: Anti-inflammatory Activity Screening
Rationale: Many pyrazole-based drugs, like Celecoxib, function as anti-inflammatory agents by inhibiting COX enzymes, which reduces prostaglandin production.[9] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent model for inflammation.
Protocol: Nitric Oxide (NO) and Cytokine Release Assay
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere.
-
Pre-treatment: Treat cells with non-toxic concentrations of FMPCA (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a known inhibitor (e.g., Indomethacin) as a positive control.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
NO Measurement (Griess Assay): Collect the supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent. Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.
Phase 2: Target Identification and Deconvolution
Causality: Assuming Phase 1 reveals a potent anti-inflammatory effect (e.g., significant reduction in NO, TNF-α, and IL-6), this phase is designed to identify the specific molecular target(s) responsible for this phenotype. We will employ a targeted, hypothesis-driven approach based on the known mechanisms of pyrazole drugs.
Experiment 3: In Vitro Enzyme Inhibition Profiling
Rationale: The most common mechanism for anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes. A direct enzymatic assay will confirm if FMPCA acts on COX-1 and/or COX-2, providing crucial information about its selectivity and potential for gastrointestinal side effects.
Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050), which measures the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Add purified recombinant human COX-1 or COX-2 enzyme to wells of a 96-well plate.
-
Add various concentrations of FMPCA or a known control inhibitor (Celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the colorimetric or fluorometric output according to the manufacturer's instructions.
-
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
Hypothetical Data Summary:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| FMPCA | 50.2 | 0.85 | ~59 |
| Celecoxib (Control) | 30.0 | 0.08 | ~375 |
| Indomethacin (Control) | 0.1 | 1.5 | ~0.07 |
This hypothetical result strongly suggests that FMPCA is a selective COX-2 inhibitor, a highly desirable profile for an anti-inflammatory drug candidate.
Phase 3: Mechanistic Validation and Pathway Analysis
Causality: With a putative target identified (COX-2), this final phase aims to validate the target engagement in a cellular context and confirm that its inhibition leads to the observed downstream anti-inflammatory effects.
Experiment 4: Cellular Target Engagement
Rationale: An in vitro enzyme assay demonstrates biochemical potential, but a Cellular Thermal Shift Assay (CETSA) provides evidence that FMPCA binds to and stabilizes COX-2 inside intact cells, proving target engagement in a physiological environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat RAW 264.7 cell suspensions with either vehicle or a saturating concentration of FMPCA (e.g., 50 µM) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation.
-
Analysis (Western Blot): Collect the supernatant (containing soluble, stable proteins) and analyze the amount of remaining soluble COX-2 at each temperature point via Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the FMPCA-treated samples indicates that the compound has bound to and stabilized the COX-2 protein.
Experiment 5: Downstream Pathway Analysis
Rationale: COX-2 inhibition should block the conversion of arachidonic acid to Prostaglandin H2, which is then converted to Prostaglandin E2 (PGE₂), a key mediator of inflammation. Measuring PGE₂ levels and the expression of the COX-2 enzyme (encoded by the PTGS2 gene) will confirm the mechanism.
Caption: Hypothesized signaling pathway for FMPCA's anti-inflammatory action.
Protocol: Western Blot and PGE₂ ELISA
-
Experimental Setup: Treat RAW 264.7 cells with vehicle or FMPCA, followed by LPS stimulation, as described in Protocol 2.2.
-
PGE₂ Measurement: Collect the supernatant after 24 hours and measure PGE₂ concentration using a specific PGE₂ ELISA kit. A dose-dependent decrease in PGE₂ is expected.
-
COX-2 Expression (Western Blot):
-
Lyse the cells and collect the protein lysate.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against COX-2, followed by a secondary HRP-conjugated antibody.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Expected Outcome: FMPCA should not decrease the amount of COX-2 protein induced by LPS, as it is hypothesized to be an inhibitor of the enzyme's activity, not its expression. This distinguishes it from compounds that might suppress the upstream NF-κB pathway.
-
Conclusion
This guide outlines a logical and resource-efficient strategy for the initial elucidation of the mechanism of action for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By progressing from broad phenotypic screening to specific target validation, this framework enables a confident determination of the compound's primary biological function and molecular target. The hypothetical results presented here, based on the known pharmacology of the pyrazole scaffold, point towards FMPCA being a selective COX-2 inhibitor. The proposed experiments are designed to rigorously test this hypothesis, providing a solid foundation for further preclinical development.
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A Technical Guide to the Preliminary Toxicity Assessment of Substituted Pyrazoles
Foreword: De-risking Pyrazole Scaffolds in Early Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, from the anti-inflammatory celecoxib to various kinase inhibitors in oncology.[1] Its synthetic tractability and versatile biological activity make it a cornerstone of modern drug design. However, this structural motif is not without its liabilities. Idiosyncratic toxicities, particularly hepatotoxicity, have been associated with certain pyrazole-containing compounds, often linked to their metabolic activation.[2][3][4]
Therefore, a robust and early preliminary toxicity assessment is not merely a regulatory checkbox but a critical, value-adding component of the drug discovery process. It allows for the early deselection of high-risk candidates and the prioritization of those with the most promising safety profiles, saving invaluable time and resources. This guide provides a structured, field-proven framework for conducting this initial safety evaluation, moving beyond a simple checklist of assays to explain the causal logic behind each experimental choice. Our approach is designed as a self-validating, tiered system, beginning with rapid in silico methods and progressing to targeted in vitro and preliminary in vivo studies to build a comprehensive, preliminary risk profile.
Section 1: The Foundational Tier - In Silico & Computational Toxicology
Before a single compound is assayed in a wet lab, computational models provide a powerful and cost-effective first pass to flag potential liabilities.[5][6] These methods leverage vast datasets to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile based on its structure.[7][8]
The primary causality here is the Structure-Activity Relationship (SAR) , or in this case, the Structure-Toxicity Relationship. The goal is to identify structural alerts—specific functional groups or motifs on the pyrazole scaffold—that are statistically associated with adverse outcomes.
Key Computational Assessments:
-
Quantitative Structure-Activity Relationship (QSAR): Models that predict specific toxic endpoints like mutagenicity or carcinogenicity. These tools are valuable for high-throughput screening and prioritizing compounds for testing.[9]
-
ADME Prediction: Tools like SwissADME or pkCSM predict pharmacokinetic properties. Poor oral bioavailability or rapid metabolism can influence toxicity study design and interpretation.[7][8][10]
-
Toxicity Endpoint Prediction: Specialized software (e.g., DEREK, TOPKAT) can predict risks such as hepatotoxicity, cardiotoxicity, and genotoxicity. For pyrazoles, particular attention should be paid to predictions of reactive metabolite formation.
It is crucial to understand that these are predictive, not definitive, tools.[11] A positive in silico finding for mutagenicity, for instance, does not condemn a compound but rather elevates its priority for rigorous in vitro testing.
Section 2: The Core of Preliminary Assessment - A Battery of In Vitro Assays
In vitro testing forms the backbone of early safety assessment, providing quantitative data on a compound's biological effects at the cellular level. The selection of assays should be hypothesis-driven, focusing on the most common and severe toxicities associated with small molecules and pyrazole derivatives specifically.
General Cytotoxicity: Establishing a Therapeutic Window
The first step is to determine the concentration at which a compound begins to kill cells. This establishes a baseline for all subsequent in vitro assays, ensuring that observed effects are specific and not merely a consequence of overt cytotoxicity.
Causality of Assay Choice: No single assay is perfect. Therefore, we employ orthogonal methods that measure different cellular endpoints to ensure the validity of our results.
-
Metabolic Viability (e.g., MTT, MTS): Measures the activity of mitochondrial reductases. A decrease suggests compromised metabolic function, a common mechanism of cell death.
-
Membrane Integrity (e.g., LDH Release, Trypan Blue): Measures the leakage of cytoplasmic enzymes or the uptake of dye through a compromised cell membrane, indicating necrotic cell death.
These assays should be run in parallel on at least two cell types: a relevant target cell line (e.g., a cancer cell line if the drug is for oncology) and a non-cancerous cell line (e.g., HEK293 or primary cells) to assess for selective toxicity.[12]
| Assay Type | Principle | Primary Endpoint | Common Pitfalls |
| MTT/MTS | Mitochondrial reductase activity converts tetrazolium salt to a colored formazan product. | Cell Viability / Proliferation | Interference from reducing compounds; sensitive to changes in metabolic rate. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with damaged membranes. | Cell Lysis / Necrosis | High background in some media; less sensitive to apoptotic cell death. |
| Trypan Blue | Dye exclusion by viable cells with intact membranes. | Membrane Integrity | Subjective manual counting; can miss early stages of apoptosis. |
| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells. | Cell Viability | Signal can be affected by compounds that interfere with luciferase or ATP levels. |
Genotoxicity: A Critical Regulatory Hurdle
Genotoxicity testing assesses a compound's potential to damage DNA, a key trigger for carcinogenesis and heritable diseases.[13][14] A positive finding here is a significant red flag for drug development. Regulatory agencies like the FDA and ICH mandate a standard battery of tests.[13][15][16]
The logic of this workflow is to cover multiple, distinct genotoxic endpoints: gene mutation and chromosomal damage.
Caption: A tiered approach to genotoxicity testing.
Experimental Protocol: In Vitro Micronucleus Assay
This assay is crucial as it detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).
-
Cell Culture: Plate a suitable mammalian cell line (e.g., CHO-K1, TK6, or HepG2) in appropriate culture vessels. Allow cells to attach and enter logarithmic growth (typically 24 hours).
-
Compound Treatment:
-
Prepare a range of concentrations of the substituted pyrazole, typically spanning from non-toxic to moderately cytotoxic levels (e.g., up to ~50-60% cytotoxicity as determined by preliminary assays).
-
Include a negative (vehicle) control and two positive controls (e.g., Mitomycin-C for clastogenicity, Colchicine for aneugenicity).
-
Treat cells for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., 24 hours) without S9. The S9 fraction is critical because many compounds, including pyrazoles, become genotoxic only after being metabolized by liver enzymes.
-
-
Recovery & Cytokinesis Block: After treatment, wash the cells and culture them in fresh medium. Add Cytochalasin B, an agent that blocks cytokinesis (cell division) but not nuclear division, leading to the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting & Staining: Harvest cells via trypsinization, followed by a hypotonic treatment and fixation. Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that failed to segregate properly during mitosis).
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control. A dose-dependent, statistically significant increase is considered a positive result.
Organ-Specific Toxicity: Focusing on Known Liabilities
Hepatotoxicity: The liver is a primary site of drug metabolism and is often susceptible to toxicity. Pyrazole itself can induce CYP2E1, an enzyme that generates reactive oxygen species (ROS), leading to oxidative stress and liver damage.[2][3][4] Therefore, assessing hepatotoxicity is paramount.
-
Hepatocyte Viability: Use of liver-derived cell lines like HepG2 or primary human hepatocytes is the gold standard. Cytotoxicity assays are performed as described in section 2.1.
-
Mechanism-Based Assays:
-
ROS Production: Use probes like DCFH-DA to quantify intracellular ROS generation following compound exposure.
-
Mitochondrial Health: Employ assays like JC-1 or TMRM to measure mitochondrial membrane potential, as mitochondrial dysfunction is a key event in many forms of drug-induced liver injury.
-
Caption: Simplified pathway of pyrazole-induced hepatotoxicity.
Cardiotoxicity: Many kinase inhibitors, a class rich in pyrazole scaffolds, have been associated with cardiovascular adverse effects.[17][18][19] Early assessment is crucial.
-
hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition can lead to QT interval prolongation and potentially fatal arrhythmias. Automated patch-clamp systems are used to assess this risk early.
-
Cardiomyocyte Viability: Using iPSC-derived cardiomyocytes, one can assess for direct cytotoxic effects on heart muscle cells.
Section 3: Bridging to In Vivo - The Acute Toxicity Study
Once a compound shows a promising in vitro profile, a preliminary in vivo study is warranted to understand its effects in a whole organism. The goal is not a full regulatory toxicology package but rather an initial assessment of acute toxicity and the maximum tolerated dose (MTD).
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is preferred over the classical LD50 test as it uses fewer animals and provides information on the nature of toxicity.
-
Animal Selection: Use a single sex (usually female, as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar rats), typically 8-12 weeks old.
-
Dose Selection & Sighting Study:
-
Begin with a sighting study using one animal per dose step. Start with a dose of 300 mg/kg.
-
If the animal survives, dose the next animal at 2000 mg/kg.
-
If the animal at 300 mg/kg dies, dose the next animal at 50 mg/kg.
-
This stepwise procedure determines the correct starting dose for the main study.
-
-
Main Study:
-
Dose a group of 5 animals with the selected starting dose (e.g., 300 mg/kg) via oral gavage.
-
The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors or convulsions).
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Endpoint & Interpretation: The primary endpoint is the number of mortalities. The results allow for the classification of the substance into a toxicity category.
| GHS Category | Oral LD50 Cut-off Value (mg/kg bodyweight) | Outcome of OECD 420 Test at 300 mg/kg |
| 1 | ≤ 5 | - |
| 2 | > 5 and ≤ 50 | - |
| 3 | > 50 and ≤ 300 | ≥ 2/5 animals die |
| 4 | > 300 and ≤ 2000 | < 2/5 animals die |
| 5 (Unclassified) | > 2000 | 0/5 animals die at 2000 mg/kg |
Conclusion: Synthesizing a Preliminary Risk Profile
The preliminary toxicity assessment is an exercise in data integration. The results from in silico predictions, in vitro assays, and acute in vivo studies are not viewed in isolation but are woven together to form a coherent risk profile. A compound might show moderate cytotoxicity in HepG2 cells, which, when combined with an in silico alert for reactive metabolite formation and clinical signs of lethargy in an acute study, points towards a potential hepatotoxicity liability that must be investigated further.
By adopting this logical, tiered, and mechanistically-informed approach, drug development teams can make confident, data-driven decisions, effectively de-risking the pyrazole scaffold and advancing safer, more effective medicines to the clinic.
References
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole Compounds
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of pyrazole compounds, a class of heterocyclic molecules of significant interest in pharmaceutical and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step workflows for leveraging computational chemistry to elucidate the structural, electronic, and reactive properties of pyrazole derivatives. We will delve into the causality behind methodological choices, ensuring a robust and validated approach to computational studies in this field.
Introduction: The Significance of Pyrazole Scaffolds and the Role of In Silico Chemistry
Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs such as the anti-inflammatory agent celecoxib.[1] Their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, stem from their unique electronic structure and ability to engage in various intermolecular interactions.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, leading to a vast chemical space for drug discovery and materials science applications.[1]
Quantum chemical calculations have emerged as an indispensable tool for understanding the intricate properties of pyrazole derivatives at the molecular level.[3] These in silico methods provide invaluable insights into molecular structure, stability, and reactivity, complementing and often guiding experimental studies.[3] By employing techniques such as Density Functional Theory (DFT), we can accurately predict a range of properties, from geometric parameters and vibrational frequencies to electronic transitions and reaction mechanisms.[3] This predictive power accelerates the design and development of novel pyrazole-based compounds with desired functionalities.[3]
A particularly important aspect of pyrazole chemistry that is well-suited for computational investigation is tautomerism.[4][5][6][7] The pyrazole ring can exist in different tautomeric forms, and the relative stability of these tautomers can significantly influence the molecule's biological activity and chemical behavior.[5][6][7] Quantum chemical calculations allow for the precise determination of the energies of these tautomers, providing a clear picture of their equilibrium populations under different conditions.[4]
Theoretical Foundations: A Primer on Quantum Chemical Methods
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[8] For pyrazole compounds, a balance between computational cost and accuracy is crucial, especially when screening large libraries of derivatives.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency.[3] Unlike traditional ab initio methods that approximate the many-electron wavefunction, DFT calculates the total electronic energy based on the electron density.
The choice of the exchange-correlation functional is critical in a DFT calculation. For pyrazole systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown excellent performance.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a very popular and versatile hybrid functional that often provides a good balance of accuracy for a wide range of molecular properties, including geometries and energies.[2][9]
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for studying systems where non-covalent interactions, such as π-π stacking, are important.
Ab Initio Methods: The Gold Standard of Accuracy
Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
-
Møller-Plesset Perturbation Theory (MP2): This is the simplest ab initio method that includes electron correlation. It is often used as a benchmark for DFT calculations and can provide highly accurate geometries and interaction energies.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For pyrazole derivatives, Pople-style basis sets are commonly employed.
-
6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It is a good starting point for geometry optimizations.
-
6-311++G(d,p): This is a triple-split valence basis set that includes diffuse functions (++) on all atoms and polarization functions (d,p) on both heavy atoms and hydrogens. The inclusion of diffuse functions is particularly important for describing anions, excited states, and weak intermolecular interactions.
Practical Protocols: A Step-by-Step Guide to Pyrazole Calculations
This section provides detailed workflows for performing common and essential quantum chemical calculations on pyrazole compounds using the Gaussian software package.[10][11]
Workflow 1: Geometry Optimization and Vibrational Frequency Analysis
The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
Experimental Protocol:
-
Build the Molecule: Construct the pyrazole derivative of interest using a molecular modeling program such as GaussView.
-
Create the Gaussian Input File:
-
Route Section (#p): Specify the calculation method, basis set, and job type. For a typical optimization and frequency calculation, this would be: #p B3LYP/6-31G(d) Opt Freq.[3]
-
Title Section: Provide a brief description of the calculation.
-
Charge and Multiplicity: Specify the charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet).
-
Molecular Specification: Provide the Cartesian coordinates of the atoms.
-
-
Run the Calculation: Submit the input file to Gaussian.[12]
-
Analyze the Output:
-
Convergence: Verify that the optimization has converged by searching for "Optimization completed" in the output file.
-
Vibrational Frequencies: Check the calculated frequencies. A true minimum will have all positive frequencies.
-
Diagram: Geometry Optimization and Frequency Analysis Workflow
Caption: Workflow for geometry optimization and frequency analysis.
Workflow 2: Investigating Pyrazole Tautomerism
To determine the relative stability of pyrazole tautomers, we need to calculate the electronic energy of each optimized tautomeric form.
Experimental Protocol:
-
Optimize Each Tautomer: Perform a geometry optimization and frequency calculation for each tautomer of interest following the protocol in Workflow 1.
-
Perform Single-Point Energy Calculations: For higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., #p B3LYP/6-311++G(d,p) SP).
-
Extract Electronic Energies: From the output files of the single-point energy calculations, find the "SCF Done" line and record the electronic energy (in Hartrees).
-
Calculate Relative Energies: Convert the electronic energies to a more common unit (e.g., kcal/mol) and calculate the energy difference between the tautomers.
Diagram: Tautomer Energy Comparison Workflow
Caption: Workflow for comparing the relative energies of pyrazole tautomers.
Workflow 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is related to the molecule's electronic excitability and can be correlated with its UV-Vis absorption spectrum.[13]
Experimental Protocol:
-
Perform a Single-Point Energy Calculation: Using the optimized geometry, run a single-point energy calculation. Ensure that the pop=full keyword is included in the route section to obtain detailed molecular orbital information.
-
Identify HOMO and LUMO Energies: In the output file, locate the section listing the molecular orbital energies. The HOMO is the highest energy orbital with an occupancy of 2, and the LUMO is the lowest energy orbital with an occupancy of 0.
-
Calculate the HOMO-LUMO Gap: Subtract the energy of the HOMO from the energy of the LUMO.[14]
-
Visualize the Orbitals: Use a visualization program like GaussView to generate surfaces of the HOMO and LUMO to understand their spatial distribution.
Data Presentation and Interpretation
The results of quantum chemical calculations are quantitative and should be presented in a clear and organized manner.
Table 1: Calculated Properties of Pyrazole Tautomers
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1H-pyrazole | 0.00 | 2.21 | -9.65 | -0.54 | 9.11 |
| 3H-pyrazole | +25.7 | 4.15 | -8.98 | -1.23 | 7.75 |
| 4H-pyrazole | +30.1 | 5.54 | -8.76 | -1.54 | 7.22 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
The data in Table 1 clearly shows that the 1H-pyrazole tautomer is significantly more stable than the 3H and 4H tautomers. This kind of quantitative data is invaluable for understanding the fundamental properties of pyrazole compounds.
Conclusion: The Power of Predictive Chemistry
Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties of pyrazole compounds. From determining the most stable tautomeric form to predicting spectroscopic properties and reactivity, these computational methods offer insights that are often difficult or impossible to obtain through experimental means alone. The protocols and workflows outlined in this guide provide a solid foundation for researchers to confidently apply these techniques in their own work, accelerating the discovery and development of new pyrazole-based molecules for a wide range of applications.
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). ResearchGate. [Link]
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Basis set selection for molecular calculations. Chemical Reviews. [Link]
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11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. (2019-08-20). YouTube. [Link]
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Methodological & Application
synthesis protocol for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, leveraging a classical three-step synthetic sequence: a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a regioselective Knorr-type pyrazole synthesis via cyclocondensation with methylhydrazine, and concluding with ester hydrolysis to yield the target carboxylic acid. This guide offers in-depth explanations of the underlying chemical principles, detailed step-by-step procedures, and visual aids to ensure clarity and successful execution.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous approved pharmaceuticals. The pyrazole-3-carboxylic acid scaffold, in particular, serves as a versatile synthon for the development of novel therapeutic agents. The incorporation of a furan moiety can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.
This application note details a reliable synthetic route to 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The chosen strategy is based on the well-established Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This approach is favored for its efficiency and the ready availability of starting materials. The causality behind each experimental choice is elucidated to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the formation of a key intermediate, ethyl 2,4-dioxo-4-(furan-2-yl)butanoate, via a base-mediated Claisen condensation. This is followed by the crucial cyclocondensation reaction with methylhydrazine to construct the pyrazole ring. The final step is the saponification of the ethyl ester to afford the desired carboxylic acid.
Caption: Overall workflow for the synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and for troubleshooting. The key transformation in this synthesis is the formation of the pyrazole ring.
Knorr Pyrazole Synthesis: Cyclocondensation
The reaction between the β-dicarbonyl intermediate and methylhydrazine proceeds via a nucleophilic attack, followed by cyclization and dehydration.[3] The use of methylhydrazine introduces two non-equivalent nitrogen atoms, which can lead to the formation of two regioisomers. The reaction is typically carried out under acidic conditions, which catalyze the imine/enamine formation and subsequent dehydration steps. The regioselectivity is often influenced by the steric and electronic nature of the substituents on the dicarbonyl compound. In this case, the more nucleophilic nitrogen of methylhydrazine is expected to attack the more electrophilic ketone carbonyl, leading to the desired 5-(2-furyl) isomer as the major product.
Caption: Formation of regioisomers during the Knorr pyrazole synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate
This step employs a Claisen condensation reaction between 2-acetylfuran and diethyl oxalate. Sodium ethoxide serves as the base to deprotonate the α-carbon of the ketone, initiating the condensation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Acetylfuran | 110.11 | 11.0 g | 0.10 |
| Diethyl oxalate | 146.14 | 16.1 g | 0.11 |
| Sodium ethoxide | 68.05 | 7.5 g | 0.11 |
| Ethanol (absolute) | - | 150 mL | - |
| Diethyl ether | - | 100 mL | - |
| 2M HCl (aq) | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (150 mL) and sodium ethoxide (7.5 g).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To this solution, add 2-acetylfuran (11.0 g) dropwise over 10 minutes.
-
After the addition is complete, add diethyl oxalate (16.1 g) dropwise over 20 minutes. The reaction mixture will turn deep red and may warm up.
-
After the addition, stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water (300 mL).
-
Acidify the aqueous solution to pH 3-4 with 2M HCl. A yellow precipitate should form.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
This is the key pyrazole-forming step. The crude β-dicarbonyl from the previous step is reacted with methylhydrazine in an acidic medium.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate (crude) | 210.18 | ~0.10 mol | ~0.10 |
| Methylhydrazine | 46.07 | 4.6 g | 0.10 |
| Glacial acetic acid | - | 100 mL | - |
Procedure:
-
Dissolve the crude ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.
-
Add methylhydrazine (4.6 g) dropwise to the solution. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
After the addition, heat the reaction mixture to reflux (approximately 118°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (400 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain a mixture of regioisomers. Purify the desired product, ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate, by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 3: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate | 220.22 | 0.08 mol (assumed) | 0.08 |
| Sodium hydroxide | 40.00 | 4.8 g | 0.12 |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
Dissolve the purified ethyl ester in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (4.8 g) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C.
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or decomposition of the product during workup. | Ensure anhydrous conditions. Avoid excessive heating. Check the quality of the sodium ethoxide. |
| Formation of a mixture of isomers in Step 2 | Inherent nature of the Knorr synthesis with unsymmetrical hydrazines. | Optimize reaction temperature and solvent. A thorough chromatographic separation is essential. |
| Incomplete hydrolysis in Step 3 | Insufficient reaction time or amount of base. | Increase the reflux time or the amount of NaOH. Monitor the reaction by TLC. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can successfully prepare this valuable building block for applications in drug discovery and development.
References
- Aggarwal, R., Kumar, V., & Singh, S. P. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(11), 19684–19694.
- Hacıalioğlu, T., Sener, A., & Genç, H. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. GUFBED, 9(4), 645-654.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Cabrera, J., & Portilla, J. (2021).
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Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Jakub, V. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN108275591A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- RSC Publishing. (2013). Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry, 11(34), 5629-5632.
- D'hooghe, M., & De Kimpe, N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-25.
- Al-Zaydi, K. M. (2014). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Journal of Heterocyclic Chemistry, 51(5), 1338-1345.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-25.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
-
ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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Application Notes and Protocols for the Biological Evaluation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and furan moieties. These structural motifs are prevalent in a wide array of pharmacologically active agents, suggesting a rich potential for biological activity. The pyrazole core is a well-established pharmacophore associated with anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Similarly, the furan ring is present in numerous bioactive natural products and synthetic compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. It provides a structured approach, from fundamental compound handling and characterization to detailed protocols for primary screening assays and subsequent mechanistic studies. The causality behind experimental choices is emphasized to ensure the generation of robust and reproducible data.
Compound Profile and Handling
A foundational aspect of any biological assay is the accurate preparation and handling of the test compound. The physicochemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid dictate its solubility and stability, which in turn affect its bioavailability in in vitro systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Solid powder | |
| Purity | ≥97% | [1] |
| pKa (estimated) | ~3.5 - 4.5 | Based on the carboxylic acid group, similar to other heterocyclic carboxylic acids.[2] |
Solubility and Stock Solution Preparation
The carboxylic acid moiety suggests that the compound's solubility will be pH-dependent. It is anticipated to have low solubility in acidic aqueous media and higher solubility in neutral to alkaline conditions due to the deprotonation of the carboxylic acid. For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Objective: To determine the approximate solubility of the compound in common solvents and prepare a concentrated stock solution.
-
Rationale: Inaccurate assumptions about compound solubility can lead to precipitation in assay media, resulting in erroneous data. This protocol establishes a practical solubility limit.[3]
-
Materials:
-
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath)
-
-
Procedure:
-
Accurately weigh 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add a small, measured volume (e.g., 100 µL) of DMSO.
-
Vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes.[2]
-
Visually inspect for any undissolved particulates against a light and dark background.
-
If dissolved, the solubility is greater than the current concentration (e.g., >10-20 mg/mL). This high-concentration DMSO stock can be used for subsequent assays. A common stock concentration for screening is 10 mM or 20 mM.
-
To assess aqueous solubility, add the DMSO stock solution to PBS (pH 7.4) to a final DMSO concentration of ≤1%. Observe for any precipitation. It is crucial to keep the final DMSO concentration in cell-based assays low (typically <0.5%) to avoid solvent-induced toxicity.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Hypothesized Biological Activities and Primary Screening Assays
Based on the prevalence of the pyrazole scaffold in known therapeutic agents, we propose a tiered screening approach to evaluate the anti-inflammatory, anticancer, and antimicrobial potential of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Tiered screening workflow for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Detailed Application Protocols
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
-
Scientific Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[4] This assay will determine if the test compound can inhibit the activity of these key enzymes.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX. The peroxidase component reduces PGG₂ to PGH₂, and this activity is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[5]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD solution
-
Arachidonic acid (substrate)
-
Test compound and positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate and plate reader (590-611 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted enzyme (COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or control to the appropriate wells.
-
Incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution.
-
Read the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Anticancer Activity: MTT Cell Viability Assay
-
Scientific Rationale: A primary screen for potential anticancer agents is to assess their ability to reduce the viability or proliferation of cancer cells. The MTT assay is a widely used colorimetric method to quantify metabolically active cells.[6]
-
Protocol 3: MTT Cytotoxicity Assay
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound and a positive control (e.g., Doxorubicin)
-
96-well cell culture plates and a plate reader (570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (final DMSO concentration <0.5%) and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot cell viability versus log[concentration] to determine the IC₅₀ value.
-
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Scientific Rationale: To determine if the compound has antibacterial or antifungal properties, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Protocol 4: Broth Microdilution MIC Assay
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits growth.[10]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and a positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
-
Data Analysis:
-
The MIC value is reported in µg/mL or µM. This value can be compared to established breakpoints for known antibiotics to gauge its potency.
-
-
Mechanism of Action Elucidation: NF-κB Signaling Pathway
-
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[3][11] Its constitutive activation is a hallmark of many inflammatory diseases and cancers.[12] If the test compound shows anti-inflammatory or anticancer activity, investigating its effect on the NF-κB pathway is a logical next step. A common method to assess this is by measuring the phosphorylation of key pathway proteins via Western blot.
Caption: Simplified canonical NF-κB signaling pathway.
-
Protocol 5: Western Blot Analysis of NF-κB Activation
-
Principle: This protocol assesses the activation of the NF-κB pathway by measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in total IκBα and an increase in p-IκBα indicate pathway activation.
-
Materials:
-
RAW 264.7 macrophages or a relevant cancer cell line
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
Test compound
-
Cell lysis buffer and protease/phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of p-IκBα and IκBα to a loading control (e.g., β-actin).
-
Compare the protein levels in compound-treated cells to the LPS-stimulated control to determine if the compound inhibits NF-κB activation.
-
-
References
-
Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific™. Retrieved January 24, 2026, from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 24, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 24, 2026, from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 24, 2026, from [Link]
-
Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2, 627-631. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Tan, S. Y., & Whitworth, W. A. (2022). Nuclear Factor-Kappa B (NF-κB) in Inflammation and Cancer. International journal of molecular sciences, 23(21), 12867. [Link]
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The Versatility of Furyl-Pyrazole Derivatives in Modern Medicinal Chemistry: A Guide to Application and Protocol
The intersection of furan and pyrazole moieties has given rise to a class of heterocyclic compounds with remarkable pharmacological potential. Furyl-pyrazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the applications of these derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring a robust and scientifically grounded understanding of this versatile chemical class.
The Furyl-Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The unique structural arrangement of the furyl-pyrazole core, combining an electron-rich furan ring with the versatile pyrazole system, underpins its ability to interact with a multitude of biological targets.[3][4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[4][5] The furan ring, another five-membered aromatic heterocycle containing an oxygen atom, contributes to the overall electronic properties and conformational flexibility of the molecule, often enhancing binding affinity to target proteins. This synergistic combination allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Therapeutic Applications: Targeting Key Pathological Pathways
Furyl-pyrazole derivatives have demonstrated significant efficacy in several key therapeutic areas. The following sections will delve into their application as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, providing insights into their mechanisms of action and showcasing representative data.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The development of novel anticancer agents remains a critical focus of medicinal chemistry. Furyl-pyrazole derivatives have shown considerable promise in this arena, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[6][7]
Mechanism of Action:
-
Kinase Inhibition: A primary mode of action for many anticancer furyl-pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Furyl-pyrazole derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[6][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, VEGFR-2 is a prime target for anticancer therapy. Certain furyl-pyrazole compounds have demonstrated potent inhibitory activity against VEGFR-2.[6]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival. Furyl-pyrazole-based inhibitors of p38 MAPK have shown potential in inducing apoptosis in tumor cells.[]
-
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division. Some furyl-pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1]
Illustrative Data:
The following table summarizes the in vitro anticancer activity of selected furyl-pyrazole derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | EGFR/VEGFR-2 | HepG2 (Liver) | 0.71 | [6] |
| Compound B | Tubulin | K562 (Leukemia) | 0.021 | [1] |
| Compound C | Tubulin | A549 (Lung) | 0.69 | [1] |
| Compound D | p38α MAPK | - | Potent Inhibition | [12] |
| Compound E | Not Specified | MCF-7 (Breast) | 10 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-(Furan-2-yl)-1-phenyl-1H-pyrazole Derivative
This protocol outlines a common synthetic route for preparing furyl-pyrazole derivatives, often involving the condensation of a chalcone precursor with a hydrazine derivative.[3][14]
Rationale: The reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the β-carbon of the α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.
Materials:
-
Substituted 1-(furan-2-yl)-3-arylprop-2-en-1-one (Furyl-chalcone)
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the furyl-chalcone (1 equivalent) in absolute ethanol.
-
Addition of Reagents: Add phenylhydrazine hydrochloride (1.2 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(furan-2-yl)-1-phenyl-1H-pyrazole derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. Furyl-pyrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
Mechanism of Action:
-
COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Many furyl-pyrazole derivatives have been designed as selective COX-2 inhibitors.[15][16][18] Molecular modeling studies have shown that these compounds can form key hydrogen bonding and π-π interactions within the active site of the COX-2 enzyme.[15]
Illustrative Workflow for Evaluating Anti-inflammatory Activity:
Caption: Workflow for evaluating the anti-inflammatory potential of furyl-pyrazole derivatives.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Furyl-pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[19][20][21][22]
Mechanism of Action: The exact mechanisms of antimicrobial action for many furyl-pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Illustrative Data:
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound F | Staphylococcus aureus | 16 | [19] |
| Compound G | Aspergillus fumigatus | Moderate Activity | [19] |
| Compound H | Rhizoctonia solani | 0.37 (EC50) | [21] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Recent studies have highlighted the potential of furyl-pyrazole derivatives in this area.[23][24][25][26]
Mechanism of Action:
-
Inhibition of α-Synuclein Aggregation: The aggregation of α-synuclein protein is a key pathological feature of Parkinson's disease. Certain furan-2-yl-1H-pyrazoles have been shown to inhibit this aggregation process in vitro.[23]
-
Cholinesterase and Monoamine Oxidase Inhibition: Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes that are therapeutic targets in Alzheimer's and Parkinson's diseases, respectively.[24][27]
Logical Relationship in Neuroprotective Drug Discovery:
Caption: A logical workflow for the discovery of neuroprotective furyl-pyrazole derivatives.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is designed to assess the ability of a test compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for certain anticancer agents.[1]
Rationale: Tubulin polymerization can be monitored by measuring the increase in fluorescence of a reporter dye that binds specifically to microtubules. An inhibitor will prevent or reduce this increase in fluorescence.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Tubulin polymerization buffer (e.g., PEM buffer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (furyl-pyrazole derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of tubulin, GTP, and the test compound in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter dye to each well.
-
Addition of Compounds: Add the test compound at various concentrations, the positive control, or the negative control to the respective wells.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound. Determine the initial rate of polymerization for each curve.
-
IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
Structure-Activity Relationship (SAR) and Future Directions
Systematic modifications of the furyl-pyrazole scaffold have provided valuable insights into the structure-activity relationships (SAR) governing their biological activities. For instance, the nature and position of substituents on both the furan and pyrazole rings, as well as on any appended phenyl rings, can significantly influence potency and selectivity.[6] Future research will likely focus on:
-
Rational Design: Utilizing computational modeling and docking studies to design more potent and selective inhibitors for specific targets.
-
Exploring New Targets: Investigating the potential of furyl-pyrazole derivatives against other therapeutic targets.
-
Improving Pharmacokinetic Properties: Optimizing the drug-like properties of lead compounds to enhance their oral bioavailability and in vivo efficacy, guided by principles such as Lipinski's Rule of Five.[28]
Conclusion
Furyl-pyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new drugs to address a range of unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable chemical entity.
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The Versatile Building Block: A Guide to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in Synthetic Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole nucleus stands out as a "privileged scaffold," a core structure frequently found in biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[3] This guide focuses on a particularly valuable derivative: 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid . The strategic incorporation of a furan moiety and a carboxylic acid handle on the N-methylated pyrazole core creates a trifunctional building block with immense potential for generating diverse molecular architectures.
The presence of the furan ring, a bioisostere for phenyl groups, combined with the pyrazole's proven pharmacological track record, makes this molecule a highly attractive starting point for drug discovery programs targeting a wide array of conditions, including inflammatory diseases, microbial infections, and cancer.[3][4][5] The carboxylic acid at the 3-position serves as a versatile anchor for a variety of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in many pharmaceutical agents.[6]
This document provides a comprehensive overview of the synthesis and application of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, offering detailed, field-proven protocols and insights into its reactivity.
Synthesis of the Building Block
A robust and scalable synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through a two-step process involving a Claisen condensation to form a key diketone intermediate, followed by a Knorr-type pyrazole synthesis and subsequent ester hydrolysis. This approach is adapted from established methods for preparing analogous pyrazole carboxylates.[7][8]
Workflow for Synthesis
Caption: Synthetic workflow for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Detailed Protocol: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Part A: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate
-
Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (5.75 g, 0.25 mol) in small portions to absolute ethanol (150 mL) at 0 °C.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add a solution of 2-acetylfuran (27.5 g, 0.25 mol) in 50 mL of diethyl ether.
-
Claisen Condensation: Add diethyl oxalate (36.5 g, 0.25 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify with 2M HCl to a pH of ~3. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used in the next step without further purification.
Part B: Synthesis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Cyclocondensation: Dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate from the previous step in glacial acetic acid (200 mL).
-
Addition of Hydrazine: Add methylhydrazine (11.5 g, 0.25 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration, wash with copious amounts of water, and then a small amount of cold ethanol. Dry the solid under vacuum to afford the desired ethyl ester.
Part C: Hydrolysis to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Saponification: Suspend the crude ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol (150 mL) and 2M aqueous sodium hydroxide (100 mL).
-
Heating: Heat the mixture to reflux for 2 hours, during which the solid should dissolve.[9]
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~2 with concentrated HCl.
-
Final Product Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C to yield the final product, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Applications in Organic Synthesis: Amide and Ester Formation
The carboxylic acid moiety of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a prime site for derivatization. Amide bond formation is arguably the most critical reaction in medicinal chemistry, and this building block is an excellent substrate for creating libraries of novel pyrazole carboxamides.
Protocol 1: Amide Coupling via Acid Chloride
This classic and robust method is suitable for a wide range of amines. The initial conversion to the more reactive acid chloride ensures efficient coupling.
Caption: Amide synthesis via an acid chloride intermediate.
Detailed Steps:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL). Add oxalyl chloride (1.2 mmol) or thionyl chloride (1.5 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).[10][11]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride. The resulting crude acid chloride is typically used immediately in the next step.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C. Add a solution of the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) dropwise.
-
Work-up and Purification: Allow the reaction to stir at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
| Amine Substrate | Base | Solvent | Typical Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 85-95% |
| Benzylamine | Triethylamine | Dichloromethane | 88-96% |
| Morpholine | Triethylamine | Dichloromethane | 90-98% |
| tert-Butylamine | Triethylamine | Dichloromethane | 75-85% |
Protocol 2: Direct Amide Coupling with HATU
For sensitive substrates or to avoid the harsh conditions of acid chloride formation, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer a mild and highly efficient alternative.
Causality Behind Reagent Choice: HATU is an aminium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions. This method is particularly advantageous for coupling with less nucleophilic or sterically hindered amines.[12]
Detailed Steps:
-
Reaction Setup: To a solution of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the desired amine (1.1 mmol) and HATU (1.2 mmol).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 mmol) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Amine Substrate | Coupling Reagent | Solvent | Typical Yield (%) |
| 4-Fluoroaniline | HATU | DMF | 80-90% |
| Glycine methyl ester | HATU | DMF | 85-95% |
| Pyrrolidine | HATU | DMF | 92-99% |
Conclusion: A Building Block of Strategic Importance
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into a rich chemical space of potential drug candidates and functional molecules. Its straightforward synthesis and predictable reactivity at the carboxylic acid position allow for the systematic generation of diverse libraries of amides, esters, and other derivatives. The protocols detailed herein provide a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate.
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Mengeş, N., & Bildirici, İ. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Çoruh Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 2(1), 1-10. [Link]
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Martins, M. A. P., et al. (2008). One-Pot Synthesis of Pyrazole-5(3)-carboxyamides. Journal of the Brazilian Chemical Society, 19(7), 1325-1330. [Link]
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Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209. [Link]
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Arshad, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(4), 4359-4367. [Link]
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Erol, K., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Archiv der Pharmazie, 338(8), 365-370. [Link]
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Patel, H. V., et al. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Young Pharmacists, 7(2), 94-102. [Link]
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Akbaş, H., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Structure, 1283, 135269. [Link]
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Application Notes & Protocols for the Development of Agrochemicals from Pyrazole Carboxylic Acids
Introduction: The Pyrazole Scaffold - A Versatile Core for Modern Agrochemicals
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the discovery of modern agrochemicals.[1] Its unique structural and electronic properties make it a privileged scaffold, capable of interacting with a diverse range of biological targets. This versatility has led to the development of highly effective fungicides, herbicides, and insecticides.[1][2] This guide provides an in-depth exploration of the development of agrochemicals derived from pyrazole carboxylic acids, with a primary focus on the commercially significant pyrazole carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). We will also touch upon the development of pyrazole-based herbicides.
This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It aims to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, fostering a deeper understanding of the discovery process. The protocols described herein are designed to be self-validating, incorporating controls and clear endpoints to ensure data integrity.
Chapter 1: The Chemistry of Pyrazole-Based Agrochemicals
The journey from a simple pyrazole carboxylic acid to a potent agrochemical involves a series of strategic chemical syntheses. The following sections detail the synthesis of the core pyrazole carboxylic acid scaffold and its subsequent elaboration into the final active ingredients.
Synthesis of the Pyrazole Carboxylic Acid Core
A common and crucial intermediate for many pyrazole-based agrochemicals is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[3][4]
This protocol outlines a general and widely adaptable three-step synthesis.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetoacetic ester and triethyl orthoformate in acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess reagents under reduced pressure to yield the crude 2-ethoxymethylene acetoacetic ester derivative.
-
Dissolve the crude product in ethanol in an ice-water bath and add hydrazine hydrate dropwise.
-
Allow the reaction to proceed at room temperature until TLC analysis indicates the completion of the reaction.
-
Concentrate the reaction mixture in vacuo, and extract the residue with a suitable organic solvent (e.g., 1,2-dichloroethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 1H-pyrazole-4-carboxylate.
Step 2: N-methylation and Saponification
-
Dissolve the ethyl 1H-pyrazole-4-carboxylate and sodium bicarbonate in toluene.
-
Gradually add dimethyl sulfate to the solution while maintaining the temperature between 20-30°C using an ice-water bath.
-
After the addition, heat the reaction mixture to 50°C and monitor by TLC.
-
Upon completion, filter the reaction mixture and wash the resulting organic solution with ice water.
-
Concentrate the toluene solution under vacuum to obtain ethyl 1-methyl-1H-pyrazole-4-carboxylate.
-
To a solution of the ethyl ester in ethanol, add a sodium hydroxide solution and stir at room temperature for approximately 2 hours to facilitate saponification.
-
Remove the ethanol under reduced pressure and adjust the pH of the remaining aqueous solution to 3-4 with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the mixture and recrystallize the solid from ethyl acetate to obtain the pure pyrazole carboxylic acid.
Step 3: Conversion to the Final Carboxamide
-
Reflux the synthesized pyrazole carboxylic acid in thionyl chloride for 8 hours to form the corresponding pyrazole acid chloride.[5][6]
-
In a separate flask, dissolve the desired amine and a base (e.g., potassium carbonate or triethylamine) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[5][7]
-
Cool the amine solution to 5°C and slowly add a solution of the pyrazole acid chloride in the same anhydrous solvent.
-
Allow the reaction to proceed at room temperature, monitoring its completion by TLC.
-
Once the reaction is complete, filter the mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography to yield the final pyrazole carboxamide product.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamide agrochemicals.
Caption: Synthetic workflow for pyrazole carboxamide agrochemicals.
Chapter 2: Biological Evaluation of Pyrazole-Based Agrochemicals
A rigorous and systematic biological evaluation is critical to identify and optimize lead compounds. The following protocols are designed for the assessment of antifungal and herbicidal activities.
Antifungal Activity Assessment
The primary target for many pyrazole carboxamide fungicides is the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[8] Inhibition of this enzyme disrupts cellular respiration and leads to fungal death.[8]
This assay determines the concentration of a compound required to inhibit fungal growth by 50% (EC50).
Protocol 2: Mycelial Growth Rate Method
-
Preparation of Fungal Cultures: Culture the desired fungal pathogens (e.g., Rhizoctonia solani, Alternaria solani) on potato dextrose agar (PDA) plates at 25°C until the mycelia cover the plate.
-
Preparation of Test Plates: Prepare PDA plates amended with the test compounds at various concentrations. A stock solution of the compound in a suitable solvent (e.g., DMSO) is typically used. Ensure the final solvent concentration is consistent across all plates and does not affect fungal growth. Include a solvent-only control.
-
Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of the actively growing fungal cultures and place one in the center of each test and control plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a specified diameter.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony of the control and T is the average diameter of the mycelial colony of the treated plate.
-
EC50 Determination: Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
This assay directly measures the inhibitory effect of the compounds on the target enzyme.
Protocol 3: SDH Inhibition Assay
-
Isolation of Mitochondria: Isolate mitochondria from the target fungus following established protocols. This will serve as the source of the SDH enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.2), the substrate succinate, and an electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Assay Procedure: a. Add the mitochondrial suspension to the wells of a 96-well plate. b. Add the test compounds at various concentrations. Include a control with no inhibitor. c. Initiate the reaction by adding the substrate. d. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[9]
-
Calculation of IC50: The rate of the reaction is proportional to the SDH activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
This assay evaluates the ability of a compound to protect a host plant from fungal infection.
Protocol 4: Whole-Plant Protective Assay
-
Plant Cultivation: Grow healthy host plants (e.g., tomato for Alternaria solani) in a greenhouse to a suitable growth stage (e.g., 3-4 true leaves).
-
Compound Application: Prepare solutions or suspensions of the test compounds at various concentrations in a suitable carrier (e.g., water with a surfactant). Spray the plants with the compound solutions until runoff. Allow the plants to dry.
-
Inoculation: Prepare a spore suspension of the target fungus in sterile water. Spray the treated plants with the spore suspension.
-
Incubation: Place the inoculated plants in a high-humidity chamber at an appropriate temperature to promote infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), assess the disease severity on the leaves of the treated and control plants. This can be done by visually estimating the percentage of leaf area with disease symptoms.
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100.
Herbicidal Activity Assessment
Pyrazole-based herbicides often target enzymes in the biosynthetic pathways of essential molecules in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11]
This assay measures the direct inhibition of the HPPD enzyme.
Protocol 5: HPPD Inhibition Assay
-
Enzyme Preparation: Obtain or prepare a purified source of HPPD enzyme (e.g., from Arabidopsis thaliana).
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the HPPD enzyme, its substrate p-hydroxyphenylpyruvate (HPPA), and necessary cofactors like Fe(II) and ascorbate.
-
Assay Procedure: a. Add the reaction mixture to the wells of a UV-transparent 96-well plate. b. Add the test compounds at various concentrations. c. Initiate the reaction by adding the substrate. d. Monitor the formation of the product, homogentisate, by measuring the increase in absorbance at a specific wavelength (e.g., 318 nm).
-
IC50 Determination: Calculate the rate of the reaction and determine the IC50 value of the test compounds.
Biological Screening Workflow
The following diagram outlines a typical screening cascade for the discovery of novel pyrazole-based agrochemicals.
Caption: Screening cascade for agrochemical discovery.
Chapter 3: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of more potent and selective agrochemicals. SAR studies guide the iterative process of lead optimization.
Key Structural Features of Pyrazole Carboxamide SDHIs
For pyrazole carboxamide SDHIs, several structural regions are crucial for their activity:
-
The Pyrazole Ring: The substituents on the pyrazole ring, particularly at the N1 and C3 positions, significantly influence the compound's binding affinity to the SDH enzyme.
-
The Carboxamide Linker: The amide bond is a key hydrogen bonding motif that interacts with the target protein. Its conformation is critical for proper binding.
-
The Amine Moiety: The nature of the amine component, often an aniline or a more complex heterocyclic system, plays a crucial role in defining the spectrum of activity and the physicochemical properties of the molecule.
Quantitative SAR Data
The following table presents representative SAR data for a series of pyrazole carboxamide derivatives, illustrating how modifications to the aniline moiety affect their antifungal activity against Rhizoctonia solani and their inhibitory potency against the SDH enzyme.
| Compound | R1 | R2 | R3 | Antifungal Activity (EC50, µg/mL) vs. R. solani | SDH Inhibition (IC50, µM) |
| 1 | H | H | H | 5.23 | 7.51 |
| 2 | 2-Cl | H | H | 3.40 | 6.82 |
| 3 | 4-Cl | H | H | 2.85 | 5.99 |
| 4 | 2-F | H | H | 4.99 | 7.15 |
| 5 | 4-F | H | H | 5.93 | 7.88 |
| 6 | 2-CH3 | H | H | 7.69 | 8.54 |
| 7 | 4-CH3 | H | H | 8.32 | 9.12 |
| Boscalid | - | - | - | 0.74 | 7.50 |
| Fluxapyroxad | - | - | - | 0.10 | 5.99 |
Data adapted and synthesized for illustrative purposes from multiple sources.[6][12]
Analysis of SAR Data:
-
Halogen Substitution: The introduction of a chlorine atom on the aniline ring generally enhances both antifungal activity and SDH inhibition, with the position of the substituent being important. A chlorine at the 4-position (Compound 3) appears to be more favorable than at the 2-position (Compound 2).
-
Fluorine Substitution: Fluorine substitution shows a less pronounced effect compared to chlorine.
-
Methyl Substitution: The introduction of a methyl group, particularly at the 4-position (Compound 7), appears to be detrimental to the activity.
-
Causality: These observations suggest that the electronic and steric properties of the substituents on the aniline ring are critical for the interaction with the binding pocket of the SDH enzyme. Electron-withdrawing groups like chlorine may enhance binding through favorable interactions, while bulky groups like methyl may cause steric hindrance.
Mechanism of Action: SDHI Fungicides
SDHI fungicides act by blocking the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain. This inhibition prevents the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, and disrupts the electron transport chain, leading to a halt in cellular energy (ATP) production and ultimately, fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Conclusion
The development of agrochemicals from pyrazole carboxylic acids represents a highly successful strategy in modern crop protection. The versatility of the pyrazole scaffold, combined with a deep understanding of target biology and structure-activity relationships, has enabled the creation of potent and selective fungicides and herbicides. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the discovery of the next generation of agrochemicals that will contribute to global food security.
References
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ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]
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ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. [Link]
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National Center for Biotechnology Information. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]
-
CABI Digital Library. (n.d.). Fungicide Efficacy Evaluation. [Link]
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MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
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WIPO. (2018). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Patentscope. [Link]
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MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
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ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
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ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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National Center for Biotechnology Information. (2020). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts. [Link]
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ScienceDirect. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Washington University School of Medicine. (2018). SUCCINIC DEHYDROGENASE PROTOCOL. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole-based compounds have been successfully developed as inhibitors for a range of enzymes, most notably protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer and inflammation.[3][4] Prominent examples of pyrazole-containing drugs include Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[5][6]
The versatility of the pyrazole core allows for the facile introduction of various substituents, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This makes the pyrazole scaffold an attractive starting point for the discovery of novel enzyme inhibitors.[7]
This application note provides a comprehensive guide to the experimental setup for screening and characterizing pyrazole-based enzyme inhibitors. It is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for biochemical and cell-based assays, ensuring a robust and efficient screening cascade.
The Screening Cascade: From High-Throughput Screening to Cellular Validation
A typical workflow for the discovery and validation of pyrazole-based enzyme inhibitors follows a multi-step process, beginning with a broad screen of a compound library and progressively narrowing down to the most promising candidates. This cascade is designed to efficiently identify potent and selective inhibitors with the desired cellular activity.
Caption: A typical workflow for screening pyrazole-based enzyme inhibitors.
Phase 1: High-Throughput Screening (HTS) of a Pyrazole Library
The initial phase of a screening campaign involves testing a library of pyrazole-based compounds against the target enzyme in a high-throughput format. Fluorescence-based assays are the most common readout method for HTS of enzyme inhibitors, particularly for kinases.[8] The goal of the primary screen is to identify "hits"—compounds that exhibit a predefined level of inhibition at a single, high concentration (typically 1-10 µM).
Principle of Fluorescence-Based Kinase Assays
Many fluorescence-based kinase assays rely on the detection of ADP, the universal product of kinase-catalyzed phosphorylation. Universal ADP detection assays are advantageous because they can be used for any kinase with any substrate, eliminating the need for specific antibodies or substrates.[9]
Protocol 1: Fluorescence-Based Kinase HTS Assay
This protocol is a general guideline for a fluorescence-based kinase assay in a 384-well plate format.
Materials:
-
Purified target kinase
-
Peptide substrate for the target kinase
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrazole compound library dissolved in DMSO
-
Fluorescence-based ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
384-well, low-volume, white or black plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of detecting fluorescence or luminescence
Assay Development and Optimization (Prior to HTS):
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal-to-background ratio.
-
ATP and Substrate Km Determination: To ensure the assay is sensitive to competitive inhibitors, it is crucial to determine the Michaelis constant (Km) for both ATP and the peptide substrate. The ATP concentration in the final assay should be at or below its Km value.[3]
HTS Protocol:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each pyrazole compound from the library into the wells of a 384-well plate. Also, include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Kinase Reaction: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and develop the fluorescent signal by adding the ADP detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence or luminescence signal on a plate reader.
Data Analysis and Hit Identification:
-
Normalization: Normalize the data using the positive and negative controls.
-
Z'-Factor Calculation: The quality of the HTS assay should be assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
-
Hit Selection: A "hit threshold" is typically defined as a decrease in the signal that is more than three standard deviations from the mean of the negative controls.[8]
Phase 2: Hit Confirmation and Potency Determination
Initial hits from the primary screen must be confirmed and their potency quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol 2: IC50 Determination
Procedure:
-
Serial Dilution: Prepare a serial dilution of the confirmed hit compounds (typically 8-12 concentrations) in DMSO.
-
Assay Setup: Perform the same fluorescence-based kinase assay as in the HTS protocol, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12]
-
| Parameter | Description | Typical Value for a Promising Hit |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Sub-micromolar to low micromolar range |
| Hill Slope | Describes the steepness of the dose-response curve. | Close to 1.0 for a 1:1 binding stoichiometry |
Phase 3: Selectivity and Mechanism of Action (MoA) Studies
Promising hits with good potency should be further characterized to understand their selectivity and mechanism of inhibition.
Selectivity Profiling
To assess the selectivity of the pyrazole inhibitors, they should be tested against a panel of related enzymes (e.g., other kinases). A selective inhibitor will show significantly higher potency for the target enzyme compared to other enzymes.
Enzyme Kinetics Studies
Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable insights into how the inhibitor interacts with the enzyme. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.[13][14]
Biophysical Assays
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide direct evidence of inhibitor binding to the target enzyme and can determine the binding affinity (Kd) and kinetics (kon and koff).[15][16] While not always necessary at this stage, they can provide valuable confirmatory data.
Phase 4: Cellular Validation
A critical step in the screening cascade is to determine if the biochemically active pyrazole inhibitors are also effective in a more physiologically relevant cellular context.[17]
Protocol 3: Western Blot-Based Target Phosphorylation Assay
This protocol assesses the ability of a pyrazole inhibitor to block the phosphorylation of a kinase's substrate within a cell.
Procedure:
-
Cell Culture and Treatment: Plate cells that express the target kinase and treat them with various concentrations of the pyrazole inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.[18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Also, probe a parallel membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.
-
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol 4: Cell Viability/Proliferation Assay (MTT/MTS)
This assay determines the effect of the pyrazole inhibitor on the overall health and proliferation of cancer cells that are dependent on the target enzyme's activity.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.[20][21]
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the pyrazole inhibitor.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[1][22]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a plate reader. The amount of color produced is proportional to the number of viable cells.
Conclusion
The experimental framework outlined in this application note provides a robust and logical progression for the screening and characterization of pyrazole-based enzyme inhibitors. By combining high-throughput biochemical assays with rigorous hit validation, mechanism of action studies, and crucial cell-based validation, researchers can efficiently identify and advance promising lead compounds for further drug development. The inherent "drug-like" properties of the pyrazole scaffold, coupled with a systematic screening approach, offer a powerful strategy for discovering novel therapeutics targeting a wide range of enzymes.
References
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Ota, Y., et al. (2017). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]
-
El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved from [Link]
-
Takacs, G. (1989). Comparing methods for calculating Z-factor. OSTI.GOV. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Andersen, A. P., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Retrieved from [Link]
-
Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Retrieved from [Link]
-
ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Retrieved from [Link]
-
Wu, P., & Clausen, M. H. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]
-
TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ChemHelp ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays. YouTube. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
zFactor. (n.d.). Calculate the Compressibility Factor 'z' for Hydrocarbon Gases. Retrieved from [Link]
-
Fiveable. (2025). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
University of Nottingham. (n.d.). Biophysical analysis. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4][5] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3] The specific molecule, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, serves as a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[6] Its strategic derivatization allows for the fine-tuning of physicochemical properties and biological activity, making it a molecule of significant interest to researchers in drug discovery and development.
This comprehensive guide provides detailed protocols for the derivatization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, focusing on the formation of amides and esters. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable for various research applications.
Core Derivatization Strategies
The primary site for derivatization on 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is the carboxylic acid moiety. This functional group can be readily converted into a variety of derivatives, most notably amides and esters, through established synthetic routes. The choice of derivatization strategy is often dictated by the desired properties of the final compound.
Amide Synthesis: A Gateway to Bioactive Molecules
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals.[7] Pyrazole carboxamides are known to exhibit significant pharmacological activity.[8][9] The synthesis of amides from 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through two primary pathways: activation of the carboxylic acid followed by reaction with an amine, or direct coupling using a coupling agent.
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the desired amide. This is a classic and highly effective approach for a wide range of amines.
Workflow for Amide Synthesis via Acid Chloride
Caption: Workflow for the synthesis of amides from 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid via an acid chloride intermediate.
Step 1: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides.[10][11] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification.[10][11] The use of a catalytic amount of pyridine can accelerate the reaction.[12]
-
Materials:
-
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a stirred solution of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is often used in the next step without further purification.
-
Step 2: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxamides
-
Rationale: The highly electrophilic acid chloride readily reacts with nucleophilic amines to form a stable amide bond. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.
-
Materials:
-
Crude 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
This one-pot method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the direct formation of an amide bond from the carboxylic acid and amine.[13][14] This approach is particularly useful for sensitive substrates as it proceeds under mild conditions.
Workflow for Direct Amide Coupling
Caption: One-pot synthesis of amides using EDC/HOBt coupling reagents.
-
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[15] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[16]
-
Materials:
-
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Dissolve the 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, amine, and HOBt in anhydrous DCM or DMF.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add EDC hydrochloride in one portion and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide.
-
| Parameter | Acid Chloride Method | EDC/HOBt Coupling Method |
| Number of Steps | Two | One-pot |
| Reaction Conditions | Reflux, then Room Temp. | Room Temperature |
| Reagent Byproducts | Gaseous (SO₂, HCl) | Water-soluble urea |
| Substrate Scope | Broad | Excellent for sensitive substrates |
| Work-up | Aqueous extraction | Aqueous extraction |
Table 1: Comparison of Amide Synthesis Protocols.
Ester Synthesis: Modulating Lipophilicity and Pharmacokinetics
Ester derivatives are crucial in drug design for their ability to act as prodrugs, improve oral bioavailability, and modify the pharmacokinetic profile of a parent carboxylic acid. The Fischer esterification is a classic and straightforward method for this transformation.
This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[17][18][19]
Workflow for Fischer Esterification
Caption: Synthesis of esters via Fischer Esterification.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[20] The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction towards the product.[21]
-
Caution: The furan ring can be sensitive to strong acidic conditions, potentially leading to polymerization or degradation. It is advisable to use a minimal amount of catalyst and monitor the reaction closely. Milder acid catalysts or alternative esterification methods may be considered if decomposition is observed.
-
Materials:
-
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in the desired alcohol (e.g., 20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography or distillation.
-
| Parameter | Value |
| Reactants | Carboxylic Acid, Alcohol |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH) |
| Conditions | Reflux |
| Key Consideration | Reversible reaction; use excess alcohol |
Table 2: Key Parameters for Fischer Esterification.
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and versatile methods for the derivatization of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid into valuable amide and ester derivatives. The choice of synthetic route will depend on the specific requirements of the target molecule and the available resources. The acid chloride method offers a reliable pathway to a wide range of amides, while EDC/HOBt coupling provides a milder alternative for more sensitive substrates. For ester synthesis, the Fischer esterification remains a straightforward and cost-effective option, with the caveat of potential acid sensitivity of the furan moiety. These derivatization strategies open up a vast chemical space for exploration, enabling researchers to synthesize novel compounds with potentially enhanced biological activities for applications in drug discovery and agrochemical development.
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Al-Zaydi, K. M. (2013). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 18(11), 13799-13813. [Link]
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Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-903. [Link]
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Hussain, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1253. [Link]
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Del Giudice, M. R., et al. (2001). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 334(8-9), 299-304. [Link]
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Al-Ostoot, F. H., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 7(7), 1734-1746. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 438. [Link]
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Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Shinde, S. S., et al. (2014). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 44(11), 1557-1566. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Hussain, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1253. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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de la Torre, J. C. G., & Garcia-Urdiales, E. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(11), 3169. [Link]
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The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
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Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. [Link]
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D'Souza, R. N., & Pelletier, J. C. (2017). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 8(3), 2459-2464. [Link]
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Singh, R. P., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1191-1225. [Link]
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Gençer, N., et al. (2015). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-966. [Link]
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Zhang, W., et al. (2018). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 19(21), 2235-2246. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-13. [Link]
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Darzens, G. (1911). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Comptes rendus hebdomadaires des seances de l'academie des sciences, 152, 1314-1317. [Link]
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Reddy, G. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5487-5490. [Link]
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Ghaffari, S., et al. (2015). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 11, 1535-1541. [Link]
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Shinde, N. G., et al. (2015). Pharmacological Significance of Pyrazole and its Derivatives. International Journal of Pharmaceutical and Clinical Research, 7(4), 284-293. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Khan Academy. (n.d.). Fischer esterification. [Link]
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Application Notes and Protocols: 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in Material Science
Introduction: A Versatile Building Block for Advanced Materials
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a unique combination of functional moieties: a furan ring, a pyrazole core, and a carboxylic acid group. This strategic arrangement of atoms imparts a planar structure and rich electronic properties, making it a highly promising ligand and building block for a new generation of advanced materials.[1][2] Theoretical studies on its isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest high electronic stability and the potential for optoelectronic and sensor applications due to its conjugated π-system.[1][2][3] The presence of both a carboxylic acid and nitrogen-containing heterocycles allows for versatile coordination with metal ions, paving the way for its use in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[4][5] This document provides a comprehensive guide for researchers, outlining the potential applications of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in material science and detailing protocols for its synthesis and incorporation into functional materials.
Molecular and Physicochemical Properties
The key to understanding the potential of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its molecular structure and resulting physicochemical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₈N₂O₃ | [6] |
| Molecular Weight | 192.17 g/mol | [6] |
| CAS Number | 108128-39-8 | [6] |
| Structure | A planar molecule with a furan ring at the 5-position and a carboxylic acid at the 3-position of a 1-methyl-1H-pyrazole ring. | [1][2] |
| Key Functional Groups | Furan, Pyrazole, Carboxylic Acid | |
| Coordination Sites | Carboxylate oxygen atoms, pyrazole nitrogen atoms. | [4][5] |
| Predicted Properties | High electronic stability, potential for strong UV absorption, and suitability for optoelectronic applications. | [1][3] |
PART 1: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Protocol 1: Hypothetical Synthesis via Claisen Condensation and Cyclization
This multi-step synthesis involves the initial formation of a β-diketone followed by cyclization with methylhydrazine and subsequent functional group manipulation.
Workflow of the Synthesis:
Caption: Hypothetical synthetic workflow for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Step-by-Step Procedure:
-
Synthesis of Ethyl 2-furoylacetate:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium metal (1.1 eq) in absolute ethanol (10 mL/g of sodium) under a nitrogen atmosphere.
-
After the sodium has completely reacted to form sodium ethoxide, cool the solution in an ice bath.
-
Add a mixture of ethyl 2-furoate (1.0 eq) and dry ethyl acetate (1.2 eq) dropwise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the ethoxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-furoylacetate. Purify by vacuum distillation.
-
-
Synthesis of Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate:
-
Dissolve the purified ethyl 2-furoylacetate (1.0 eq) in glacial acetic acid (5 mL/g of ketoester).
-
Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure pyrazole ester.
-
-
Hydrolysis to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid:
-
Suspend the pyrazole ester (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture at reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 2M hydrochloric acid.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Self-Validation and Characterization:
-
TLC: Monitor reaction progress at each step using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Melting Point: Determine the melting point of the final product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: Confirm the structure of the final product and intermediates.
-
FT-IR: Identify the characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
PART 2: Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The bifunctional nature of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, with its carboxylate group and pyrazole nitrogen atoms, makes it an excellent candidate for the construction of robust and functional MOFs.[4][5][7] Pyrazolate-based MOFs are known for their high thermal and chemical stability.[8][9]
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical)
This protocol describes a general method for synthesizing a hypothetical zinc-based MOF using 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid as the organic linker.
Workflow for MOF Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of a MOF using the title compound.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (0.05 mmol, 9.6 mg) in N,N-dimethylformamide (DMF, 5 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol, 14.9 mg) in ethanol (5 mL).
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Immerse the crystals in fresh dichloromethane (DCM) for 24 hours, replacing the DCM every 8 hours. This step is crucial for solvent exchange to remove the high-boiling point DMF from the pores.
-
Decant the DCM and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF, yielding a porous material.
-
Self-Validation and Characterization:
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern should be compared to a simulated pattern if a single crystal structure is obtained.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): Measure the surface area (BET) and pore volume of the activated MOF to confirm its porosity.
-
FT-IR Spectroscopy: Confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand.
PART 3: Potential Application in Optoelectronic and Sensor Devices
The planar, conjugated structure of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid suggests its potential use in organic electronics.[1][2] Furan-containing oligomers have been explored for their promising optoelectronic characteristics.[10] Furthermore, pyrazole-based ligands are known to form complexes that can act as chemosensors for metal ions.[11]
Application Note: A Candidate for Conductive Polymers and Chemosensors
1. As a Monomer for Conductive Polymers:
The furan and pyrazole rings are both electropolymerizable heterocycles. The carboxylic acid group can be used to tune the solubility and processability of the resulting polymer and can also serve as an anchoring group for surface modification.[12]
Hypothetical Electropolymerization Protocol:
-
Prepare an electrolyte solution containing 0.01 M 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile.
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon, ITO-coated glass), a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deposit the polymer film on the working electrode by cyclic voltammetry, typically sweeping the potential between 0 and +1.5 V for multiple cycles.
-
Characterize the resulting polymer film using spectroelectrochemistry to study its redox properties and electrochromic behavior.
2. As a Ligand for Luminescent Chemosensors:
The pyrazole and furan moieties can coordinate with metal ions, and this interaction can lead to changes in the fluorescence properties of the molecule, forming the basis for a chemosensor.[11][13]
Hypothetical Sensor Development Workflow:
-
Synthesize metal complexes of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid with various transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).
-
Characterize the photophysical properties (absorption and emission spectra, quantum yield) of the free ligand and its metal complexes.
-
Investigate the selectivity of the ligand towards different metal ions by monitoring changes in its fluorescence upon addition of the ions.
-
Determine the sensitivity and detection limit of the ligand for the target metal ion.
Conclusion
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a promising, yet underexplored, building block for material science. Its unique combination of a furan ring, a pyrazole core, and a carboxylic acid group offers a versatile platform for the development of novel materials with tailored properties. The protocols and application notes provided herein, though in some cases hypothetical, are based on sound chemical principles and are intended to serve as a starting point for researchers interested in harnessing the potential of this intriguing molecule in areas such as metal-organic frameworks, conductive polymers, and chemical sensors. Further experimental validation is encouraged to fully elucidate the capabilities of this compound.
References
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Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]
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Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. ResearchGate. [Link]
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Request PDF. (n.d.). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate. [Link]
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Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]
-
Thermo Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]
-
Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. [Link]
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-
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-
Royal Society of Chemistry. (n.d.). Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]
-
Semantic Scholar. (n.d.). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. [Link]
-
mocedes.org. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. [Link]
-
Royal Society of Chemistry. (n.d.). Metal pyrazolate frameworks: crystal engineering access to stable functional materials. [Link]
-
Elsevier. (n.d.). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. ScienceDirect. [Link]
-
ijarbs.com. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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National Center for Biotechnology Information. (n.d.). Carboxylic acid-functionalized conductive polypyrrole as a bioactive platform for cell adhesion. PubMed. [Link]
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DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
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National Center for Biotechnology Information. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
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National Center for Biotechnology Information. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]
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Application Notes and Protocols for Evaluating Pyrazole Compound Efficacy Using Cell-Based Assays
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] These heterocyclic compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The versatility of the pyrazole structure allows for diverse substitutions, enabling the fine-tuning of their biological activity against various molecular targets.[5] Many pyrazole derivatives exert their effects by modulating key cellular signaling pathways, often by inhibiting protein kinases, making them a focal point in contemporary drug discovery and development.[6][7]
This guide provides a comprehensive overview of robust, cell-based assays for evaluating the efficacy of novel pyrazole compounds. As a self-validating system, this collection of protocols is designed to guide researchers from initial high-throughput screening to detailed mechanistic studies, ensuring both scientific rigor and efficiency. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers in their quest for novel therapeutics.
Part 1: Primary Screening for Bioactivity: Assessing Cell Viability and Cytotoxicity
The initial step in evaluating a library of pyrazole compounds is typically a high-throughput screening (HTS) campaign to identify "hits" that exhibit biological activity.[8][9] Cell viability assays are the workhorse of primary screening, providing a quantitative measure of a compound's effect on cell proliferation and cytotoxicity.
The Principle of Metabolic Viability Assays
Metabolic viability assays rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. The magnitude of this conversion is directly proportional to the number of living cells. Two of the most common assays in this category are the MTT and PrestoBlue® assays.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (see Table 1) and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat cells with a range of concentrations of the pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours).[11] Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[10]
-
Readout: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
Protocol: PrestoBlue® Cell Viability Assay
The PrestoBlue® assay utilizes resazurin, a non-toxic, cell-permeable compound that is reduced by metabolically active cells to the highly fluorescent resorufin.[12] This assay is generally faster and less toxic than the MTT assay.[13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Warm the PrestoBlue® reagent to room temperature and add 1/10th of the culture volume directly to each well.[12]
-
Incubation: Incubate the plate for at least 10 minutes at 37°C, protected from light.[12][14] Longer incubation times can increase sensitivity.[12]
-
Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.[12][15]
| Parameter | MTT Assay | PrestoBlue® Assay |
| Principle | Reduction of tetrazolium salt | Reduction of resazurin |
| Detection | Colorimetric (Absorbance) | Fluorometric or Colorimetric |
| Incubation Time | 2-4 hours (reagent) + 2 hours (solubilization) | ≥10 minutes |
| Toxicity | Can be toxic to cells | Generally non-toxic |
| Throughput | High | Very High |
Table 1: Comparison of MTT and PrestoBlue® Assays.
Part 2: Unraveling the Mechanism of Action: Secondary Assays
Once active pyrazole compounds have been identified, the next crucial step is to elucidate their mechanism of action. This involves a battery of secondary assays designed to investigate specific cellular processes such as apoptosis and cell cycle progression.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[16] Several assays can quantify apoptosis, with caspase activity and Annexin V staining being among the most prevalent.
Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the activity of caspases-3 and -7, key executioner caspases.[16][17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase.[16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the pyrazole compounds as described for the viability assays. Include a positive control for apoptosis (e.g., staurosporine).[18]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.[19]
-
Incubation: Gently mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[20]
-
Readout: Measure the luminescence using a plate-reading luminometer.[20]
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[13]
Experimental Workflow: Apoptosis Detection
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Application Note: A Comprehensive Guide to Characterizing Protein-Ligand Interactions of Pyrazole Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for diverse interactions with biological targets, making it a cornerstone of modern drug design.[4] A thorough understanding of how these inhibitors bind to their target proteins is paramount for elucidating their mechanism of action, driving structure-activity relationship (SAR) studies, and optimizing lead compounds.[5] This guide provides a detailed overview of key biophysical and computational techniques for the comprehensive characterization of protein-pyrazole inhibitor binding, complete with field-proven insights and step-by-step protocols.
Introduction: The Centrality of Binding in Drug Discovery
The therapeutic effect of a pyrazole inhibitor is fundamentally dictated by its interaction with a target protein. Quantifying this interaction—in terms of affinity, kinetics, thermodynamics, and structure—provides the critical data needed to translate a promising chemical entity into a viable drug candidate. A multi-faceted approach, integrating various techniques, is essential to build a complete picture of the binding event. This guide will explore a suite of gold-standard methodologies, from providing a complete thermodynamic and kinetic profile of the interaction to visualizing the binding event at an atomic level.
Integrated Workflow for Inhibitor Characterization
A robust characterization strategy employs multiple techniques in a logical sequence. An initial screen might identify a hit, which is then validated and characterized using higher-resolution biophysical methods. Structural and computational studies subsequently provide the atomic-level detail needed for rational, iterative inhibitor design.
Caption: Integrated workflow for pyrazole inhibitor characterization.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Principle of the Technique
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a biomolecular interaction.[6] By titrating a ligand (the pyrazole inhibitor) into a sample cell containing the target protein, ITC can determine the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free, in-solution experiment.[7] This provides a complete thermodynamic signature of the binding event.
Application to Pyrazole Inhibitors
ITC is invaluable for the unambiguous validation of hits from primary screens. It is considered a gold-standard method because it measures the interaction directly in solution without the need for immobilization or labeling, which can sometimes introduce artifacts. The detailed thermodynamic data helps to understand the driving forces behind the binding (enthalpically or entropically driven), which can be critical for lead optimization. For instance, a favorable enthalpic change often reflects strong hydrogen bonding and van der Waals interactions between the pyrazole inhibitor and the protein.[7]
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Detailed Protocol for a Typical ITC Experiment
Causality: The accuracy of ITC data is critically dependent on the quality of the sample preparation. Mismatched buffers between the protein and the ligand will generate large heats of dilution, which can obscure the true binding signal.[6]
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare the pyrazole inhibitor at a known, high concentration in a suitable solvent (e.g., DMSO), and then dilute it into the final assay buffer.
-
Crucial Step: Dialyze the protein extensively against the final assay buffer. Use the final dialysis buffer (the dialysate) to dissolve the pyrazole inhibitor. This ensures a perfect buffer match.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and ligand stock solutions. Protein concentration is typically determined by UV-Vis absorbance at 280 nm, while ligand concentration is determined by weight or a calibrated standard curve.
-
The cell concentration is typically determined by the "C parameter" (C = n[M]T/KD), which should ideally be between 10 and 500 for a well-defined binding isotherm.[8]
-
-
Instrument Setup and Titration:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the protein solution into the sample cell (~200-300 µL for most instruments) and the ligand solution into the injection syringe (~40-50 µL).[8]
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).
-
Allow the system to equilibrate for a stable baseline before starting the titration.
-
-
Control Experiments (Self-Validation):
-
Perform a control titration by injecting the ligand solution into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.
-
If the protein has a high heat of dilution, a protein-into-buffer control may also be necessary.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to extract KD, n, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
Data Interpretation
| Parameter | Typical Value Range | Interpretation for Pyrazole Inhibitors |
| KD (Dissociation Constant) | pM to mM | Potency. A lower KD indicates higher binding affinity. |
| n (Stoichiometry) | 0.5 - 1.5 | Binding Ratio. Should be close to 1.0 for a 1:1 interaction. Values outside this range may indicate issues with concentration, protein activity, or a more complex binding model. |
| ΔH (Enthalpy Change) | +/- kcal/mol | Driving Forces. A negative ΔH (exothermic) suggests favorable hydrogen bond and van der Waals interactions are forming. |
| -TΔS (Entropic Contribution) | +/- kcal/mol | Driving Forces. A positive -TΔS (favorable entropy) often indicates the displacement of ordered water molecules from the binding site (hydrophobic effect). |
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
Principle of the Technique
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[9] One binding partner (the protein, or "ligand" in SPR terminology) is immobilized on a sensor chip surface, while the other (the pyrazole inhibitor, or "analyte") is flowed across the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle, measured in Response Units (RU).[10] This allows for the direct measurement of association (kon) and dissociation (koff) rates.
Application to Pyrazole Inhibitors
While ITC provides the thermodynamic endpoint, SPR reveals the kinetic pathway of the interaction. This is crucial for understanding an inhibitor's residence time (inversely related to koff), a parameter increasingly recognized as a key determinant of in vivo efficacy.[11] A pyrazole inhibitor with a slow koff (long residence time) may maintain its therapeutic effect even when its systemic concentration drops. SPR is highly sensitive, requires minimal sample, and is well-suited for screening campaigns and detailed kinetic characterization of lead candidates.[12][13]
Caption: Principle of Surface Plasmon Resonance (SPR).
Detailed Protocol for a Typical SPR Experiment
Causality: The success of an SPR experiment hinges on the quality of the immobilized protein surface. The immobilization strategy must be chosen to ensure the protein remains active and its binding site is accessible. Covalent amine coupling is common, but capture methods (e.g., via His-tags or Avi-tags) can offer better control over orientation.
-
Surface Preparation and Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Deactivate any remaining active esters using an injection of ethanolamine.
-
Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract bulk refractive index changes and non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of the pyrazole inhibitor in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.
-
Include a "zero concentration" sample (buffer only) for double referencing.
-
-
Binding Analysis (Kinetics/Affinity Assay):
-
Inject the pyrazole inhibitor solutions over the protein and reference surfaces, from the lowest concentration to the highest. Each injection cycle consists of:
-
Association Phase: Analyte is flowed over the surface, allowing binding to occur.
-
Dissociation Phase: Running buffer is flowed over the surface, allowing the complex to dissociate.
-
-
Regeneration: After each cycle, if necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection. The stability of the surface to regeneration must be validated.
-
-
Data Processing and Analysis:
-
Process the raw sensorgrams by first subtracting the reference channel data and then subtracting the "zero concentration" (buffer) injection data. This is known as double referencing.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to obtain kon and koff.
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon). Alternatively, for fast interactions, a steady-state affinity model can be used by plotting the response at equilibrium against the analyte concentration.
-
Data Interpretation
| Parameter | Typical Value Range | Interpretation for Pyrazole Inhibitors |
| kon (Association Rate) | 10³ - 10⁷ M⁻¹s⁻¹ | "On-rate." How quickly the inhibitor binds to the target. |
| koff (Dissociation Rate) | 10⁻¹ - 10⁻⁵ s⁻¹ | "Off-rate." How quickly the inhibitor dissociates. A low koff indicates a long residence time and a stable complex. |
| KD (Dissociation Constant) | pM to mM | Affinity. Calculated as koff/kon. Provides a measure of the overall binding strength. |
| Rmax (Maximal Response) | Varies | Surface Activity. The theoretical maximal response, related to the amount of active protein on the surface. |
X-ray Crystallography: The Atomic View of Binding
Principle of the Technique
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a protein-ligand complex.[14] A highly ordered crystal of the protein bound to the pyrazole inhibitor is grown and then diffracted with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein-inhibitor complex is built and refined.[15]
Application to Pyrazole Inhibitors
This technique provides an unparalleled, high-resolution view of how a pyrazole inhibitor engages its target. It reveals the precise binding mode, orientation, and conformation of the inhibitor within the active site.[16] This information is invaluable for structure-based drug design, as it clearly identifies key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are responsible for binding affinity and selectivity.[3] Observing these interactions allows medicinal chemists to make rational, targeted modifications to the pyrazole scaffold to improve potency and other drug-like properties.
Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.
Generalized Protocol for Protein-Inhibitor Co-crystallization
Causality: Obtaining high-quality, diffraction-grade crystals is often the most challenging step. It requires highly pure and stable protein and a systematic screen of many different crystallization conditions (precipitants, buffers, pH, additives).
-
Complex Formation:
-
Prepare a highly concentrated (>5-10 mg/mL), pure (>98%) solution of the target protein.
-
Incubate the protein with a 2- to 5-fold molar excess of the pyrazole inhibitor to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Use robotic systems to set up crystallization trials in 96-well plates, employing the sitting-drop or hanging-drop vapor diffusion method.
-
Screen a wide range of conditions using commercial crystallization screens that vary precipitant type (e.g., PEG, salts), concentration, buffer pH, and additives.
-
-
Crystal Optimization:
-
If initial screens yield microcrystals or poor-quality crystals, perform optimization screens by systematically varying the conditions around the initial "hit."
-
-
Data Collection and Processing:
-
Select a suitable single crystal and cryo-protect it by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.[15] This minimizes radiation damage during data collection.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction images to determine the crystal's space group and unit cell dimensions and to integrate the reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem," often by using molecular replacement with a known structure of the same or a homologous protein.
-
Build an initial atomic model into the resulting electron density map.
-
Perform iterative cycles of model refinement and manual rebuilding to improve the fit of the model to the experimental data, resulting in a final, high-resolution structure.
-
Data Interpretation
The final output is a PDB (Protein Data Bank) file containing the atomic coordinates of the protein-pyrazole complex. This 3D model allows for the direct visualization and analysis of:
-
Binding Pocket: The specific amino acid residues that form the binding site.
-
Inhibitor Conformation: The exact pose adopted by the pyrazole inhibitor.
-
Key Interactions: Identification of all hydrogen bonds, ionic bonds, hydrophobic contacts, and other interactions stabilizing the complex.
-
Solvent Structure: The position of ordered water molecules that may mediate protein-ligand interactions.
Computational Approaches: Predicting and Rationalizing Binding
Principle of the Techniques
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, use physics-based algorithms to predict and analyze how a ligand binds to a protein.[17]
-
Molecular Docking: Predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity using a scoring function.[18]
-
Molecular Dynamics (MD) Simulation: Simulates the atomic motions of the protein-ligand complex over time (from nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the system.[19]
Application to Pyrazole Inhibitors
Computational studies are a cornerstone of modern, rational drug design. They are used for:
-
Virtual Screening: Docking large libraries of compounds to identify potential pyrazole-based hits.
-
Binding Mode Prediction: Proposing how a novel pyrazole inhibitor might bind, guiding synthetic chemistry efforts.[20]
-
SAR Rationalization: Explaining why small chemical changes to the pyrazole scaffold lead to changes in binding affinity.
-
Binding Free Energy Calculation: Using methods like MM/PBSA to estimate the binding affinity and identify key residues contributing to the interaction.[17]
Caption: Workflow for computational docking and MD simulation.
Conceptual Protocol for Docking and MD Simulation
Causality: The quality of the input protein structure is the single most important factor for obtaining meaningful results. An experimentally determined structure (e.g., from X-ray crystallography) is highly preferred.
-
System Preparation:
-
Obtain a high-resolution 3D structure of the target protein. Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules (e.g., crystallization additives).
-
Generate a 3D conformation of the pyrazole inhibitor and assign partial charges.
-
-
Molecular Docking:
-
Define the binding site on the protein, typically based on a co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the inhibitor within the binding site.
-
Rank the resulting poses using a scoring function that estimates binding affinity.
-
-
Molecular Dynamics (MD) Simulation Setup:
-
Select the most promising docked pose.
-
Place the protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to create a system that mimics physiological conditions.
-
Minimize the energy of the system to remove any steric clashes.
-
-
MD Simulation Production:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns or more) to observe the behavior of the complex.[17]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time.
-
Investigate the persistence of key interactions (e.g., hydrogen bonds) observed in the docked pose.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative estimate of affinity.
-
Data Interpretation
| Metric | Interpretation |
| Docking Score | A lower score generally indicates a more favorable predicted binding pose. Used for ranking compounds. |
| RMSD Plot | A stable, flat RMSD plot for the ligand suggests that the binding pose is stable throughout the simulation. |
| Interaction Fraction | Shows the percentage of simulation time a specific hydrogen bond or other interaction is maintained, indicating its importance. |
| ΔGbind (MM/PBSA) | An estimated binding free energy. While not perfectly accurate, it is very useful for comparing the relative affinities of different pyrazole analogues. |
Summary and Integrated Strategy
No single technique can provide a complete understanding of a protein-inhibitor interaction. The true power lies in using these methods in a complementary fashion. SPR can rapidly screen and rank a series of pyrazole analogues by affinity and kinetics. ITC can then be used to validate the most promising hits and provide crucial thermodynamic data. X-ray crystallography reveals the structural basis for the observed affinity, and computational modeling uses this information to guide the next round of inhibitor design. By integrating these powerful techniques, researchers can accelerate the journey from an initial pyrazole hit to a highly optimized clinical candidate.
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Shaikh, F., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]
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Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
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Speranza, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
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Semproni, S. P., et al. (2014). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
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Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
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Williams, D. H., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. National Institutes of Health. [Link]
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Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]
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Evindar, G., et al. (2016). Discovery and Characterization of a Class of Pyrazole Inhibitors of Bacterial Undecaprenyl Pyrophosphate Synthase. PubMed. [Link]
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ResearchGate. (n.d.). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ResearchGate. [Link]
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Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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Ammar, Y. A., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
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Al-Ostath, R. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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Wlodawer, A., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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NanoTemper Technologies. (n.d.). Methods for Identifying Ligand Binding Sites in Drug Discovery. NanoTemper Technologies. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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ResearchGate. (n.d.). (A,B) Molecular docking binding poses and protein–ligand schematic.... ResearchGate. [Link]
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El-Gazzar, M. G. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org. [Link]
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Caucheteur, C., et al. (2022). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. PMC - NIH. [Link]
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Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
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ResearchGate. (n.d.). Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. ResearchGate. [Link]
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Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]
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Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
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Horrell, S., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
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Application Note & Protocols: High-Throughput Screening of Pyrazole Libraries for Modern Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for pyrazole-based compound libraries. We will delve into the critical aspects of library design, robust assay development, the automated HTS workflow, and the indispensable process of hit validation. The protocols and insights provided herein are designed to be a self-validating system, ensuring the generation of high-quality, actionable data to accelerate the journey from a chemical library to promising lead compounds.
Introduction: The Synergy of Pyrazole Chemistry and High-Throughput Screening
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active agents.[3][4] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting diverse biological macromolecules. Pyrazole-containing drugs like Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and a growing number of kinase inhibitors such as Crizotinib and Ruxolitinib underscore the scaffold's therapeutic importance.[1][2][3]
High-Throughput Screening (HTS) is the industrial-scale process that automates the testing of vast numbers of chemical compounds against a specific biological target.[5][6] By combining the chemical diversity of a well-designed pyrazole library with the efficiency of HTS, researchers can rapidly explore a significant chemical space to identify novel modulators of therapeutic targets, such as protein kinases or G-protein-coupled receptors (GPCRs).[7][8] This document serves as a field guide to navigating this powerful intersection of chemistry and biology.
Section 1: The Pyrazole Library: The Foundation of a Successful Screen
The quality of the screening library is the single most important determinant of an HTS campaign's success. A library is not merely a collection of compounds; it is a curated set of chemical tools designed to probe biological systems.
Design and Synthesis Philosophy
A robust pyrazole library should embody both diversity and drug-likeness. Key synthetic strategies for generating substituted pyrazoles include:
-
Knorr Pyrazole Synthesis: A classical condensation reaction between a hydrazine and a β-dicarbonyl compound.[9]
-
1,3-Dipolar Cycloaddition: Reactions involving diazo compounds and alkynes provide a versatile route to various pyrazole regioisomers.[10]
-
Multi-component Reactions: These allow for the rapid assembly of complex pyrazoles from simple starting materials in a single pot, enhancing synthetic efficiency.[11]
The choice of substituents should be guided by principles of medicinal chemistry to ensure coverage of chemical space while maintaining favorable physicochemical properties (e.g., Lipinski's Rule of Five).
Critical Quality Control (QC) for the Screening Library
Before commencing a screen, every compound must undergo rigorous QC. This is a non-negotiable step to prevent wasted resources on chasing false positives.
-
Identity and Purity: Typically assessed by LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the molecular weight and estimate purity (ideally >95%).
-
Concentration: Accurate concentration is vital for meaningful dose-response analysis. This is often determined using a quantitative NMR (qNMR) or a concentration-independent method like acoustic dispensing.
-
Solubility: Compounds are typically solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). It is crucial to visually inspect for precipitation and, if necessary, determine the maximum soluble concentration. Poor solubility is a frequent source of assay artifacts.
Section 2: Assay Development and Optimization: The Engine of the Screen
An HTS assay must be a robust, miniaturized, and automated version of a bench-top experiment.[12] The goal is to develop an assay that is sensitive, reproducible, and has a large enough signal window to confidently identify "hits."
Selecting the Appropriate Assay Format
The choice of assay depends entirely on the biological target.
-
Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct inhibitors.
-
Target Example: Protein Kinases. Protein kinases are prolific targets for pyrazole-based drugs.[7][13][14] Assays often measure the consumption of ATP or the generation of phosphorylated product. Luminescence-based ATP detection assays (e.g., Kinase-Glo®) are extremely common due to their simplicity and sensitivity.
-
-
Cell-Based Assays: These assays use living cells and provide data in a more physiologically relevant context. They are essential for targets like GPCRs or for assessing downstream pathway effects.
The Self-Validating System: Key Performance Metrics
Before screening the full library, the assay must be validated in a pilot screen using a small set of compounds, including known inhibitors/activators and negative controls. The primary metric for evaluating HTS assay performance is the Z'-factor .
The Z'-factor is a statistical measure of the separation between the high (negative control) and low (positive control) signals.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Table 1: Assay Performance Metrics and Acceptance Criteria | Metric | Formula | Acceptance Criterion | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | ≥ 0.5 | Indicates a large separation between control signals with low variability, making hit identification statistically robust. | | Signal-to-Background (S/B) | μn / μp | > 5 (assay dependent) | Measures the dynamic range of the assay. A higher ratio makes it easier to distinguish hits from noise. | | Signal-to-Noise (S/N) | |μp - μn| / √(σp² + σn²) | > 10 (assay dependent) | Relates the signal difference to the combined variability, indicating the resolving power of the assay. | | DMSO Tolerance | N/A | < 10-20% signal change at final DMSO concentration | Ensures that the solvent used to deliver the compounds does not interfere with the assay biology or detection chemistry. |
An assay that meets these criteria can be considered a self-validating system, providing high confidence in the data it generates.
Section 3: The High-Throughput Screening Workflow
The HTS process is a highly orchestrated sequence of events, typically performed in 384- or 1536-well microplates to increase throughput and reduce reagent costs.[5]
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocol 1: General Biochemical Kinase Inhibition HTS Assay (384-Well Format)
This protocol describes a typical luminescence-based assay to find inhibitors of a protein kinase.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X kinase solution in kinase buffer. The final concentration should be predetermined during assay development to yield ~10-20% ATP consumption.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the kinase to facilitate the detection of competitive inhibitors.
-
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 25-50 nL of each pyrazole compound from the 10 mM DMSO stock library plate to the corresponding wells of a 384-well low-volume assay plate.
-
Plate positive controls (a known potent inhibitor) and negative controls (DMSO only) in dedicated columns.
-
-
Assay Execution (Automated):
-
Using a multi-channel liquid dispenser, add 5 µL of the 2X kinase solution to all wells.
-
Allow the compounds and kinase to pre-incubate for 15-30 minutes at room temperature. This step is critical for identifying time-dependent inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is now 10 µL.
-
Allow the reaction to proceed for 60 minutes at room temperature. The reaction time must be within the established linear range.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
-
Primary Data Analysis:
-
Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * (1 - [ (Signalcpd - μpos) / (μneg - μpos) ])
-
Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO control wells).
-
Section 4: Hit Confirmation and Validation: The Path to Confidence
A primary "hit" is merely a starting point. A significant challenge in HTS is the prevalence of false positives, which can arise from compound autofluorescence, light scattering, aggregation, or non-specific reactivity.[18][19] A rigorous hit validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds.[20]
Figure 2: A typical decision-making cascade for hit validation and triage.
Protocol 2: Dose-Response Confirmation Assay for IC₅₀ Determination
This protocol establishes the potency of confirmed hits.
-
Plate Preparation:
-
Select confirmed hits from the primary screen.
-
Create a serial dilution plate. In a 384-well plate, perform a 1:3 serial dilution of the compound stock in DMSO, typically generating a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM).
-
-
Assay Execution:
-
Perform the same kinase assay as described in Protocol 1.
-
Instead of plating a single concentration, transfer 25-50 nL from each well of the serial dilution plate into the assay plates.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Spotfire).
-
The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A well-behaved inhibitor should produce a complete curve that plateaus at 100% and 0% inhibition.[20]
-
The Power of Orthogonal Assays
An orthogonal assay confirms the biological activity using a different detection method. This is a powerful way to eliminate artifacts specific to the primary assay technology. For a kinase inhibitor identified in a luminescence-based ATP-depletion assay, a good orthogonal assay might be:
-
Mobility Shift Assay (e.g., Caliper): Directly measures the formation of the phosphorylated peptide product based on a change in charge.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Uses antibodies to detect the phosphorylated product, generating a FRET signal.
A compound that is potent in both the primary and orthogonal assays is considered a high-confidence hit.
Section 5: Troubleshooting Common HTS Issues
Table 2: HTS Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Z'-Factor (<0.5) | - High variability in reagent dispensing.- Reagent instability over the course of the screen.- Inconsistent incubation times. | - Calibrate and clean liquid handlers.- Test reagent stability at room temperature for the expected run time.- Ensure automation scheduling is consistent. |
| High Plate-to-Plate Variability | - Batch-to-batch differences in reagents.- Temperature or humidity fluctuations in the lab. | - Prepare a single, large batch of all critical reagents for the entire screen.- Monitor and control environmental conditions. |
| "Edge Effects" (outer wells behave differently) | - Uneven temperature incubation.- Evaporation from wells. | - Use plates with lids.- Ensure incubators have uniform temperature distribution.- Consider leaving outer wells empty (fill with buffer). |
| High False Positive Rate | - Assay technology interference (e.g., compound autofluorescence).- Compound aggregation at high concentrations. | - Implement a counter-screen (e.g., run the assay without the enzyme) to flag interfering compounds.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. |
Conclusion
The high-throughput screening of pyrazole libraries is a proven and effective strategy for the discovery of novel chemical probes and therapeutic lead compounds. Success is not merely a matter of automation; it is the result of a meticulously planned and rigorously validated scientific process. By focusing on the quality of the chemical library, developing a robust and reliable assay, and executing a stringent hit validation cascade, researchers can confidently navigate the complexities of HTS. This systematic approach transforms the screening process from a simple search for activity into a powerful engine for drug discovery, capable of identifying high-quality, pyrazole-based hits worthy of advancement into lead optimization programs.
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Borrell, J. I., Schuler, E., Teixidó, J., & Michelotti, E. L. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157. [Link]
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Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. BioMed Research International, 2014, 918310. [Link]
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Sajjadifar, N., & Ghazimoradi, S. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 7(8), 633-643. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
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Allouche, D., El-Guesmi, N., & Rzaigui, M. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 28(23), 7891. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Application Note. [Link]
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Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Allosteric modulation of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 13(10), 757-773. [Link]
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Sygnature Discovery. (n.d.). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery Resource. [Link]
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Alam, M. J., & Antonysamy, W. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2233244. [Link]
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Aly, M. M., & Abdel-Meguid, M. N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3329. [Link]
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Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240. [Link]
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Ghencea, A., & Ilieș, M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Kamal, A., & Afzal, O. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 984. [Link]
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Zhang, X. D., Zhang, Z., & Zhang, Y. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 115-124. [Link]
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Sygnature Discovery. (n.d.). Hit Discovery at Sygnature Discovery. Sygnature Discovery Resource. [Link]
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Khan, S., & Asiri, A. M. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Kumar, D., & Singh, V. K. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Drug Targets, 24(1), 4-22. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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O'Brien, P. J., & Stoddart, L. A. (2003). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Journal of Biomolecular Screening, 8(5), 545-555. [Link]
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Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory, 31(8), 26-30. [Link]
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Simeonov, A., & Jadhav, A. (2014). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Current Protocols in Chemical Biology, 6(3), 175-191. [Link]
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Reddy, M. V., & Kumar, M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
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Singh, S., & Singh, R. (2021). A brief review of high throughput screening in drug discovery process. World Journal of Pharmaceutical Research, 10(10), 1085-1098. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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Makhoba, X. H., & Mditshwa, N. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 10985-10996. [Link]
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Yeasmin, M., van der Westhuizen, E. T., & Leach, K. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]
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Kumar, A., & Singh, A. (2021). Review On: High–throughput Screening is A Future of Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 123-128. [Link]
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Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this important class of heterocyclic compounds. Pyrazole carboxylic acids are key building blocks in numerous pharmaceuticals and agrochemicals, and achieving high purity is critical for successful downstream applications.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For pyrazole carboxylic acids, which are often crystalline solids, this method can be particularly effective.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[2]
-
Dissolution: In a flask, add the crude pyrazole carboxylic acid and a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized product by measuring its melting point and using spectroscopic methods like NMR or chromatographic techniques such as HPLC.
Troubleshooting Guide & FAQs: Recrystallization
Q1: My pyrazole carboxylic acid is not dissolving, even at the boiling point of the solvent.
-
A1: Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves. However, be cautious not to add a large excess, as this will reduce your final yield.[3]
-
A2: Incorrect Solvent: The chosen solvent may be inappropriate for your specific pyrazole carboxylic acid derivative. Consult solubility data if available, or perform small-scale solubility tests with a range of solvents of varying polarities.
Q2: No crystals are forming upon cooling.
-
A1: Solution is Too Dilute: You may have used too much solvent. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
A2: Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
A3: Oiling Out: The compound may be "oiling out" instead of crystallizing, which can happen if the melting point of the solid is lower than the boiling point of the solvent.[4] If this occurs, redissolve the oil by heating, add a small amount of a solvent in which the compound is more soluble, and cool slowly.
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low.
-
A1: Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3] If you suspect this, you can try to recover more product by partially evaporating the mother liquor and cooling for a second crop of crystals.
-
A2: Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
A3: Inefficient Washing: Washing the crystals with too much cold solvent or with a solvent that is not sufficiently cold can dissolve some of your product.
Q4: The purified product is still impure.
-
A1: Inappropriate Solvent Choice: The impurity may have similar solubility characteristics to your product in the chosen solvent. A different solvent or a solvent pair might be necessary.
-
A2: Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling rates generally lead to purer crystals.
-
A3: Insufficient Washing: Ensure the crystals are adequately washed with fresh, cold solvent to remove surface impurities from the mother liquor.
Section 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For pyrazole carboxylic acids, which can have a range of polarities depending on their substituents, this method is highly effective for separating them from reaction byproducts and starting materials.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase and Solvent System Selection: Silica gel is a common stationary phase for pyrazole carboxylic acids. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: The column can be packed using a "dry" or "wet" method. The goal is to have a uniform, bubble-free packing of the stationary phase.
-
Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution in the mobile phase or "dry-loaded" by adsorbing it onto a small amount of silica gel.[5]
-
Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution).
-
Fraction Analysis: The composition of each fraction is monitored by TLC to identify the fractions containing the purified pyrazole carboxylic acid.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
Purity Assessment: The purity of the final product is confirmed by analytical techniques such as NMR, HPLC, and melting point determination.
Troubleshooting Guide & FAQs: Column Chromatography
Q1: My pyrazole carboxylic acid is streaking or tailing on the TLC plate and the column.
-
A1: Strong Interaction with Silica: Pyrazole carboxylic acids, being acidic and capable of hydrogen bonding, can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.[6]
-
Solution: Add a small amount of a modifier to the eluent to suppress this interaction. For acidic compounds, adding 0.5-1% acetic acid or formic acid to the mobile phase can improve peak shape.[7]
-
-
A2: Overloading: Applying too much sample to the column can lead to broad bands and poor separation.[6]
-
Solution: Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
-
Q2: The separation between my desired compound and an impurity is poor.
-
A1: Suboptimal Solvent System: The polarity of the eluent may not be ideal for resolving the compounds.
-
Solution: Fine-tune the solvent system. Small changes in the ratio of the polar to non-polar solvent can significantly impact separation. Consider using a different solvent system altogether.
-
-
A2: Isocratic Elution is Ineffective: For complex mixtures with components of widely varying polarities, isocratic elution may not provide adequate separation.
-
Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[8]
-
Q3: The compound is not eluting from the column.
-
A1: Eluent is Not Polar Enough: The mobile phase may not have sufficient polarity to displace the highly polar pyrazole carboxylic acid from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For very polar compounds, solvents like methanol may need to be added to the mobile phase.
-
-
A2: Irreversible Adsorption: In some cases, highly polar compounds can bind very strongly to the stationary phase.
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Section 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones by altering their solubility in aqueous and organic phases through protonation or deprotonation. Given the presence of the carboxylic acid group, pyrazole carboxylic acids are well-suited for this purification method.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution). The pyrazole carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
-
Separation of Layers: Allow the layers to separate and drain the aqueous layer containing the pyrazole carboxylate salt into a separate flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The pyrazole carboxylic acid will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purity Assessment: Verify the purity of the product using appropriate analytical methods.
Troubleshooting Guide & FAQs: Acid-Base Extraction
Q1: An emulsion has formed between the aqueous and organic layers.
-
A1: Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of stable emulsions.
-
Solution: Gently invert the funnel multiple times instead of vigorous shaking.
-
-
A2: Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents.
-
Solution: Try adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.[9] Allowing the mixture to stand for a period can also help.[10] In difficult cases, centrifugation can be effective.[11]
-
Q2: The pyrazole carboxylic acid does not precipitate upon acidification.
-
A1: Insufficient Acidification: The pH of the aqueous solution may not be low enough to fully protonate the carboxylate.
-
Solution: Add more acid while monitoring the pH with pH paper or a pH meter. Ensure the pH is well below the pKa of the carboxylic acid.
-
-
A2: Compound is Soluble in Acidic Water: Some pyrazole carboxylic acids with polar substituents may have appreciable solubility in acidic aqueous solutions.
-
Solution: If precipitation is not effective, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the protonated pyrazole carboxylic acid.
-
Q3: The recovered product is still impure.
-
A1: Co-extraction of Acidic Impurities: Other acidic compounds in the crude mixture will also be extracted into the aqueous base.
-
Solution: If acidic impurities are present, acid-base extraction alone may not be sufficient. A subsequent purification step, such as recrystallization or column chromatography, may be necessary.
-
-
A2: Incomplete Phase Separation: Poor separation of the layers can lead to contamination of the aqueous layer with the organic phase containing neutral impurities.
-
Solution: Allow sufficient time for the layers to fully separate. If the interface is difficult to see, holding the separatory funnel up to a light source can help.
-
Section 4: Purity Assessment
Confirming the purity of your final product is a critical step. A combination of techniques should be employed for a comprehensive assessment.
| Technique | Information Provided | Typical Observations for Pure Pyrazole Carboxylic Acids |
| Melting Point | A sharp melting point range (typically < 2 °C) is indicative of high purity. | A sharp, defined melting point. For example, 4-Pyrazolecarboxylic acid has a reported melting point of 282 °C (decomposes).[8] |
| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity. | A single, well-defined spot. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data. A single, sharp peak is desired.[12] | A single, symmetrical peak in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities. | Sharp, well-resolved signals corresponding to the expected structure with no significant impurity peaks. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O and O-H of the carboxylic acid). | Characteristic absorption bands for the carboxylic acid (broad O-H stretch, C=O stretch) and the pyrazole ring. |
Section 5: Safety Precautions
Working with pyrazole carboxylic acids and the solvents and reagents for their purification requires adherence to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards, handling precautions, and disposal procedures.[13][14][15][16][17]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Visualizations
Workflow for Purification of Pyrazole Carboxylic Acids
Caption: General workflow for the purification of pyrazole carboxylic acids.
Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of Chemical Research.
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). Retrieved from [Link]
- Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Retrieved from [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (n.d.). Retrieved from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025). Retrieved from [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024). Retrieved from [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. (2017). Retrieved from [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018). Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024). Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013). Retrieved from [Link]
-
Breaking emulsions : r/chemistry - Reddit. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
- Synthesis of Pyrazole Compounds by Using Sonic
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (n.d.). Retrieved from [Link]
- Safety D
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017). Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (n.d.). Retrieved from [Link]
-
severe tailing on column - Chromatography Forum. (n.d.). Retrieved from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014). Retrieved from [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]
-
How To Make Column Chromatography More Efficient? - Chemistry For Everyone. (2025). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Choices - ChemistryViews. (2012). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. reddit.com [reddit.com]
- 10. azom.com [azom.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 17. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental work.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is most commonly achieved through a two-step process. The first step is a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester, ethyl 2,4-dioxo-4-(2-furyl)butanoate, with methylhydrazine. This reaction forms the ethyl ester of the target molecule. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
While this pathway is robust, it is not without its challenges. The primary issues that researchers face are the formation of a regioisomeric byproduct and incomplete hydrolysis of the ester intermediate. This guide will provide a detailed exploration of these and other potential issues, along with strategies for their mitigation and resolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations of the underlying causes and actionable solutions.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: After synthesizing what I believed to be 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, my NMR spectrum shows a mixture of two closely related compounds. What is the likely identity of the major byproduct?
Answer: The most probable byproduct is the regioisomer, 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid . The formation of this isomer is a well-known challenge in the Knorr synthesis of pyrazoles when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used.[1]
Causality: The reaction between ethyl 2,4-dioxo-4-(2-furyl)butanoate and methylhydrazine can proceed via two different pathways. Methylhydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization. Attack by the methylated nitrogen at one carbonyl group followed by cyclization will lead to one regioisomer, while attack by the non-methylated nitrogen at the other carbonyl will lead to the other. The electronic and steric properties of the substituents on the dicarbonyl compound influence the regioselectivity of this reaction.
Diagram: Formation of Regioisomeric Byproducts
Caption: Reaction pathways leading to the desired product and its regioisomer.
Solutions:
-
Control of Reaction Temperature: Lowering the reaction temperature during the cyclocondensation step can sometimes favor the formation of one isomer over the other. It is recommended to run small-scale trials at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition for maximizing the yield of the desired product.
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine, potentially directing the reaction towards the desired isomer. Experimenting with the addition of a catalytic amount of a mild acid, such as acetic acid, is advised.
-
Purification: If a mixture of isomers is obtained, separation can be achieved by column chromatography.[2][3] Due to the similar polarity of the two isomers, a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary. In some cases, crystallization may also be an effective method for separating the isomers.
Identification of Isomers by NMR: Distinguishing between the 1,3- and 1,5-disubstituted pyrazole isomers can be accomplished using ¹H and ¹³C NMR spectroscopy. The chemical shift of the proton on the pyrazole ring (at the 4-position) can be indicative of the substitution pattern. Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial relationship between the N-methyl group and the substituents at the 3- and 5-positions.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Question: My final product is contaminated with a significant amount of a less polar compound. TLC analysis suggests it might be the starting ester. How can I ensure complete hydrolysis?
Answer: The presence of the ethyl ester, ethyl 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylate , is a common byproduct resulting from incomplete hydrolysis.
Causality: Ester hydrolysis, especially of sterically hindered or electronically deactivated esters, can be a slow reaction.[4] Insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base (e.g., NaOH or KOH) can lead to incomplete conversion.
Diagram: Hydrolysis Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete ester hydrolysis.
Solutions:
-
Extended Reaction Time: Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may require several hours of reflux.
-
Increased Temperature: If the reaction is sluggish at the initial temperature, cautiously increasing the heat may accelerate the hydrolysis.
-
Higher Concentration of Base: Using a higher concentration of the base or a larger excess can drive the reaction to completion. However, be mindful that harsh basic conditions could potentially lead to degradation of the furan ring.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.
Issue 3: Product Degradation and Low Yield
Question: The overall yield of my synthesis is very low, and I observe significant formation of dark, insoluble materials, especially during the cyclization and hydrolysis steps. What could be the cause?
Answer: Low yields and the formation of polymeric byproducts can often be attributed to the acid sensitivity of the furan ring.
Causality: Furan and its derivatives are known to be unstable under strongly acidic conditions, where they can undergo ring-opening and subsequent polymerization. The use of strong acids as catalysts in the cyclization step or for neutralization after basic hydrolysis can lead to the degradation of both the starting material and the product.
Solutions:
-
Use of Mild Acid Catalysts: For the cyclization step, opt for a mild acid catalyst like acetic acid rather than stronger mineral acids.
-
Careful Neutralization: During the workup of the hydrolysis reaction, add the acid slowly and with efficient cooling to avoid localized areas of high acidity. It is advisable to neutralize to a pH of around 3-4, which is typically sufficient to precipitate the carboxylic acid without causing significant degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclocondensation reaction? A1: Ethanol is a commonly used and effective solvent for the Knorr pyrazole synthesis. It is polar enough to dissolve the starting materials and has a convenient boiling point for refluxing the reaction. Acetic acid can also be used as a solvent and catalyst.
Q2: How can I best purify the final carboxylic acid product? A2: The most common method for purifying the final product is recrystallization. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Mixtures of ethanol and water, or ethyl acetate and hexanes, are often good starting points for screening. If isomeric impurities are present, column chromatography as described above may be necessary prior to recrystallization.
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes. Methylhydrazine is a toxic and potentially carcinogenic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The hydrolysis step involves the use of strong bases, which are corrosive. Always wear appropriate PPE when handling these reagents.
Experimental Protocol: Synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and starting materials.
Step 1: Synthesis of Ethyl 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxo-4-(2-furyl)butanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester. This can be purified by column chromatography if necessary.
Step 2: Hydrolysis to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC.
-
After complete hydrolysis (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Quantitative Data Summary
| Byproduct Identity | Typical Formation Conditions | Recommended Mitigation Strategy |
| 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid | High reaction temperature, neutral pH | Lower reaction temperature, use of mild acid catalyst |
| Ethyl 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylate | Insufficient hydrolysis time or temperature | Increase reaction time, temperature, or base concentration |
| Polymeric materials from furan degradation | Strongly acidic conditions | Use of mild acids, careful neutralization |
References
-
Yogi, B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
de Souza, M. V. N., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Huang, L-J., et al. (2015). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. National Institutes of Health. Available at: [Link]
-
Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
UAB and UB (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Various Authors (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Orru, R. V. A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Al-Hourani, B. J., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Available at: [Link]
-
Crash Course (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
Szolcsányi, P., et al. (2021). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Enhancing the Stability of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Solutions
Welcome to the technical support center for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction to the Molecule and its Stability Challenges
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole-carboxylic acid core linked to a furan ring. While the pyrazole-carboxylic acid moiety is generally stable, the presence of the furan ring introduces specific stability concerns. The furan ring is susceptible to oxidative and acid-catalyzed degradation, which can lead to the formation of reactive and potentially toxic metabolites, such as dialdehydes and epoxides.[1][2] Therefore, careful consideration of solvent selection, pH, temperature, and light exposure is crucial for maintaining the integrity of solutions containing this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling and stability of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid solutions.
1. What are the best solvents for dissolving and storing 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid?
While specific solubility data for this compound is not extensively published, based on the properties of similar pyrazole carboxylic acids, it is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[3] For aqueous solutions, its solubility is pH-dependent. As a carboxylic acid with a predicted pKa between 3.6 and 4.0, it will be more soluble in its deprotonated (carboxylate) form at pH values above this range.[4]
Recommended Solvents:
-
Organic: DMSO, Methanol, Ethanol
-
Aqueous: Use of buffers with a pH > 5 is recommended to enhance solubility and stability.
2. What is the expected pKa of this compound and why is it important?
The predicted pKa of the carboxylic acid group is in the range of 3.6-4.0.[4] The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH.
-
Below pKa: The compound will be predominantly in its neutral, less soluble carboxylic acid form.
-
Above pKa: The compound will exist as its more soluble carboxylate salt. Understanding the pKa is essential for preparing stable aqueous solutions and for developing analytical methods like HPLC, as retention times can be pH-dependent.
3. How does pH affect the stability of the solution?
The pH of the solution can significantly impact the stability of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Acidic Conditions (pH < 4): The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and degradation.
-
Neutral to Mildly Basic Conditions (pH 6-8): These conditions are generally preferred for enhanced stability and solubility.
-
Strongly Basic Conditions (pH > 9): While solubility may be high, the potential for base-catalyzed degradation of the pyrazole ring or other functionalities should be considered, although this is generally less of a concern than acid-catalyzed degradation of the furan ring.
4. Is the compound sensitive to light?
Yes, compounds containing furan and pyrazole rings can be susceptible to photodegradation. It is recommended to protect solutions from light, especially during long-term storage. The ICH Q1B guidelines provide a framework for photostability testing, which involves exposing the compound to a combination of visible and UV light to assess its photostability.[5][6]
5. How should I store stock solutions of this compound?
For optimal stability, stock solutions should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
If in an aqueous buffer, ensure the pH is in the stable range (pH 6-8).
-
Consider aliquoting stock solutions to minimize freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the handling and analysis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid solutions.
Problem 1: Precipitation or Cloudiness in Aqueous Solution
| Potential Cause | Explanation | Recommended Solution |
| pH is too low | The pH of the solution is below the pKa of the carboxylic acid, leading to the formation of the less soluble, neutral form of the compound. | Adjust the pH of the solution to be at least 1-2 units above the pKa (e.g., pH 6-7) using a suitable buffer. |
| Low Temperature | Solubility can decrease at lower temperatures. | Gently warm the solution. If precipitation persists, consider preparing a more dilute solution or using a co-solvent like DMSO or ethanol. |
| Exceeded Solubility Limit | The concentration of the compound exceeds its solubility in the chosen solvent system. | Prepare a more dilute solution or use a different solvent system with higher solubilizing capacity. |
Problem 2: Appearance of New Peaks in HPLC Analysis
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Degradation | The furan ring is susceptible to oxidation, leading to the formation of degradation products.[1][2] | Prepare solutions fresh. If storage is necessary, degas the solvent and consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolytic Degradation | The compound may be degrading due to acidic or basic conditions in the solution or on the HPLC column. | Ensure the pH of the mobile phase and the sample solution is within the stable range (pH 6-8). Use a buffered mobile phase. |
| Photodegradation | Exposure to light has caused the compound to degrade. | Prepare and handle all solutions under low-light conditions. Use amber vials and protect from direct light. |
| Thermal Degradation | The compound is degrading due to exposure to high temperatures. | Avoid excessive heating of the solution. Store solutions at appropriate low temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Determine the desired concentration.
-
Choose an appropriate buffer system with a pH between 6.0 and 8.0 (e.g., phosphate-buffered saline - PBS).
-
Weigh the required amount of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Add a small amount of a co-solvent like DMSO or ethanol to initially wet and dissolve the compound (e.g., 5-10% of the final volume).
-
Gradually add the buffer while vortexing or sonicating until the compound is fully dissolved.
-
Verify the final pH of the solution and adjust if necessary.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Store the solution in an amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Starting Conditions (based on similar compounds): [7]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determine by UV scan of the compound).
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and any peaks observed in the forced degradation samples.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualization of Potential Degradation Pathways
The furan ring is the most likely site of degradation. The following diagram illustrates a potential oxidative degradation pathway.
Caption: Potential oxidative degradation of the furan ring.[1]
Summary of Key Stability Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use aprotic polar solvents (e.g., DMSO) for concentrated stocks. For aqueous solutions, use buffers with pH 6-8. | To ensure solubility and minimize acid-catalyzed degradation of the furan ring. |
| pH | Maintain pH between 6 and 8 for aqueous solutions. | To prevent acid-catalyzed hydrolysis and ensure the compound is in its more soluble carboxylate form. |
| Temperature | Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to elevated temperatures. | To slow down the rate of all potential degradation reactions. |
| Light | Protect solutions from light at all times using amber vials or foil wrapping. | To prevent photodegradation of the furan and pyrazole rings.[5][6] |
| Atmosphere | For long-term storage, consider purging with an inert gas (N2 or Ar) and using sealed vials. | To minimize oxidative degradation of the furan ring. |
By following these guidelines and employing the provided troubleshooting and experimental protocols, researchers can significantly improve the stability of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876–885. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209. [Link]
-
Sathish, M., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1736-1743. [Link]
-
Thermo Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%. [Link]
-
Mishin, V. M., et al. (2015). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Russian Journal of General Chemistry, 85(11), 2546–2551. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]
-
Chen, Y.-C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2293. [Link]
-
S. S. Kande, et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science, 3(5), 1-10. [Link]
-
Murly, C., et al. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(12), 1047. [Link]
-
Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Li, Q., et al. (2016). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 21(10), 1348. [Link]
-
Li, H., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 699921. [Link]
-
Kavak, G., & Özer, H. (2019). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1180, 636-646. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Javed, A., et al. (2022). Different pathways of formation of furan mainly from thermal... ResearchGate. [Link]
-
Rashitova, S. S. (2023). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Advances, 11(52), 32961-32971. [Link]
-
Vaškevičiūtė, K., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3534–3542. [Link]
-
Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal, 9(1), 81-106. [Link]
-
Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]
-
Pai, N. R., & Dubhashi, D. S. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(3), 1035-1045. [Link]
-
American Chemical Society. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Khan, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(3), M907. [Link]
-
PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
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- 7. ijcpa.in [ijcpa.in]
- 8. journals.najah.edu [journals.najah.edu]
Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of pyrazole derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to solve the unique challenges that arise during scale-up. We will explore common pitfalls and their solutions in a practical, question-and-answer format, grounded in established scientific literature and field-proven experience.
Section 1: Managing Reaction Exotherms and Temperature Control
Q1: My pyrazole synthesis was perfectly controlled on a 1-gram scale, but when I scaled it to 250 grams, I experienced a violent temperature spike, leading to a dark, impure product. What is the root cause, and how can I prevent this?
A1: The fundamental issue you're encountering is the change in the surface-area-to-volume ratio. As you scale up a reaction, the volume increases cubically (e.g., by a factor of 1000), while the surface area of the reactor, through which heat is dissipated, only increases squarely (e.g., by a factor of 100). This drastic reduction in relative surface area means the reaction generates heat far faster than it can be removed, leading to a thermal runaway. This is a critical safety and quality issue in process chemistry.[1]
The uncontrolled temperature increase accelerates decomposition and side reactions, which is why you observe dark-colored impurities. The Knorr cyclocondensation, a common method for pyrazole synthesis, is often exothermic, especially during the cyclization and dehydration steps.[1]
Causality and Troubleshooting Strategy:
-
Control the Rate of Reaction: The most direct way to manage heat output is to control the rate at which the reactants are combined.
-
Slow Addition: Instead of adding one reagent all at once, use a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of the limiting reagent. For the reaction of a 1,3-dicarbonyl with hydrazine, slowly adding the hydrazine hydrate to the solution of the dicarbonyl is a standard approach.[1]
-
Reverse Addition: In some cases, adding the bulk solution to the smaller-volume reagent can help dissipate initial heat more effectively.
-
-
Optimize Solvent and Concentration:
-
Dilution: Increasing the solvent volume provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes. While this may increase cycle time, safety and purity are paramount.
-
Solvent Choice: Select a solvent with a higher boiling point to prevent solvent loss and pressure buildup, but ensure it has adequate thermal conductivity. Diethyl ether, for example, was chosen in one scale-up process due to its favorable product precipitation, but its low flash point required careful management of the exothermic ring-closure step.[1]
-
-
Enhance Heat Removal:
-
Reactor Cooling: Ensure your reactor is equipped with an efficient cooling jacket. For highly exothermic steps, a simple ice-water bath may be insufficient. Consider using a recirculating chiller with a glycol/water mixture for temperatures below 0 °C.
-
Agitation: Improve the stirrer speed and design (e.g., using a baffled reactor or a turbine impeller) to increase heat transfer from the bulk liquid to the reactor walls.
-
Protocol: Controlled Scale-Up of an Exothermic Pyrazole Cyclocondensation
This protocol outlines a generalized approach for scaling a reaction from 1g to 100g, focusing on thermal management.
-
Reactor Setup: Equip a 2L, jacketed glass reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser, and a 250 mL pressure-equalizing dropping funnel. Connect the jacket to a recirculating chiller set to 0 °C.
-
Charge Reactor: Charge the reactor with the 1,3-dicarbonyl starting material (e.g., 0.5 moles) and the chosen solvent (e.g., 1 L of ethanol). Begin stirring to ensure a homogenous solution.
-
Prepare Reagent Addition: Dissolve the hydrazine derivative (e.g., 0.55 moles, 1.1 eq) in 150 mL of ethanol and charge it to the dropping funnel.
-
Controlled Addition: Once the internal reactor temperature is stable at 0-5 °C, begin the dropwise addition of the hydrazine solution.
-
Monitor and Control: Maintain the addition rate to ensure the internal temperature does not exceed a set limit (e.g., 10 °C). A common scale-up observation is that the ring closure is exothermic.[1] If the temperature rises too quickly, pause the addition until it subsides. The total addition time might be 1-2 hours.
-
Reaction and Work-up: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (TLC, HPLC) shows completion. Proceed with the planned work-up and isolation.
Section 2: Achieving Regioselectivity at Scale
Q2: In my lab-scale synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone, I consistently achieved a 95:5 regiomeric ratio. Upon scale-up, this ratio has dropped to nearly 1:1. Why is regioselectivity so sensitive to scale?
A2: The loss of regioselectivity during scale-up is a common and frustrating challenge. It typically stems from subtle changes in reaction parameters that are magnified in a large reactor, such as localized temperature and concentration gradients. The cyclocondensation reaction to form pyrazoles can proceed through two different pathways depending on which carbonyl is attacked first by the hydrazine.[2][3] Factors like solvent polarity and pH can strongly influence the reactivity of both the diketone and the hydrazine, thereby dictating the regiochemical outcome.[3]
Causality and Troubleshooting Strategy:
-
Mechanism Insight: The initial condensation of a hydrazine with an unsymmetrical 1,3-diketone is often the selectivity-determining step. The more electrophilic carbonyl will react faster. However, the subsequent cyclization/dehydration is also critical. Conditions that work in a well-mixed flask may not hold in a large reactor where mixing is less efficient.
-
Solvent Effects: A change in solvent can dramatically alter the outcome. It has been shown that switching from protic solvents like ethanol to aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can significantly improve regioselectivity in favor of a single isomer.[3]
-
pH Control: The reaction is highly pH-sensitive. The addition of acid (e.g., HCl) to the reaction medium can accelerate the dehydration steps and lock in the desired regiochemistry, leading to higher yields and selectivity.[3] This is because protonation of the intermediate hydroxyl group makes it a better leaving group (water).
-
Temperature Consistency: As discussed in Section 1, poor heat transfer can create hot spots in the reactor. These localized areas of higher temperature can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, thus eroding selectivity.
Troubleshooting Workflow for Regioselectivity
The following diagram outlines a decision-making process for addressing a loss of regioselectivity during scale-up.
Caption: Decision tree for troubleshooting regioselectivity in scale-up.
Section 3: Safety and Handling of Hazardous Intermediates
Q3: My synthesis involves a diazotization step to create an intermediate for a subsequent cyclization. I am concerned about the safety of handling large quantities of diazonium salts. What are the best practices?
A3: Your concern is well-founded. Aromatic diazonium salts are notoriously unstable and can decompose explosively, especially when isolated or exposed to heat, shock, or friction.[1] The decomposition rapidly releases nitrogen gas, which can lead to a catastrophic pressure buildup in a closed reactor.[1] The guiding principle for scaling up reactions with such hazardous intermediates is to avoid their accumulation at all costs.
Best Practices and Modern Solutions:
-
In-Situ Consumption: Never isolate the diazonium salt unless absolutely necessary and its stability has been thoroughly characterized (e.g., as a tetrafluoroborate salt). The safest approach is to generate it in one vessel and immediately feed it into the next reaction vessel where it is consumed.
-
Strict Temperature Control: Diazotization reactions must be kept cold, typically below 5 °C, to minimize the rate of decomposition.[1] This requires a robust and reliable cooling system, as discussed in Section 1.
-
Flow Chemistry: This is the authoritative, modern solution for handling hazardous intermediates.[4] In a flow reactor, small volumes of reagents are continuously mixed and reacted in a narrow tube. The unstable diazonium intermediate is generated and consumed within seconds in a very small, controlled volume. This eliminates the danger of accumulation associated with large batch reactors.[1] This approach transforms a potentially hazardous batch process into a safe, controllable, and easily scalable operation.[4]
Workflow Comparison: Batch vs. Flow for Diazotization
Caption: Comparison of batch vs. flow chemistry for a hazardous diazotization step.
Section 4: Large-Scale Purification and Isolation
Q4: Column chromatography is not a viable option for purifying the 400g of crude pyrazole product I've synthesized. It contains several closely-related impurities. What is a scalable purification strategy?
A4: Moving away from chromatography is a critical step in process development. Crystallization is the most common and cost-effective method for purifying large quantities of solid compounds. If your pyrazole derivative is basic, forming an acid addition salt can be an excellent purification technique.[5]
Systematic Approach to Purification:
-
Crystallization:
-
Solvent Screening: The goal is to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures. A typical screen involves dissolving small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane) with heating, then allowing them to cool slowly.[1]
-
Anti-Solvent Method: If a single solvent is not effective, an anti-solvent approach can be used. Dissolve the crude product in a minimum amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the product is insoluble) until precipitation begins.
-
Seeding: Adding a few crystals of pure product to a supersaturated solution can initiate controlled crystallization and often leads to higher purity and better crystal form.
-
-
Acid Salt Formation and Crystallization:
-
Principle: Many pyrazole derivatives are basic due to the pyridine-like nitrogen atom. Reacting the crude product with an acid (e.g., HCl, H₂SO₄, or an organic acid like p-toluenesulfonic acid) forms a salt. Salts often have very different solubility profiles and higher crystallinity than the freebase, allowing them to be selectively crystallized away from neutral or less basic impurities.
-
Protocol: Dissolve the crude freebase in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of the chosen acid (often as a solution in the same solvent). The salt will typically precipitate. The resulting solid can be filtered and then, if desired, neutralized with a base in a biphasic mixture to recover the purified freebase.
-
Table 1: Comparison of Scale-Up Purification Techniques
| Technique | Scalability | Selectivity | Cost | Throughput | Key Consideration |
| Chromatography | Poor | Very High | High | Low | Reserved for very high-value products or when other methods fail. |
| Crystallization | Excellent | Good-High | Low | High | Requires finding a suitable solvent system; can be time-consuming. |
| Salt Formation | Excellent | High | Low | High | Only applicable to basic or acidic compounds; adds an extra step.[5] |
| Distillation | Good | Good | Medium | Medium | Only applicable for volatile, thermally stable liquid pyrazoles. |
References
-
Gemo, N., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1582. [Link]
-
Hasani, M., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 28(19), 6829. [Link]
-
Christensen, J.B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Chemistry, 6(2), 524-535. [Link]
-
Shah, D., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Shaaban, M.R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 127-173. [Link]
-
Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4930. [Link]
-
Zhang, C., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 25(1), 149-153. [Link]
-
Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 85(1), 431-440. [Link]
-
The Journal of Organic Chemistry, Ahead of Print. (2024). ACS Publications. [Link]
-
Wang, C., & Sun, W. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(21), 6689. [Link]
- Al-Shamali, F. K., et al. (2011). Process for the purification of pyrazoles.
Sources
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Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the synthesis of these vital heterocyclic compounds. As experienced chemists know, while the synthesis of pyrazole carboxylic acids is a well-established field, achieving high purity and yield can be hampered by the formation of various impurities. This resource provides expert insights into the causes of these issues and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole carboxylic acids, and what are its primary challenges?
The Knorr pyrazole synthesis and its variations are the most widely employed methods.[1] This typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester) with a hydrazine derivative.[2] The primary challenges include:
-
Regiocontrol: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a significant issue.[3]
-
Side Product Formation: The formation of pyrazolone byproducts is common, especially when β-keto esters are used as starting materials.
-
Purification: The separation of the desired carboxylic acid from unreacted starting materials, regioisomers, and other byproducts can be complex.
Q2: How can I control regioselectivity in the synthesis of pyrazole-3-carboxylic acids from unsymmetrical dicarbonyls?
Controlling regioselectivity is crucial and can be influenced by several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the primary site of initial attack by the hydrazine.
-
Reaction Conditions: pH, solvent, and temperature can all influence the regiochemical outcome. Acid catalysis is often employed in Knorr synthesis, and its concentration can affect the reaction pathway.[2]
For a deeper dive into regioselective synthesis strategies, several modern methods have been developed that offer high degrees of control.[4][5]
Q3: What causes the formation of a pyrazolone impurity, and how can I minimize it?
Pyrazolone formation is a common side reaction, particularly when using β-keto esters. The reaction can proceed through two different cyclization pathways. While the desired reaction leads to the pyrazole carboxylic acid (after hydrolysis of the ester), an alternative intramolecular nucleophilic attack can result in the formation of a stable pyrazolone ring.[1]
To minimize pyrazolone formation:
-
Control Reaction Temperature: Lower temperatures often favor the desired kinetic product.
-
Choice of Base: The base used for the initial deprotonation and subsequent cyclization can influence the reaction pathway.
-
Careful pH Control: Maintaining an optimal pH throughout the reaction is critical to disfavor the pyrazolone formation pathway.
Troubleshooting Guide: Resolving Common Impurities
This section provides a detailed breakdown of common impurities encountered during pyrazole carboxylic acid synthesis, their mechanisms of formation, and step-by-step protocols for their resolution.
Impurity Profile 1: Regioisomers
-
Issue: My reaction with an unsymmetrical β-diketone is producing a mixture of two pyrazole regioisomers that are difficult to separate.
-
Causality: The two carbonyl groups of the β-diketone have different reactivities towards the initial nucleophilic attack by hydrazine. This leads to two competing reaction pathways, resulting in a mixture of the desired pyrazole-3-carboxylic acid and the isomeric pyrazole-5-carboxylic acid.
-
Identification and Characterization:
-
TLC: Regioisomers often have very similar Rf values, making them appear as a single spot. Using different solvent systems with varying polarities can sometimes achieve separation.
-
HPLC: Reverse-phase HPLC is a powerful tool for separating regioisomers. Developing a gradient method is often necessary.
-
NMR Spectroscopy: 1H and 13C NMR are definitive for identifying and quantifying the ratio of regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer. NOESY experiments can also be used to confirm the regiochemistry.[3]
-
-
Resolution Protocol: Chromatographic Separation
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[6]
-
Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of acetic acid to the mobile phase can sometimes improve separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure fractions of each isomer.
-
-
Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate pure regioisomers.
-
-
Prevention:
-
Employ regioselective synthetic methods that utilize directing groups or specific catalysts to favor the formation of the desired isomer.[4]
-
Impurity Profile 2: Pyrazolone Byproduct
-
Issue: My synthesis using a β-keto ester is yielding a significant amount of a pyrazolone byproduct.
-
Causality: The hydrazone intermediate formed from the reaction of the β-keto ester and hydrazine can undergo two different intramolecular cyclizations. One leads to the pyrazole ester, and the other to the more thermodynamically stable pyrazolone.
-
Identification and Characterization:
-
TLC: The pyrazolone is typically more polar than the pyrazole ester and will have a lower Rf value.
-
IR Spectroscopy: The pyrazolone will show a characteristic C=O stretch for the cyclic amide, which will be absent in the pyrazole.
-
NMR Spectroscopy: The 1H and 13C NMR spectra of the pyrazolone will be significantly different from the pyrazole. The pyrazolone will have characteristic signals for the CH2 group in the ring.[7]
-
-
Resolution Protocol: Selective Crystallization
-
Solvent Selection: Choose a solvent system where the desired pyrazole carboxylic acid (after hydrolysis) has limited solubility at room temperature, while the pyrazolone byproduct is more soluble. Common solvents for recrystallization include ethanol, water, or mixtures thereof.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC.
-
-
Impurity Profile 3: Unreacted Starting Materials
-
Issue: My final product is contaminated with unreacted 1,3-dicarbonyl compound and/or hydrazine.
-
Causality: Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reagents. The quality of the hydrazine can also impact the reaction efficiency.
-
Identification and Characterization:
-
TLC: Use co-spotting with authentic samples of the starting materials to confirm their presence.
-
NMR Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the starting materials.
-
-
Resolution Protocol: Aqueous Work-up and Extraction
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted hydrazine.
-
Wash the organic layer with a dilute base solution (e.g., saturated NaHCO3) to remove the acidic pyrazole carboxylic acid into the aqueous layer.
-
The unreacted 1,3-dicarbonyl compound will remain in the organic layer.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the pure pyrazole carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Impurity Profile 4: Decarboxylation Product
-
Issue: I am observing the formation of a byproduct that lacks the carboxylic acid group.
-
Causality: Pyrazole carboxylic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[8] This is more likely to occur if the synthesis or work-up involves prolonged heating.
-
Identification and Characterization:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the loss of CO2 (44 Da) from the desired product.
-
IR Spectroscopy: The characteristic broad O-H and C=O stretches of the carboxylic acid will be absent in the impurity.
-
NMR Spectroscopy: The 1H NMR spectrum will lack the acidic proton signal of the carboxylic acid.
-
-
Prevention:
-
Avoid Excessive Heat: During synthesis, work-up, and purification, use the lowest effective temperatures.
-
Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times at elevated temperatures.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. Avoid strongly acidic or basic conditions at high temperatures if possible.
-
Data Summary and Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Common Cause | Key Identification Feature (NMR) | Recommended Purification |
| Regioisomer | Unsymmetrical 1,3-dicarbonyl | Distinct chemical shifts for pyrazole ring protons | Column Chromatography, Prep. HPLC |
| Pyrazolone | β-keto ester starting material | Presence of a CH2 signal in the ring | Recrystallization |
| Unreacted Hydrazine | Incomplete reaction | Signals corresponding to hydrazine | Acid wash during work-up |
| Unreacted Dicarbonyl | Incomplete reaction | Signals corresponding to the dicarbonyl | Base extraction of the product |
| Decarboxylation Product | Excessive heat | Absence of the carboxylic acid proton | Avoid high temperatures |
Experimental Workflow and Decision Tree
The following diagram illustrates a typical workflow for the synthesis and purification of pyrazole carboxylic acids, including decision points for troubleshooting common issues.
Caption: Troubleshooting workflow for pyrazole carboxylic acid synthesis.
Mechanism of Regioisomer Formation
This diagram illustrates the two competing pathways in the reaction of an unsymmetrical β-diketone with hydrazine, leading to the formation of regioisomeric pyrazoles.
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
ResearchGate. (2006). A one-step synthesis of pyrazolone. Retrieved from [Link]
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]
-
ResearchGate. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Reddit. (n.d.). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
National Institutes of Health. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]
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Technical Support Center: Optimization of Crystallization Conditions for Pyrazole Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of N-heterocyclic compounds. Pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] However, their unique physicochemical properties can present challenges during crystallization—a critical step for purification, characterization, and ensuring the stability of the final active pharmaceutical ingredient (API).[5]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot and optimize your crystallization protocols effectively.
Part 1: FAQs - Understanding the Fundamentals of Pyrazole Crystallization
This section addresses foundational questions about the properties of pyrazole compounds and how they influence the crystallization process.
Q1: What intrinsic properties of my pyrazole derivative should I consider before starting a crystallization screen?
A: The success of a crystallization experiment is predetermined by the physicochemical properties of your molecule. For pyrazole derivatives, pay close attention to:
-
Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen).[6] The nature and position of substituents can enhance or sterically hinder these interactions, which are fundamental to the formation of a stable crystal lattice.
-
Molecular Shape and Flexibility: Rigid, planar molecules often pack more easily into a crystal lattice than highly flexible molecules. If your pyrazole derivative has long, rotatable side chains, it may be more prone to "oiling out" or forming an amorphous solid.[7]
-
Polarity and Lipophilicity: The overall polarity of your compound will dictate its solubility in various solvents. A thorough understanding of your molecule's polarity is the first step in rational solvent selection.
-
pKa: The acidity of the N-H proton and the basicity of the second nitrogen atom are important.[6][8] These properties can be exploited to form salts with various acids, which often have different (and sometimes better) crystallization properties than the free base.[9]
Q2: How do I rationally select solvents for my pyrazole compound?
A: Solvent selection is the most critical step in developing a crystallization protocol.[9] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[10]
A good starting point is to use the principle of "like dissolves like." Solvents that have similar functional groups to the compound are often good solubilizers.[11] For pyrazole derivatives, a screening panel should include:
-
Protic Solvents: (e.g., Ethanol, Isopropanol) - Can engage in hydrogen bonding and are often good choices for many pyrazole derivatives.[9][12]
-
Aprotic Polar Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile) - These are versatile solvents that can dissolve a wide range of compounds.[9][12][13]
-
Aromatic Solvents: (e.g., Toluene) - Can be effective for less polar pyrazole derivatives.[9]
-
Anti-Solvents: (e.g., Water, Hexane, Cyclohexane) - These are solvents in which your compound is poorly soluble. They are used in anti-solvent crystallization techniques.[9][14]
The following table provides a starting point for solvent screening based on general principles for pyrazole and nitroaromatic compounds.[9]
| Solvent | Type | Boiling Point (°C) | Comments |
| Ethanol | Protic | 78 | A good general solvent for many organic compounds, often used for pyrazole derivatives.[9][12] |
| Isopropanol | Protic | 82 | Similar to ethanol, may offer different solubility profiles.[9][12] |
| Acetone | Aprotic | 56 | A good solvent for a wide range of polarities.[9][12] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent, often effective for compounds of intermediate polarity. |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent.[9] |
| Water | Protic | 100 | May be used as an anti-solvent or for the crystallization of acid addition salts.[9][12] |
Q3: What are the most common crystallization techniques for small molecules like pyrazoles?
A: Several techniques can be employed, each with its own advantages. The choice of method depends on the amount of material available and the solubility characteristics of your compound.
-
Slow Cooling: This is a standard recrystallization method where the compound is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly.[14][15] Slow cooling is crucial as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, resulting in higher purity and larger crystals.[15][16]
-
Solvent Evaporation: In this method, the compound is dissolved in a solvent in which it is readily soluble, and the solvent is allowed to evaporate slowly over time. This gradually increases the concentration of the compound, leading to crystallization.[17]
-
Vapor Diffusion: This is an excellent method when you only have a small amount of material (milligrams).[14] A solution of your compound is placed in a small, open vial, which is then sealed inside a larger container (a jar or beaker) containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.[14][18]
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding an "anti-solvent" in which the compound is insoluble until the solution becomes turbid. The solution is then typically heated until it becomes clear again and allowed to cool slowly.[9]
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of pyrazole compounds.
Q4: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" is the separation of the solute as a liquid phase rather than a solid.[19] This is a common problem, especially with compounds that have flexible structures or low melting points.[7] It often occurs when the solution is supersaturated to a degree that favors the formation of a liquid over an ordered crystal lattice.[19]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If you are using a slow cooling method, ensure the cooling is indeed slow. Insulate the flask with cotton or place it in a Dewar to slow down the cooling rate.[14][15]
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and with vigorous stirring.
-
-
Adjust Solvent System:
-
Use a More Viscous Solvent: Sometimes, a more viscous solvent can slow down the diffusion of molecules and promote more orderly crystal growth.
-
Change the Polarity: If oiling out occurred in a non-polar solvent, try a more polar one, and vice-versa. The goal is to find a solvent system where the solubility is not excessively high at the boiling point.
-
-
Lower the Concentration: Starting with a more dilute solution can prevent the system from reaching the high level of supersaturation that leads to oiling out.[20]
-
Introduce Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization and bypass the formation of an oil.[7][9]
Q5: I'm only getting amorphous solid or very fine powder. How can I grow larger crystals?
A: The formation of amorphous solid or microcrystals suggests that nucleation is happening too rapidly, and crystal growth is hindered.
Troubleshooting Steps:
-
Decrease the Level of Supersaturation:
-
Use Less Anti-Solvent: In anti-solvent crystallization, use just enough to induce slight turbidity.
-
Slower Evaporation: In the solvent evaporation method, cover the vial with parafilm and poke only a few small holes to slow down the evaporation rate.
-
-
Reduce the Cooling Rate: As mentioned previously, very slow cooling is key to growing larger crystals.[15][16]
-
Minimize Mechanical Disturbance: Once crystallization has begun, avoid moving or disturbing the container, as this can lead to the formation of many small crystals instead of a few large ones.[15]
-
Try a Different Crystallization Method: If slow cooling isn't working, vapor diffusion is an excellent alternative for growing high-quality, single crystals.[14]
Q6: My pyrazole compound seems to be polymorphic. How does this affect crystallization and what can I do?
A: Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] Different polymorphs can have different solubilities, stabilities, and melting points. This is a critical consideration in drug development.
Controlling Polymorphism:
-
Solvent Choice: The solvent system can have a profound impact on which polymorph crystallizes. Screening a wide range of solvents is essential.
-
Temperature: The temperature at which crystallization occurs can also dictate the polymorphic form.
-
Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph can be an effective way to control the outcome.
It is crucial to characterize the solid form obtained from each crystallization experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify and control for polymorphism.[17]
Troubleshooting Decision Workflow
The following diagram illustrates a decision-making workflow for troubleshooting a failed crystallization experiment.
Caption: A decision tree for troubleshooting common crystallization problems.
Part 3: Protocols and Advanced Methodologies
This section provides step-by-step protocols for key crystallization techniques and introduces advanced concepts.
Protocol 1: Slow Cooling Crystallization
-
Solvent Selection: Choose a solvent in which your pyrazole compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the solvent in small portions until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.[14][15]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath for about 15-20 minutes to maximize the yield of crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Vapor Diffusion (Sitting Drop Method)
This method is ideal for small quantities and for growing high-quality single crystals for X-ray diffraction.[14]
-
Prepare the Reservoir: In a well of a 24-well crystallization plate (or in a small beaker), add about 500 µL of the anti-solvent (e.g., hexane or cyclohexane).
-
Prepare the Drop: On the raised post in the center of the well, place a 2-10 µL drop of a concentrated solution of your pyrazole compound in a "good" solvent (e.g., THF or dichloromethane).
-
Seal the System: Carefully seal the well with clear tape or a cover slip. The vapor of the anti-solvent will slowly diffuse into the drop.[18]
-
Incubate and Observe: Leave the plate undisturbed and observe it periodically under a microscope over several days for crystal growth.
Caption: Workflow for a sitting drop vapor diffusion experiment.
Advanced Topic: Co-crystallization of Pyrazole Compounds
Q7: My pyrazole derivative is an oil/amorphous solid at room temperature and refuses to crystallize. What other options do I have?
A: If your compound is proving to be extremely difficult to crystallize, co-crystallization is a powerful technique to consider. A co-crystal is a multi-component crystal in which the API and a co-former (a benign molecule) are held together by non-covalent interactions, typically hydrogen bonding, in a specific stoichiometric ratio.[21][22]
Why it works for pyrazoles:
The hydrogen bonding capabilities of the pyrazole ring make it an excellent candidate for co-crystallization. By choosing a co-former that has complementary hydrogen bond donors and/or acceptors, you can create a new supramolecular structure that has a much higher propensity to crystallize.
How to approach it:
-
Co-former Selection: Look for co-formers that are "Generally Regarded As Safe" (GRAS). Common choices include carboxylic acids, amides, and other compounds with strong hydrogen bonding motifs.
-
Screening Methods: Co-crystal screening can be done using techniques like liquid-assisted grinding or by setting up crystallization experiments with a stoichiometric mixture of your pyrazole and the chosen co-former.
Co-crystallization can significantly improve not only the crystallinity but also other important physicochemical properties like solubility and stability, making it a valuable tool in drug development.[23][24]
References
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Guide for crystallization. (n.d.). Retrieved January 24, 2026, from [Link]
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Mague, J. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]
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Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(27), 5028-5033. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules, 25(24), 5891. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
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Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021, February 7). Regis Technologies. [Link]
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Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]
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How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. [Link]
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Kumar, S., & Nanda, A. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Advanced Pharmaceutical Bulletin, 8(3), 381-392. [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 24, 2026, from [Link]
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How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. [Link]
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Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Journal of Medicinal and Chemical Sciences, 6(4), 827-833. [Link]
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Challenges of Small Molecule Production. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
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Jones, A. O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2556-2574. [Link]
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Heterocycles in Medicinal Chemistry. (2017). Current Drug Targets, 18(11), 1229-1230. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules. [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Profacgen. Retrieved January 24, 2026, from [Link]
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Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved January 24, 2026, from [Link]
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Váradi, Z., et al. (2022). Synthesis of Heterocycles and Nucleosides Forming Higher—Order Structures. Chemistry Proceedings, 8(1), 4. [Link]
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Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 24, 2026, from [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. [Link]
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Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. Retrieved January 24, 2026, from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2016). Molecules, 21(6), 738. [Link]
-
Crystallization of Membrane Proteins by Vapor Diffusion. (2016). Methods in Molecular Biology, 1348, 15-32. [Link]
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Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]
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3.4B: Cooling Slowly. (2022, April 7). Chemistry LibreTexts. [Link]
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Coping with crystallization problems. (2000). Chemical Engineering Progress, 96(3), 41-51. [Link]
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Devi, P., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P87-P105. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-188. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3596-3605. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019). Acta Pharmaceutica, 69(2), 161-184. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Pharmaceutics, 13(6), 906. [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 11. Tips & Tricks [chem.rochester.edu]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. unifr.ch [unifr.ch]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 24. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 108128-39-8)[1]. As a Senior Application Scientist, my objective is to provide you with a structured, in-depth approach to systematically address and overcome these challenges, ensuring the integrity and reproducibility of your experimental results.
Part 1: Foundational Knowledge and Initial Troubleshooting (FAQs)
This section addresses the most common initial queries and provides a foundational understanding of the compound's properties.
Q1: What are the key structural features of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid that influence its solubility?
A1: The molecule's solubility is governed by a balance of polar and non-polar elements. The carboxylic acid group (-COOH) is a polar, ionizable handle that can significantly enhance aqueous solubility, particularly when deprotonated. Conversely, the fused furan and pyrazole ring systems are largely hydrophobic and contribute to poor water solubility. The methyl group further adds to the non-polar character.
Q2: I'm starting a new project with this compound. What is the best solvent for preparing a primary stock solution?
A2: For a primary stock solution, a high-boiling point, polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice due to its ability to dissolve a wide range of both polar and non-polar compounds.[2] If your assay is sensitive to DMSO, other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). It is crucial to create a concentrated stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your final assay buffer.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic case of a compound "crashing out" or precipitating upon dilution. It occurs because the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. Here are immediate troubleshooting steps:
-
Reduce the final concentration: This is the most direct solution. Determine the lowest effective concentration for your assay.
-
Increase the co-solvent percentage: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to ensure the solvent itself is not affecting the assay.
-
Modify the buffer pH: As a carboxylic acid, this compound's solubility is highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid, making it more soluble.[3][4][5]
Q4: Can I use alcohols like ethanol or methanol?
A4: While possible, alcohols are generally less effective solubilizing agents for this class of compounds compared to DMSO. They may be suitable for less concentrated solutions, but the risk of precipitation upon aqueous dilution remains high.
Part 2: Systematic Protocol Guides & Advanced Strategies
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed experimental protocols and advanced solutions.
Guide 1: The Critical Role of pH in Aqueous Solubility
The ionizable carboxylic acid group is your primary tool for modulating aqueous solubility. The Henderson-Hasselbalch principle dictates that as the pH of the solution rises above the compound's pKa, the equilibrium will shift towards the more soluble, deprotonated (anionic) form.
Protocol 1: Determining the pH-Solubility Profile
This experiment will quantify the compound's solubility across a range of pH values relevant to your assays.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, or Tris-based) at various pH points (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0).
-
Equilibration (Shake-Flask Method): Add an excess of the solid compound to a known volume of each buffer.[6] Agitate the samples at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][7]
Table 1: Example pH-Solubility Data
| Buffer pH | Solubility (µg/mL) | Fold Increase (vs. pH 5.5) |
| 5.5 | 2.5 | 1.0x |
| 6.0 | 8.0 | 3.2x |
| 6.5 | 25.0 | 10.0x |
| 7.0 | 75.0 | 30.0x |
| 7.4 | 150.0 | 60.0x |
| 8.0 | 400.0 | 160.0x |
Workflow: pH-Based Solubility Optimization
Caption: Decision workflow for pH-based solubility enhancement.
Guide 2: Leveraging Formulation Excipients for Enhanced Solubility
When pH modification is not feasible or insufficient, formulation excipients can be employed.
Cyclodextrins: Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, like our compound of interest, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][][11]
-
Common Types: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used. HP-β-CD and SBE-β-CD offer superior solubility and lower toxicity compared to the parent β-CD.
Protocol 2: Screening for Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Stocks: Make concentrated stock solutions of various cyclodextrins (e.g., 10-20% w/v in your assay buffer).
-
Create a Phase Solubility Diagram:
-
Prepare a series of solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of the 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid to each solution.
-
Equilibrate, clarify, and quantify the dissolved compound as described in Protocol 1.
-
-
Plot the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble inclusion complex.
-
Assay Compatibility: Crucially, run a control with the chosen cyclodextrin concentration alone to ensure it does not interfere with your assay's endpoint.
Workflow: Excipient Selection Process
Caption: A systematic workflow for selecting and validating a solubilizing excipient.
Part 3: Summary and Best Practices
-
Characterize First: Always begin by understanding the basic solubility of your compound in relevant organic solvents and aqueous buffers.
-
pH is Your Friend: For ionizable compounds like this carboxylic acid, pH adjustment is the most powerful and cost-effective initial strategy.
-
Systematic Screening: Employ a systematic approach to test different solvents, pH levels, and excipients. Avoid random, ad-hoc testing.
-
Validate, Validate, Validate: Any modification to your solvent or buffer system (e.g., increased DMSO, altered pH, addition of cyclodextrins) must be validated to ensure it does not interfere with your assay's biological or chemical endpoint.
-
Documentation is Key: Meticulously document all solubility testing, including solvent, concentration, pH, temperature, and visual observations. This will be an invaluable resource for future experiments.
By following these guidelines, you will be well-equipped to overcome the solubility challenges presented by 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and generate high-quality, reliable data.
References
-
Thermo Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Chem-space.com. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Refining Reaction Conditions for Pyrazole Synthesis
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazole cores are fundamental scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical task for researchers. The classic Knorr pyrazole synthesis and its variations, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, are workhorse reactions in many laboratories.[1][2] However, challenges such as low yields, poor regioselectivity, and difficult purifications are common hurdles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered during pyrazole synthesis. The advice herein is grounded in established chemical principles to empower you to not only solve immediate problems but also to intelligently design future experiments.
Section 1: Foundational Principles & Key Mechanisms
FAQ: What is the most common and reliable method for synthesizing substituted pyrazoles?
The most prevalent and straightforward method is the Knorr pyrazole synthesis , which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This reaction is widely used due to the commercial availability of a vast array of starting materials, allowing for the synthesis of diverse pyrazole libraries.
The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Section 2: Troubleshooting Guide - Low Yield & Poor Conversion
Question: My pyrazole synthesis has stalled with significant starting material remaining. How can I drive the reaction to completion?
Answer: A stalled reaction is often due to an unfavorable equilibrium or insufficient activation energy. Here are several causal factors and corresponding solutions:
-
Water Removal: The Knorr synthesis is a condensation reaction that produces two equivalents of water. The accumulation of water can inhibit the reaction equilibrium.
-
Solution: If your solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it forms. For lower boiling point solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.
-
-
Catalyst Inefficiency: While many Knorr syntheses proceed with stoichiometric acid, catalytic amounts may be insufficient, or the choice of catalyst may be suboptimal.
-
Thermal Input: The reaction may require more energy to overcome the activation barrier for cyclization and dehydration.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to reflux. Microwave-assisted synthesis is also a powerful technique for accelerating these reactions, often reducing reaction times from hours to minutes and improving yields.[5][6]
-
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Temperature | Typically reflux temperature of the solvent. | Can reach higher temperatures (e.g., 140°C) in sealed vessels.[5] | Higher temperatures increase reaction kinetics. |
| Time | Hours to days. | Minutes (e.g., 10-20 min).[5][6] | Rapid, efficient heating reduces side reactions. |
| Yield | Variable, can be low. | Often significantly higher yields (e.g., 79-92% improvement).[6] | Minimized side product formation. |
Question: My yield is consistently low even after extended reaction times. What are potential side reactions or substrate issues?
Answer: Persistently low yields often point to issues with starting material quality or competing reaction pathways.
-
Substrate Purity: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can inhibit the reaction or lead to undesired byproducts.
-
Self-Validation: Always check the purity of your starting materials by NMR or another appropriate technique before starting the reaction. If necessary, purify them by distillation or recrystallization.
-
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Hydrazine hydrate can absorb CO₂ from the air to form carbonates.
-
Best Practice: Use freshly opened bottles of hydrazine or purify it by distillation if its quality is suspect.
-
-
Side Reactions: The formation of pyrazoline intermediates, which may not fully oxidize to the pyrazole under the reaction conditions, can be a cause of low yields.[7]
-
Troubleshooting Protocol: If you suspect pyrazoline formation, you can attempt an in-situ oxidation. After the initial condensation, adding an oxidizing agent like bromine or simply exposing the reaction to air or oxygen (especially in a solvent like DMSO) can facilitate the conversion to the pyrazole.[7]
-
Section 3: Troubleshooting Guide - Regioselectivity Issues
Question: I am using an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge in pyrazole synthesis.[1] The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
Caption: Divergent pathways leading to regioisomers.
Here’s how to influence the selectivity:
-
Steric Hindrance: The initial attack of the hydrazine is often directed to the less sterically hindered carbonyl group.
-
Strategy: If one of the R groups on your dicarbonyl is significantly bulkier than the other, you can often predict the major isomer.
-
-
Electronic Effects: A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups (like CF₃) will activate a nearby carbonyl, while electron-donating groups will deactivate it.
-
pH Control and Solvent Choice: The reaction conditions can dramatically influence regioselectivity.
-
Acidic vs. Basic Conditions: The mechanism can change depending on the pH. In acidic media, the reaction may be under thermodynamic control, favoring the more stable pyrazole product.
-
Solvent Effects: Switching from a protic solvent like ethanol to a dipolar aprotic solvent like DMF or DMAc, especially in combination with an acid like HCl, has been shown to dramatically improve regioselectivity in favor of one isomer.[4] For instance, reactions that give equimolar mixtures in ethanol can yield a >98:2 ratio of isomers in an aprotic solvent system.[4]
-
Experimental Protocol for Optimizing Regioselectivity:
-
Setup: In separate vials, dissolve your unsymmetrical 1,3-dicarbonyl (1 mmol) in ethanol (5 mL) and DMAc (5 mL).
-
Reagents: To each vial, add the substituted hydrazine hydrochloride (1.1 mmol). To the DMAc vial, add 1-2 drops of concentrated HCl.
-
Reaction: Stir both reactions at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Analysis: Compare the ratio of the two regioisomers in each solvent system. This will provide a clear indication of the optimal conditions for your specific substrates.
Section 4: Troubleshooting Guide - Product Purification & Characterization
Question: My crude product is a thick oil and won't crystallize. What are my purification options?
Answer: Oily products are common, especially if minor impurities are present that inhibit crystallization.
-
Column Chromatography: This is the most common method for purifying non-crystalline products. A silica gel column using a gradient of hexanes and ethyl acetate is a good starting point.
-
Pro-Tip: Before running a large column, determine the optimal solvent system using thin-layer chromatography (TLC).[8]
-
-
Trituration: This technique can sometimes induce crystallization.
-
Procedure: Add a small amount of a solvent in which your product is sparingly soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. The impurities may dissolve while your product remains as a solid, which can then be filtered.
-
-
Salt Formation: If your pyrazole has a basic nitrogen atom, you can convert it into a salt (e.g., hydrochloride, sulfate), which is often a crystalline solid.[9]
-
Procedure: Dissolve the crude oil in a suitable solvent like acetone or isopropanol.[9] Add a stoichiometric amount of an acid (e.g., HCl in ether). The salt will often precipitate and can be collected by filtration. The free base can be regenerated later if needed.
-
Question: How can I definitively confirm the structure of the correct regioisomer?
Answer: While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between regioisomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can show through-space correlations between protons. A key NOE correlation would be between the protons on the N1-substituent and the protons on the C5-substituent of the pyrazole ring. This correlation would be absent for the other regioisomer.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the N1-substituent protons and the C5 and C4 carbons of the pyrazole ring can help to unambiguously assign the structure.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
- Method for purifying pyrazoles.
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). SciELO. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]
-
Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
Sources
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- 2. societachimica.it [societachimica.it]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth technical assistance for troubleshooting inconsistent results encountered during the biological screening of this important class of heterocyclic compounds. Pyrazoles are a cornerstone of many drug discovery programs due to their diverse biological activities.[1][2] However, their unique physicochemical properties can sometimes lead to variability in screening results. This guide offers a structured, question-and-answer approach to identifying and resolving common experimental challenges.
Section 1: Compound-Related Issues
This section addresses variability stemming from the intrinsic properties of the pyrazole compounds themselves.
FAQ 1: My pyrazole analog shows variable potency across different assay runs. What could be the cause?
Inconsistent potency is a frequent challenge and can often be traced back to the purity and structural integrity of your compound.
Answer: Several factors related to the compound itself can lead to inconsistent results. Here’s a systematic approach to troubleshooting:
-
Purity and Isomeric Contamination:
-
The Problem: The synthesis of substituted pyrazoles can sometimes yield a mixture of regioisomers, which may possess different biological activities.[3] If the purification process does not adequately separate these isomers, the composition of your test sample may vary between batches, leading to inconsistent potency measurements.
-
Troubleshooting Steps:
-
Confirm Purity: Re-evaluate the purity of your compound stock using high-resolution techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isomer Separation: If regioisomers are present, they must be separated. This can often be achieved through careful column chromatography or recrystallization.[4]
-
Batch-to-Batch QC: Implement a strict quality control (QC) protocol for each new batch of a pyrazole analog. This should include identity confirmation and purity assessment before biological screening.
-
-
-
Tautomerism:
-
The Concept: Pyrazole rings can exist as two rapidly interconverting tautomers.[2][5] While these are typically non-separable, the dominant tautomeric form in solution can be influenced by the solvent environment and pH. This can affect how the compound interacts with the biological target.
-
What to do: While you cannot isolate the tautomers, be aware of this phenomenon. Ensure that your assay buffer conditions are consistent across all experiments to minimize variability in the tautomeric equilibrium.
-
FAQ 2: I'm observing a drop-off in activity when I re-test my pyrazole hits. Could this be a stability issue?
Answer: Yes, compound stability is a critical factor. Pyrazoles, while generally stable, can degrade under certain conditions.
-
Stability in Solvents:
-
The Problem: Long-term storage in solvents like Dimethyl Sulfoxide (DMSO) can lead to degradation for some compounds. Similarly, pyrazoles may have limited stability in aqueous assay buffers, especially at non-neutral pH or elevated temperatures. Some pyrazoles have been shown to have good stability in physiological environments, but this should be experimentally verified.[6]
-
Troubleshooting Protocol:
-
Fresh Preparations: Whenever possible, use freshly prepared solutions of your pyrazole compounds for screening.
-
Stability Study: Conduct a simple stability study by incubating your compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Metabolic Instability (for cell-based assays):
-
The Problem: In cell-based assays, pyrazole compounds can be metabolized by cellular enzymes.[7] This can lead to a decrease in the concentration of the active compound over time, resulting in an apparent loss of activity.
-
Investigative Steps:
-
Time-Course Experiment: Perform a time-course experiment to see if the observed effect of the compound changes with longer incubation times.
-
Metabolic Stability Assay: If you suspect metabolism, you can perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to assess the compound's susceptibility to metabolic enzymes.[8]
-
-
FAQ 3: My pyrazole compound has poor solubility in aqueous assay buffers. How can I address this without compromising the assay?
Answer: Solubility is a common hurdle. Here’s how to approach it:
-
Understanding the Problem: Poorly soluble compounds can precipitate out of solution in the assay plate, leading to an inaccurate concentration and consequently, inconsistent results. This is a known challenge in drug discovery.[9]
-
Solutions and Best Practices:
-
Optimize DMSO Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.[10]
-
Use of Co-solvents: In some cases, the use of other co-solvents like polyethylene glycol (PEG) may be beneficial, but their compatibility with the assay system must be thoroughly validated.[9]
-
Acoustic Dispensing: If available, use acoustic dispensing technology for compound addition. This allows for the transfer of very small volumes of DMSO stock, minimizing the final solvent concentration.
-
Solubility Measurement: Proactively measure the aqueous solubility of your key compounds to understand their limitations before large-scale screening.
-
Section 2: Assay-Related Interference
This section focuses on how the chemical nature of pyrazoles can interfere with common assay technologies, leading to false-positive or false-negative results.
FAQ 4: I am seeing high hit rates in my fluorescence-based assay with a pyrazole library. How can I rule out assay interference?
Answer: High hit rates from a specific chemical class in a fluorescence-based assay are a red flag for potential interference. Pyrazoles and their derivatives can interfere with fluorescence readouts in several ways.
-
Autofluorescence:
-
The Issue: Some pyrazole derivatives are intrinsically fluorescent and can emit light in the same wavelength range as the assay's reporter fluorophore.[11][12] This leads to a false-positive signal.
-
Troubleshooting Steps:
-
Compound-Only Control: Run a control plate where you add your pyrazole compounds to the assay buffer without the biological target or other assay components. Measure the fluorescence to identify any autofluorescent compounds.
-
Spectral Scanning: For key hits, perform a fluorescence scan to determine their excitation and emission spectra. This will confirm if they overlap with your assay's fluorophore.
-
-
-
Fluorescence Quenching:
-
The Issue: Compounds can absorb light at the excitation or emission wavelength of the assay fluorophore, a phenomenon known as the inner filter effect, leading to a decrease in the measured signal (a false positive in an inhibition assay).[13]
-
Troubleshooting Steps:
-
Counter-Screen: A common method to identify quenchers is to run a counter-screen with a fluorescent dye that has similar spectral properties to your assay's probe but does not interact with the target. A compound that shows activity in both the primary and counter-screen is likely an interference compound.
-
Orthogonal Assay: The most definitive way to validate a hit is to use an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).[14] A true hit should show activity in both assays.
-
-
-
Metal Chelation:
-
The Issue: The nitrogen atoms in the pyrazole ring can chelate metal ions.[15][16][17] If your assay involves enzymes or proteins that require metal cofactors (e.g., metalloproteinases), chelation by your pyrazole compound can lead to inhibition that is not specific to the target's active site. This is a common source of false positives. Competition with paramagnetic metals can also lead to fluorescence quenching.[12]
-
Troubleshooting Workflow:
-
Assay Buffer Composition: Review the composition of your assay buffer. If it contains divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺), consider if they are essential for your target's activity.
-
Metal Titration: For suspected chelators, perform an experiment where you titrate in additional metal ions. If the compound's inhibitory activity is reversed by the addition of excess metal, it is likely acting as a chelator.
-
EDTA Control: Run a control with a known chelator like EDTA. If your compound behaves similarly to EDTA, it is a strong indication of chelation-based activity.
-
-
Section 3: Data Interpretation and Hit Validation
This section provides guidance on how to confidently advance hits from your pyrazole screening campaign.
FAQ 5: How can I be confident that my validated pyrazole hits are genuine modulators of my target?
Answer: Confidence in your hits comes from a systematic and rigorous validation process.
-
Hit Validation Cascade: A typical hit validation workflow involves several stages to eliminate false positives and confirm the mechanism of action.
Caption: A typical hit validation workflow for pyrazole screening.
-
Structure-Activity Relationship (SAR) Analysis:
-
The Principle: True hits usually exhibit a clear SAR, where small, systematic changes to the molecule's structure lead to predictable changes in activity.[3] Promiscuous compounds or assay artifacts often lack a discernible SAR.
-
Application: Synthesize or purchase a small number of close analogs of your hit compound and test them in the same assay. A logical SAR provides strong evidence for a specific interaction with the target.
-
-
Biophysical Methods for Target Engagement:
-
The Goal: To confirm that your compound physically interacts with the target protein.
-
Techniques:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding.
-
Thermal Shift Assay (TSA): Measures the change in protein melting temperature upon ligand binding.
-
-
By systematically addressing these potential sources of variability, you can significantly improve the reliability and reproducibility of your pyrazole screening data, leading to more robust and promising drug discovery candidates.
References
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved January 24, 2026, from [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2022). PMC. Retrieved January 24, 2026, from [Link]
-
A new triazine bearing a pyrazolone group capable of copper, nickel, and zinc chelation. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved January 24, 2026, from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 24, 2026, from [Link]
-
Pyrazole and its biological activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Validation of genetic screening hits. (A to C) Validation of screened... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). NIH. Retrieved January 24, 2026, from [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (n.d.). mocedes.org. Retrieved January 24, 2026, from [Link]
-
Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
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Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved January 24, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse substitutions. These features allow for the fine-tuning of steric and electronic properties, enabling the design of potent and selective inhibitors for a wide array of biological targets. Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2] This guide provides a comparative overview of prominent pyrazole inhibitors, with a special focus on the structural and potential functional characteristics of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Featured Compound: 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Structure and Properties:
-
IUPAC Name: 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
-
Synonyms: 5-(2-furyl)-1-methyl-1h-pyrazole-3-carboxylic acid, 5-furan-2-yl-1-methylpyrazole-3-carboxylic acid
Based on structure-activity relationship (SAR) studies of similar pyrazole carboxylic acids, we can hypothesize potential biological targets for this compound. For instance, various substituted pyrazole carboxylic acids have shown inhibitory activity against enzymes such as cyclooxygenases (COX), protein kinases, and monoamine oxidases (MAO). The following sections will compare the mechanisms and performance of well-characterized pyrazole inhibitors from these classes, providing a framework for the potential evaluation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Comparative Analysis of Pyrazole Inhibitors
Cyclooxygenase (COX) Inhibitors
The pyrazole scaffold is famously represented in the class of nonsteroidal anti-inflammatory drugs (NSAIDs) by the selective COX-2 inhibitor, Celecoxib.
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[4] Selective COX-2 inhibitors like Celecoxib reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Featured Inhibitor: Celecoxib
| Inhibitor | Target(s) | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | ~15 µM | ~0.04 µM | ~375 |
Data are approximate and can vary based on assay conditions.
Structural Insights: The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[6] The pyrazole core acts as a central scaffold to correctly orient the phenyl groups within the active site.
Hypothetical Comparison with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group of the featured compound could potentially mimic the acidic nature of the sulfonamide in Celecoxib, facilitating interaction with the active site. However, the absence of the specific side chain that confers high COX-2 selectivity suggests that if it does inhibit COX enzymes, it may exhibit a different selectivity profile.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[7] The pyrazole scaffold is a key component of several approved kinase inhibitors.
Mechanism of Action: Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The pyrazole core is adept at forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.
Featured Inhibitor: Crizotinib
| Inhibitor | Primary Target(s) | IC₅₀ (ALK) | IC₅₀ (c-Met) |
| Crizotinib | ALK, c-Met, ROS1 | ~20 nM | ~1.6 nM |
Data are approximate and can vary based on assay conditions.
Signaling Pathway Targeted by Crizotinib:
Caption: Crizotinib inhibits ALK/c-Met, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.
Hypothetical Comparison with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The planar aromatic systems of the pyrazole and furan rings in the featured compound could potentially fit into the ATP-binding pocket of certain kinases. The carboxylic acid could form crucial hydrogen bonds with the hinge region. Experimental screening against a panel of kinases would be necessary to determine its inhibitory potential and selectivity.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Mechanism of Action: MAO inhibitors bind to the enzyme and prevent the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain.[9] Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to be potent and selective MAO inhibitors.[10]
Featured Inhibitor: A Representative Pyrazoline MAO-A Inhibitor
| Inhibitor | Target | Kᵢ | Selectivity |
| Moclobemide (non-pyrazole reference) | MAO-A | 0.11 µM | Selective for MAO-A |
| Pyrazoline Derivative (Compound 7 from) | MAO-A | 0.06 µM | Highly selective for MAO-A |
Data are from specific studies and serve for comparative purposes.
Hypothetical Comparison with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The pyrazole core of the featured compound is a bioisostere of the hydrazine moiety present in some early MAO inhibitors.[9] The aromatic furan ring and the carboxylic acid group could interact with residues in the active site of MAO enzymes. Its potential as a selective or non-selective MAO inhibitor would require experimental validation.
Cannabinoid Receptor Antagonists
The pyrazole scaffold has also been utilized to develop antagonists for G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1).
Mechanism of Action: CB1 receptor antagonists block the receptor, preventing its activation by endogenous cannabinoids. This can modulate appetite and metabolic processes.
Featured Inhibitor: Rimonabant
| Inhibitor | Target | Action |
| Rimonabant | CB1 Receptor | Inverse Agonist/Antagonist |
Note: Rimonabant was withdrawn from the market due to psychiatric side effects, but it remains a key example of a pyrazole-based GPCR modulator.
Hypothetical Comparison with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The structural requirements for CB1 antagonism are quite specific, often involving bulky aromatic groups at the 1 and 5 positions of the pyrazole ring and a carboxamide at the 3-position.[7] 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a different substitution pattern, making it less likely to be a potent CB1 antagonist without significant modification.
Experimental Protocols for Inhibitor Characterization
To experimentally determine the biological activity of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a series of standardized assays would be employed.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like COX, kinases, or MAO.
Workflow Diagram:
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme, and substrate solutions at the desired concentrations.
-
Inhibitor Dilution: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Assay Plate Setup: In a microplate, add the assay buffer, the enzyme solution, and the diluted inhibitor solutions. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: After a specific reaction time, stop the reaction and measure the signal generated by the product. The detection method will depend on the specific assay (e.g., colorimetric, fluorometric, luminescent).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based Functional Assay (e.g., for Kinase Inhibition)
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line known to be dependent on the activity of the target kinase.
-
Compound Treatment: Treat the cells with various concentrations of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid for a specified duration (e.g., 24-72 hours).
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using a method such as the MTT or CellTiter-Glo assay.
-
Western Blot Analysis: To confirm target engagement, treat cells with the inhibitor for a shorter period, lyse the cells, and perform a Western blot to measure the phosphorylation status of the kinase's downstream substrates. A reduction in phosphorylation would indicate target inhibition.
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with representatives in diverse classes of enzyme inhibitors and receptor modulators. While the specific biological activity of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid remains to be experimentally defined, its structural features are common to many active pyrazole derivatives. Based on comparative analysis with established inhibitors like Celecoxib and Crizotinib, it is plausible that this compound could exhibit inhibitory activity against cyclooxygenases or protein kinases.
The next logical step for characterizing 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is to perform broad in vitro screening against panels of common drug targets. This would identify its primary biological activity and pave the way for more focused studies to determine its potency, selectivity, and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The insights gained would not only elucidate the function of this particular molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based inhibitors.
References
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-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]
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The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]
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Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
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Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. PubMed Central. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing - The Royal Society of Chemistry. [Link]
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The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. [Link]
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Rimonabant. Wikipedia. [Link]
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Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. ResearchGate. [Link]
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Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Bentham Science. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs
In the landscape of modern drug discovery and agrochemical research, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs. By examining how subtle molecular modifications influence their biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective agents.
The Core Scaffold: A Foundation of Versatile Bioactivity
The 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid core is a compelling starting point for medicinal chemistry exploration. It combines the established biological significance of the pyrazole ring with a furan moiety, a common constituent in bioactive natural products and synthetic compounds. The carboxylic acid group at the 3-position provides a crucial handle for derivatization, most commonly into amides, which allows for the fine-tuning of physicochemical properties and target interactions.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of this scaffold can be significantly altered by modifications at three key positions: the pyrazole N1-substituent, the C3-carboxamide moiety, and the C5-furan ring. The following sections compare the impact of these modifications, supported by experimental data from various studies on related pyrazole derivatives.
The Influence of the C3-Carboxamide Moiety
Conversion of the carboxylic acid at the C3-position to a carboxamide is a common and effective strategy to enhance biological activity. The nature of the substituent on the amide nitrogen (R) plays a pivotal role in determining the potency and spectrum of activity.
| Compound ID | Core Structure | R-Group on Carboxamide | Biological Activity | Key Findings | Reference |
| A1 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Substituted Pyridinyl | Antifungal (moderate) | Compounds with pyridinyl substitution showed notable activity against Gibberella zeae. | [2][3] |
| A2 | 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide | Substituted Pyridine-4-yl | Antifungal (excellent) | Certain derivatives exhibited potent inhibition of succinate dehydrogenase (SDH). | [4] |
| A3 | 1-methyl-1H-pyrazole-5-carboxamide | Various substituted aryl and heteroaryl groups | Anti-prostate cancer | Compound H24 showed significant inhibition of Prostate-Specific Antigen (PSA) expression. | [3] |
| A4 | Pyrazol-5-yl-quinoline-2-carboxamide | Substituted Phenyl | Fungicidal (potent) | Compound C-10 displayed excellent activity against Gaeumannomyces graminis and Valsa mali. | [5] |
Key Insights:
-
Aromatic and Heteroaromatic Substituents are Favorable: The introduction of substituted aryl and heteroaryl rings on the amide nitrogen generally leads to enhanced biological activity. This is likely due to the potential for additional π-π stacking, hydrophobic, and hydrogen bonding interactions with the target protein.
-
Substitution Pattern on the Amide Ring is Crucial: The position and nature of substituents on the N-aryl or N-heteroaryl ring are critical for activity. For instance, in a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, the substitution pattern on the pyridine ring significantly influenced antifungal potency.[2][3]
The Role of the N1-Substituent on the Pyrazole Ring
The N1-substituent on the pyrazole ring is a key determinant of both pharmacokinetic properties and target engagement. While our core structure specifies a methyl group, comparative studies on related pyrazoles highlight the impact of modifying this position.
| Compound ID | N1-Substituent | Core Variation | Biological Activity | Key Findings | Reference |
| B1 | Methyl | 5-trifluoromethyl-1H-pyrazole-4-carboxamide | Antifungal | The methyl group is a common feature in many active pyrazole fungicides. | [6] |
| B2 | Phenyl | 5-trifluoromethyl-1H-pyrazole-4-carboxamide | Antifungal | A phenyl group at the N1-position was found to be important for antifungal activity. | [6] |
| B3 | 2,4-Dichlorophenyl | 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | Cannabinoid Receptor Antagonist | The 2,4-dichlorophenyl group was a structural requirement for potent CB1 receptor antagonism. | [7] |
Key Insights:
-
Small Alkyl vs. Aryl Groups: The choice between a small alkyl group like methyl and a larger aryl group can drastically alter the compound's properties. While a methyl group can enhance solubility and metabolic stability, an aryl group can provide additional binding interactions. SAR analysis of some pyrazole carboxamides revealed that a phenyl group at the N1-position was important for antifungal activity.[6]
-
Substituted Aryl Groups for Specificity: The use of substituted aryl groups, such as the 2,4-dichlorophenyl in the cannabinoid receptor antagonist SR141716A, demonstrates how this position can be tailored to achieve high potency and selectivity for a specific biological target.[7]
Modifications of the C5-Furan Ring
The furan ring at the C5-position is a critical contributor to the overall electronic and steric profile of the molecule. While direct SAR studies on substitutions of the 2-furyl moiety in the target scaffold are limited, related studies provide valuable inferences.
| Compound ID | C5-Substituent | Core Variation | Biological Activity | Key Findings | Reference |
| C1 | 5-Phenyl-2-furan | 1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate | Fungicidal | The presence of a phenyl group on the furan ring was a feature of potent antifungal agents. | [8] |
| C2 | 5-Substituted furan-2-yl | N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide | Antibacterial | Analogs of Nitrofurantoin with a substituted furan ring showed antibacterial properties. | [2][9] |
| C3 | p-Tolyl | 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Antimicrobial | A p-tolyl group at the C3-position in conjunction with a C5-furan demonstrated antimicrobial activity. | [10] |
Key Insights:
-
Substitution on the Furan Ring: Introducing substituents on the furan ring itself, such as a phenyl group, can enhance activity, as seen in fungicidal pyrazole derivatives.[8] This suggests that exploring substitutions at the 5-position of the furan ring in our core scaffold could be a fruitful avenue for optimization.
-
Bioisosteric Replacements: While this guide focuses on the furan moiety, it is worth noting that replacing the furan with other five-membered heterocycles (e.g., thiophene, thiazole) or substituted phenyl rings is a common strategy in medicinal chemistry to modulate activity and physicochemical properties.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxamide analogs typically follows a convergent synthetic strategy. Below is a representative protocol for the synthesis and a common in vitro assay for antimicrobial evaluation.
General Synthesis of N-Substituted 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxamides
Step 1: Hydrolysis of the Ester
-
To a solution of ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water, add an excess of lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxamide.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid scaffold is a versatile platform for the development of novel bioactive compounds. The structure-activity relationship studies on its analogs reveal several key trends:
-
The C3-carboxamide is a critical interaction point. Modifications at this position, particularly with substituted aryl and heteroaryl moieties, are a powerful tool for enhancing potency and modulating the spectrum of activity.
-
The N1-substituent influences both pharmacokinetics and target binding. The choice between small alkyl and larger, substituted aryl groups can be tailored for specific therapeutic targets.
-
The C5-furan moiety contributes significantly to the overall activity profile. Further exploration of substitutions on the furan ring is a promising strategy for lead optimization.
Future research in this area should focus on the systematic exploration of these three key positions in a combinatorial fashion to generate libraries of analogs for high-throughput screening. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as clinical or agrochemical candidates.
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Abdelhamid, A. A., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. BMC Chemistry, 13(1), 48. [Link]
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Cankara Pirol, S., et al. (2017). Synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and their anti-proliferative activities. Molecules, 22(11), 1853. [Link]
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Abdel-Wahab, B. F., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. BMC Chemistry, 13(1), 48. [Link]
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Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. [Link]
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Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Letters in Drug Design & Discovery, 17(10), 1269-1279. [Link]
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A Comparative Guide to the In Vitro Target Validation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid as a Putative D-Amino Acid Oxidase Inhibitor
This guide provides a comprehensive framework for the robust in vitro validation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (herein designated Cmpd-FMPCA ) as a potential inhibitor of the flavoenzyme D-amino acid oxidase (DAO). While the definitive biological target of Cmpd-FMPCA is unconfirmed, its structural similarity to other pyrazole-based DAO inhibitors necessitates a rigorous investigation into this hypothesis.
Target validation is a critical inflection point in drug discovery. A clear "no-go" decision, reached early, is as valuable as a "go," preventing the costly pursuit of compounds with ambiguous mechanisms.[1] This guide is therefore structured not as a simple series of protocols, but as an integrated, multi-assay strategy designed to build a self-validating case for target engagement. By comparing Cmpd-FMPCA against both a potent, selective DAO inhibitor and an inactive control, researchers can generate the decisive data needed to confidently advance or terminate a program.
The Orthogonal Validation Strategy: Building Confidence Through Triangulation
Confidence in a molecule's proposed target is not achieved through a single experiment. Instead, it is built by layering evidence from orthogonal methodologies that interrogate the drug-target interaction from different perspectives. We will employ a three-tiered approach:
-
Biochemical Validation: Does Cmpd-FMPCA inhibit the enzymatic activity of purified DAO protein?
-
Biophysical Validation: Does Cmpd-FMPCA physically and directly bind to the DAO protein?
-
Cellular Validation: Does Cmpd-FMPCA engage the DAO target within a physiological, intact cell environment?
This workflow ensures that an observed effect in an enzyme assay is due to direct binding and that this binding is retained in the complex milieu of a living cell.
Caption: Orthogonal workflow for DAO target validation.
The Comparative Framework: Establishing Benchmarks for Success
To interpret the data generated for Cmpd-FMPCA, its performance must be benchmarked against well-characterized controls.
-
Compound of Interest: Cmpd-FMPCA (5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid)
-
Positive Control Comparator: A potent, selective, and cell-permeable DAO inhibitor, such as a thienopyrrole-based compound (IC₅₀ ≈ 114-145 nM) or AS057278 (IC₅₀ ≈ 0.9 µM).[2][3] This compound, hereafter Ref-INHIB , establishes the upper benchmark for potency and efficacy in each assay.
-
Negative Control: A structurally similar but biologically inactive analog of Cmpd-FMPCA. If unavailable, the vehicle (e.g., 0.1% DMSO) serves as the baseline control.
Tier 1: Biochemical Target Inhibition Assay
The first step is to determine if Cmpd-FMPCA can modulate the catalytic activity of purified DAO enzyme. DAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[4] We will utilize a robust, colorimetric coupled-enzyme assay that measures the rate of H₂O₂ production.[4][5]
Causality & Experimental Rationale
This assay directly measures the functional consequence of any potential interaction. By coupling H₂O₂ production to a horseradish peroxidase (HRP) reaction that generates a colored product, we create a sensitive and continuous readout of enzyme activity.[4] An inhibitor will slow the rate of color development, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Detailed Experimental Protocol: DAO Colorimetric Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer: 75 mM Disodium Pyrophosphate buffer, pH 8.5.
-
DAO Enzyme: Recombinant human DAO, diluted in Assay Buffer to a working concentration that yields a linear reaction rate for at least 15 minutes.
-
Substrate: 200 mM D-Serine stock in ultrapure water.
-
Detection Reagents: 3 mM 4-aminoantipyrine (4-AAP), 4 mM Phenol, 25 U/mL HRP.[4]
-
Coupled Detection Mix: Prepare fresh by mixing 4-AAP, Phenol, and HRP in Assay Buffer to final concentrations of 1.5 mM, 2 mM, and 2.5 U/mL, respectively.[4]
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 2 µL of test compound (Cmpd-FMPCA, Ref-INHIB, or vehicle) at various concentrations (e.g., 11-point, 3-fold serial dilution starting from 100 µM).
-
Add 100 µL of DAO enzyme solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Add 100 µL of the Coupled Detection Mix to each well.
-
Initiate the reaction by adding 50 µL of D-Serine substrate (final concentration ~20 mM).
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Monitor the increase in absorbance at 505 nm every 60 seconds for 15-20 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Summary (Hypothetical)
| Compound | Biochemical IC₅₀ (nM) vs. DAO |
| Cmpd-FMPCA | Experimental Result |
| Ref-INHIB | 120 ± 15 |
| Vehicle (DMSO) | > 100,000 |
Tier 2: Biophysical Confirmation of Direct Binding
An IC₅₀ value demonstrates functional inhibition but does not prove direct physical binding. Off-target effects or assay artifacts can sometimes produce misleading results. Therefore, we must confirm a direct, physical interaction between Cmpd-FMPCA and DAO using label-free biophysical techniques.
Surface Plasmon Resonance (SPR)
Causality & Experimental Rationale: SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing DAO and flowing solutions of Cmpd-FMPCA over the surface, we can directly observe binding (association) and unbinding (dissociation). This provides not only the binding affinity (K_D) but also the kinetic rate constants (k_a and k_d), offering deeper insight into the interaction mechanism.[6]
Detailed Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize recombinant human DAO onto a CM5 sensor chip via amine coupling to achieve a surface density of ~5000-10000 Response Units (RU). A reference channel should be activated and blocked without protein to serve as a control for nonspecific binding.
-
Binding Analysis:
-
Prepare serial dilutions of Cmpd-FMPCA and Ref-INHIB in running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should bracket the expected K_D (e.g., 0.1 nM to 10 µM).
-
Inject each compound concentration over the DAO and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
After each cycle, regenerate the surface with a pulse of a mild acid/base solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from all concentrations to a 1:1 binding model to determine k_a, k_d, and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC)
Causality & Experimental Rationale: ITC is the gold standard for characterizing binding thermodynamics.[7][8] It directly measures the heat released or absorbed as a ligand binds to its target protein.[9] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS), confirming binding in solution without immobilization.
Detailed Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze purified recombinant human DAO and dissolve Cmpd-FMPCA and Ref-INHIB in the exact same buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Cell: Place DAO in the sample cell at a concentration of 10-20 µM.
-
Syringe: Load the test compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-300 µM).[10]
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein-filled cell at a constant temperature (25°C).
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to calculate K_D, n, and ΔH.
-
Comparative Data Summary (Hypothetical)
| Compound | SPR K_D (nM) | ITC K_D (nM) |
| Cmpd-FMPCA | Experimental Result | Experimental Result |
| Ref-INHIB | 150 ± 25 | 180 ± 30 |
| Vehicle (DMSO) | No Binding | No Binding |
Tier 3: Cellular Target Engagement
The ultimate proof of a compound's mechanism is demonstrating that it binds its intended target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this critical evidence.[11][12]
Causality & Experimental Rationale
CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[14] By treating cells with Cmpd-FMPCA, heating them, and then measuring the amount of soluble DAO remaining, we can directly assess target engagement. A dose-dependent increase in soluble DAO after heating indicates that the compound is entering the cell and binding to its target.
The DAO Pathway: Context for Cellular Activity
DAO plays a key role in neuromodulation by regulating the levels of D-serine, a critical co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[15][16] By inhibiting DAO, Cmpd-FMPCA would be hypothesized to increase local D-serine concentrations, thereby enhancing NMDA receptor signaling.[17][18] This provides the physiological context for why cellular target engagement is therapeutically relevant.
Caption: DAO's role in modulating NMDA receptor signaling.
Detailed Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express DAO (e.g., U87 glioblastoma cells or a transfected HEK293 line).
-
Treat cells in suspension or adherent plates with a dose range of Cmpd-FMPCA or Ref-INHIB (e.g., 0.1 to 50 µM) or vehicle for 1-2 hours at 37°C.[11]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C) to determine the optimal melting temperature (T_agg). A no-heat control (RT) is essential.[11]
-
For dose-response experiments, heat all samples at the pre-determined T_agg (the temperature at which ~50% of DAO precipitates in vehicle-treated cells).
-
-
Lysis and Protein Quantification:
-
Cool samples to room temperature. Lyse cells by freeze-thaw cycles or addition of a mild lysis buffer with protease inhibitors.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify total protein concentration in the supernatant (e.g., using a BCA assay) to ensure equal loading.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against DAO. A loading control antibody (e.g., GAPDH) should also be used.
-
Use a secondary antibody conjugated to HRP and detect via chemiluminescence.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the DAO band intensity to the loading control.
-
For dose-response curves, plot the normalized DAO signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ for thermal stabilization.
-
Comparative Data Summary (Hypothetical)
| Compound | Cellular Thermal Shift EC₅₀ (µM) |
| Cmpd-FMPCA | Experimental Result |
| Ref-INHIB | 1.1 ± 0.2 |
| Vehicle (DMSO) | No Stabilization |
Conclusion: Synthesizing the Evidence
By systematically executing this comparative guide, researchers can build a robust, multi-faceted evidence package for the biological target of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. A positive result would be characterized by:
-
Potent inhibition of DAO enzymatic activity (low nanomolar IC₅₀).
-
Confirmed direct binding to DAO with high affinity via SPR and ITC (low nanomolar K_D).
-
Dose-dependent thermal stabilization of DAO in intact cells (low micromolar EC₅₀).
If Cmpd-FMPCA demonstrates potency and efficacy comparable to or better than the reference inhibitor across all three tiers, it provides strong validation of DAO as its genuine biological target, justifying its advancement in a drug discovery pipeline. Conversely, a lack of correlation between these assays—for instance, potent enzyme inhibition but no direct binding or cellular engagement—would be a critical red flag, suggesting an indirect mechanism or assay artifact and signaling a "no-go" decision.
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A Comparative Guide to the Efficacy of Pyrazole Carboxylic Acids in Drug Discovery and Agrochemicals
This guide provides a comparative analysis of the efficacy of various pyrazole carboxylic acid derivatives, offering experimental insights and data for researchers, scientists, and professionals in drug and agrochemical development. Pyrazole carboxylic acids are a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Their versatility has led to the development of numerous agents with applications ranging from anticancer and anti-inflammatory therapies to potent fungicides.[3][4][5] This document delves into the structure-activity relationships, comparative efficacy data, and the experimental methodologies used to evaluate these powerful molecules.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly significant pharmacophore.[5][6] When combined with a carboxylic acid group, this scaffold serves as a versatile building block for creating compounds with diverse pharmacological profiles.[2] The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, such as benzene or imidazole, allows for the enhancement of physicochemical properties like water solubility while improving potency.[7] This characteristic, coupled with the hydrogen bonding capabilities of the carboxylic acid group, makes these derivatives adept at interacting with a wide array of biological targets.[7][8]
The broad spectrum of activities demonstrated by pyrazole carboxylic acid derivatives includes antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This guide will focus on a comparative analysis of their efficacy in the key areas of antifungal, anticancer, and anti-inflammatory applications, where substantial research and development have occurred.
Comparative Efficacy Analysis
The efficacy of a pyrazole carboxylic acid derivative is profoundly influenced by the nature and position of substituents on the pyrazole ring and the modifications of the carboxylic acid group, often in the form of amides or esters.[9][10] This section compares the performance of different derivatives in their most prominent roles.
Antifungal Activity: Potent Succinate Dehydrogenase Inhibitors (SDHIs)
Perhaps the most commercially successful application of pyrazole carboxylic acids is in agriculture, specifically as fungicides that inhibit the enzyme succinate dehydrogenase (SDH).[11][12] SDH is a critical component of the mitochondrial respiratory chain in fungi, and its inhibition disrupts cellular energy production.[13] Many leading commercial fungicides, including Bixafen, Isopyrazam, and Fluxapyroxad, are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[14]
The efficacy of these compounds is highly dependent on the substituents. For instance, the difluoromethyl group at the C-3 position of the pyrazole ring is a key feature in many potent fungicides.[14] Structure-activity relationship (SAR) studies reveal that the nature of the amide moiety is crucial for activity against specific fungal pathogens.
Table 1: Comparative Antifungal Efficacy of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungus | Efficacy Metric (EC₅₀ in µg/mL) | Reference Compound | EC₅₀ (µg/mL) of Reference | Source |
|---|---|---|---|---|---|
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | ~0.022 | [15] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | >0.37 | [16] |
| Ip | Fusarium graminearum | 0.93 | Thifluzamide / Boscalid | >50 | [13] |
| B6 | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 | [17] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |[18] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The data clearly indicates that novel pyrazole carboxamides can exhibit efficacy comparable to or even exceeding that of established commercial fungicides. For example, compound SCU2028 shows potency against R. solani equivalent to the commercial fungicide thifluzamide.[15] Similarly, compound Ip demonstrates remarkable activity against F. graminearum, a pathogen for which thifluzamide and boscalid are largely ineffective.[13] These findings underscore the continuous potential for discovering highly potent and selective antifungal agents within this chemical class.
The mechanism of action for these compounds involves not only SDH inhibition but also subsequent morphological damage to the fungus, such as destroying cell walls, increasing the permeability of the cell membrane, and causing abnormal mitochondrial proliferation.[15][17]
Anticancer Activity: Targeting Cellular Proliferation
Pyrazole derivatives have emerged as promising candidates in oncology due to their ability to inhibit cancer cell growth.[5] Their mechanisms often involve the inhibition of specific enzymes crucial for tumor progression.
For instance, certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer.[19] The structure-activity relationship in this series is highly specific; moving the carboxylic acid from the 4-position to the 3-position on the pyrazole ring can lead to a drastic reduction in activity, highlighting the importance of precise molecular architecture.[19]
Table 2: Comparative Anticancer Efficacy of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Efficacy Metric (IC₅₀ in µM) | Notes | Source |
|---|---|---|---|---|
| Compound 3 | Human Glioblastoma (GBM) | High µM range | Reduces cell viability significantly at high concentrations | [1] |
| Compound 5 | Human Glioblastoma (GBM) | High µM range | Requires higher doses for substantial effect | [1] |
| Compound 56 | Human and Murine cell lines | < 5 | Significant inhibition observed | [5] |
| Compound 29 | Gastric Cancer (via ALKBH1 inhibition) | Potent (specific IC₅₀ not stated) | Highly potent ALKBH1 inhibitor |[19] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that while some pyrazole derivatives show promise, achieving high potency (low micromolar or nanomolar IC₅₀ values) is a key challenge. Compound 56 represents a significant finding with broad-spectrum anticancer activity below 5 µM.[5] The development of targeted inhibitors like compound 29 against novel cancer targets such as ALKBH1 represents a promising strategy for future drug discovery.[19]
Anti-inflammatory Activity: COX Inhibition and Beyond
The pyrazole scaffold is central to some of the most well-known anti-inflammatory drugs, including the COX-2 selective inhibitor Celecoxib. Pyrazole derivatives exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[20]
The advantage of pyrazole-based COX-2 inhibitors over non-selective NSAIDs (like ibuprofen) is a reduced risk of gastric side effects, as they spare the COX-1 enzyme responsible for producing protective mucus in the stomach.[20] Research continues to generate novel pyrazole derivatives with potent anti-inflammatory properties, sometimes combining COX inhibition with the inhibition of other pathways, like the 5-lipoxygenase (5-LOX) pathway.
Table 3: Comparative Anti-inflammatory Efficacy of Pyrazole Derivatives
| Compound Type | Target | Efficacy Metric (IC₅₀) | In Vivo Efficacy | Source |
|---|---|---|---|---|
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | Not specified | [20] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | 75% edema reduction | [20] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | Validated in arthritis models |[20] |
The development of dual COX-2/5-LOX inhibitors is particularly compelling, as it can block two major inflammatory pathways simultaneously, potentially leading to greater therapeutic benefit.[20] The low nanomolar potency of newly synthesized compounds highlights the maturity of this field and the potential for creating next-generation anti-inflammatory drugs.
Experimental Protocols and Workflows
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to evaluate the antifungal efficacy of pyrazole carboxylic acid derivatives.
Protocol: Mycelial Growth Inhibition Assay
This protocol is used to determine the EC₅₀ value of a test compound against a phytopathogenic fungus.
1. Preparation of Media:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.
2. Preparation of Compound Stock Solutions:
-
Dissolve the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final solvent concentration in the assay does not inhibit fungal growth (typically ≤1%).
3. Preparation of Assay Plates:
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL).
-
The 0 µg/mL plate, containing only the solvent, serves as the negative control. A plate with a known commercial fungicide can be used as a positive control.
-
Quickly pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.
4. Inoculation:
-
Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing colony of the target fungus (e.g., Rhizoctonia solani).
-
Place the mycelial disc, with the mycelium facing down, in the center of each prepared PDA plate.
5. Incubation:
-
Seal the plates with paraffin film and incubate them in an inverted position at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
6. Data Collection and Analysis:
-
When the fungal colony in the negative control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Use the inhibition percentages at different concentrations to calculate the EC₅₀ value using probit analysis or other suitable statistical software.
Workflow for Antifungal Efficacy Screening
Caption: Workflow for determining the antifungal efficacy (EC₅₀) of pyrazole derivatives.
Visualizing the Structure-Activity Relationship (SAR)
The biological activity of pyrazole carboxylic acids is dictated by the interplay of substituents at various positions of the pyrazole ring. Understanding these relationships is key to the rational design of more potent and selective molecules.[9]
Key SAR insights include:
-
Position C3: Substitution with small, electron-withdrawing groups like difluoromethyl (-CHF₂) is often critical for high antifungal activity in SDHIs.[14]
-
Position N1: A methyl group is commonly found in potent SDHIs, contributing to the correct conformation for binding.[14]
-
Position C4: The carboxamide linkage is a crucial interaction point. The nature of the amine substituent dictates target specificity and physicochemical properties.[9]
-
Position C5: Substitutions at this position can modulate activity. For example, in ALKBH1 inhibitors, modifications at C5 generally led to decreased activity compared to the unsubstituted parent compound.[19]
-
Amide/Aryl Moiety: For antifungal and anti-inflammatory agents, the nature of the aryl group attached to the carboxamide is critical for binding in the target enzyme's hydrophobic pocket. Halogen substitutions (Cl, F) on this ring often enhance activity.[9][21]
Pharmacophore Model for Pyrazole Carboxamide Fungicides (SDHIs)
Caption: Key structural features influencing the efficacy of pyrazole carboxamide fungicides.
Conclusion and Future Directions
Pyrazole carboxylic acids and their derivatives remain a highly fruitful area for research and development in both medicine and agriculture. Their proven success as SDH inhibitors has cemented their role in crop protection, while ongoing research continues to uncover their potential as targeted therapies for cancer and inflammatory diseases.
Future efforts will likely focus on:
-
Novel Target Identification: Discovering new biological targets for pyrazole-based inhibitors to address unmet medical needs and overcome resistance.
-
Rational Design: Employing computational tools like molecular docking and dynamic simulations to refine SAR and design next-generation compounds with enhanced potency and selectivity.[13][17]
-
Hybrid Molecules: Creating hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-action or multi-targeting drugs.[20][21]
-
Improving Drug-like Properties: Optimizing solubility, metabolic stability, and bioavailability to translate potent in vitro hits into effective in vivo candidates.[7]
The chemical tractability and diverse bioactivity of the pyrazole carboxylic acid scaffold ensure that it will continue to be a privileged structure for the discovery of novel, effective chemical agents for years to come.
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A Senior Application Scientist's Guide to Benchmarking 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Against Known Anti-inflammatory Drugs
Introduction: The Prominence of the Pyrazole Scaffold in Modern Therapeutics
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a familiar and highly valued scaffold. Its presence in a diverse array of therapeutic agents underscores its pharmacological importance.[1][2] Marketed drugs built on this heterocyclic motif span a wide range of indications, from the potent anti-inflammatory action of Celecoxib to analgesics and antipsychotics.[1][2] The inherent versatility of the pyrazole ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity.
This guide focuses on a specific derivative, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid . The inclusion of a furan ring and a carboxylic acid moiety suggests its potential as a bioactive molecule, particularly in the realm of anti-inflammatory and antimicrobial agents.[3] To rigorously evaluate its therapeutic potential, a systematic benchmarking against a well-established drug is essential. Given the structural and historical context of pyrazole-based anti-inflammatory agents, the selective COX-2 inhibitor, Celecoxib (Celebrex®) , serves as an ideal comparator.[1][4][5]
This document provides a comprehensive framework for the preclinical evaluation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, with a focus on its potential as an anti-inflammatory agent. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation, all grounded in established scientific principles.
Structural Comparison and Mechanistic Hypothesis
A primary tenet of medicinal chemistry is that structure dictates function. A comparison of our target compound with Celecoxib reveals both similarities and key differences that will inform our experimental approach.
| Feature | 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Celecoxib |
| Core Scaffold | 1-methyl-1H-pyrazole | 1,5-diaryl-1H-pyrazole |
| Key Substituents | 2-Furyl group at position 5, Carboxylic acid at position 3 | 4-methylphenyl at position 5, 4-sulfonamidophenyl at position 1 |
| Functional Groups | Carboxylic acid, Furan | Sulfonamide, Trifluoromethyl |
The shared pyrazole core is the most significant similarity. The diaryl substitution pattern of Celecoxib is a known structural feature that contributes to its selectivity for the COX-2 enzyme.[6] Our target compound's furyl and methyl substitutions present a different chemical architecture, making its COX selectivity a primary question to be answered experimentally.
Mechanistic Postulate: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[7][8][9][10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[7][11] Selective COX-2 inhibitors like Celecoxib were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][12][13][14]
Given the structural precedent, it is highly probable that 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid will exhibit anti-inflammatory activity through the inhibition of one or both COX isoforms. The following experimental workflow is designed to test this hypothesis.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Experimental Benchmarking Workflow: A Step-by-Step Guide
To objectively compare 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid with Celecoxib, a multi-tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.
Part 1: In Vitro Characterization - Potency and Selectivity
The first critical step is to determine if and how the target compound interacts with the COX enzymes.
A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To quantify the potency of the target compound in inhibiting COX-1 and COX-2 and to determine its selectivity index.
-
Rationale: This assay provides the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. Comparing the IC50 values for COX-1 and COX-2 allows for the calculation of a selectivity ratio, which is crucial for predicting the potential for gastrointestinal side effects.[7]
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Test compounds (5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and Celecoxib) dissolved in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference drug (Celecoxib).
-
In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the diluted compounds. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the change in absorbance at 590 nm over time. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Data Analysis:
-
Calculate the IC50 for each compound against both COX-1 and COX-2.
-
Determine the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
B. Cell-Based Prostaglandin E2 (PGE2) Assay
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Rationale: This assay validates the findings from the enzyme inhibition assay in a more physiologically relevant system. It measures the downstream effect of COX inhibition—the reduction of pro-inflammatory prostaglandins.
Experimental Protocol:
-
Reagents and Materials:
-
A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1).
-
Lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.
-
Test compounds and Celecoxib.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Part 2: In Vivo Efficacy - Anti-inflammatory and Analgesic Activity
If the in vitro data is promising (i.e., potent COX-2 inhibition), the next logical step is to evaluate the compound's efficacy in a living organism.
A. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of the target compound in a standard animal model.
-
Rationale: This is a widely used and well-validated model for assessing the efficacy of anti-inflammatory drugs. The swelling (edema) induced by carrageenan is mediated by prostaglandins and other inflammatory molecules.
Experimental Protocol:
-
Animals:
-
Male Wistar rats or Swiss albino mice.
-
-
Procedure:
-
Fast the animals overnight.
-
Administer the test compounds and Celecoxib orally at various doses. A vehicle control group (e.g., 0.5% carboxymethyl cellulose) and a positive control group (e.g., Indomethacin or Celecoxib) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group.
-
Determine the dose-response relationship and, if possible, the ED50 (the dose that produces 50% of the maximal effect).
-
Caption: Experimental Workflow for Benchmarking a Novel Compound.
Data Presentation and Interpretation
Clear and concise data presentation is paramount for effective comparison. The results from the proposed experiments should be summarized in tables.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment (Dose) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (Dose 1) | Experimental Value |
| 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (Dose 2) | Experimental Value |
| Celecoxib (Dose 1) | Experimental Value |
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the initial benchmarking of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid against the established anti-inflammatory drug, Celecoxib. By systematically evaluating its potency, selectivity, and in vivo efficacy, researchers can make informed decisions about its potential for further development.
Positive results from this workflow would justify progression to more comprehensive preclinical studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in chronic inflammation models. Furthermore, given the broad biological activities of pyrazole derivatives, screening for antibacterial, antifungal, and anticancer properties could unveil additional therapeutic opportunities for this promising compound.[4][15][16]
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Deconvoluting the Enigma: A Comparative Guide to Identifying the Molecular Target of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a small molecule's molecular target is a critical juncture that transforms a biologically active compound into a tool for understanding disease and a potential therapeutic agent.[1][2][3] This guide focuses on the hypothetical journey of identifying the molecular target for a novel compound, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. As this compound's biological target is not yet publicly characterized, it presents an ideal case study to explore and compare the contemporary experimental strategies employed in target deconvolution.
This document is not a rigid protocol but a strategic guide designed by a senior application scientist. It aims to provide the causal logic behind experimental choices, enabling researchers to design a robust and self-validating workflow for target identification.
The Quest for a Target: Why It Matters
Phenotypic screening, a cornerstone of drug discovery, can identify compounds that elicit a desired physiological response. However, without knowledge of the molecular target, the mechanism of action remains a "black box."[4] Identifying the direct binding partner(s) of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the MoA is crucial for rational drug development and for predicting potential on-target and off-target effects.[2][5]
-
Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[5]
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response.[6]
-
Safety and Toxicity Assessment: Identifying off-target interactions is critical for predicting and mitigating potential adverse effects.[2]
A Multi-pronged Approach to Target Identification
The modern target identification toolbox is diverse, encompassing computational, biochemical, and cell-based methodologies.[4][7] A robust strategy often involves a combination of these approaches to generate and validate target hypotheses.
In Silico Target Prediction: The Computational Compass
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.[8][9] These in silico approaches leverage the compound's structure to predict its interaction with known protein targets.
Methodologies:
-
Ligand-Based Approaches: These methods compare the structure of the query compound to databases of molecules with known biological activities. Techniques include chemical similarity searching and pharmacophore modeling.
-
Structure-Based Approaches: If the three-dimensional structures of potential targets are known, molecular docking simulations can predict the binding pose and affinity of the compound to these proteins.[10]
Causality Behind the Choice: In silico methods are a cost-effective and rapid first step to narrow down the vast landscape of the human proteome to a manageable number of high-probability candidates.[10] This allows for more focused downstream experimental validation.
Biochemical Approaches: Fishing for Binding Partners
Biochemical methods aim to physically isolate the molecular target from a complex biological mixture based on its affinity for the small molecule.
This classic and powerful technique utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[1][11] The isolated proteins are then identified by mass spectrometry.[1][12]
Workflow:
-
Probe Synthesis: Synthesize a derivative of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid that incorporates an affinity tag (e.g., biotin) and, ideally, a photo-reactive crosslinker.[13][14][15]
-
Immobilization: The tagged compound is immobilized on a solid support, such as agarose or magnetic beads.[1][13]
-
Incubation: The immobilized probe is incubated with a cell or tissue lysate.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution and Identification: Specifically bound proteins are eluted and identified by mass spectrometry.
To distinguish true targets from non-specific binders, a competition experiment is crucial, where the lysate is co-incubated with an excess of the free, untagged 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.[13][16]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins that directly bind to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid from a cell lysate.
Materials:
-
Biotinylated 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Free 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (for competition)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Bead Preparation: Incubate streptavidin beads with the biotinylated probe to allow for immobilization. Wash the beads to remove unbound probe.
-
Lysate Incubation:
-
Test Sample: Incubate the probe-bound beads with the cell lysate.
-
Control Sample: Pre-incubate the cell lysate with an excess of free 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid before adding the probe-bound beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and heating.
-
Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.
-
Mass Spectrometry: Excise protein bands that are present in the test sample but absent or significantly reduced in the control sample. Identify the proteins using mass spectrometry.
Cell-Based Approaches: Probing Target Engagement in a Native Environment
Cell-based methods assess the interaction between a small molecule and its target within the complex milieu of a living cell.
CETSA is a powerful technique for confirming target engagement in a cellular context.[17] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18]
Workflow:
-
Treatment: Treat intact cells or cell lysates with 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
A positive result is a shift in the melting curve of a protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.[19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid engages with a candidate protein in living cells.
Materials:
-
Cultured cells
-
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
Vehicle control (e.g., DMSO)
-
PBS
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Antibody against the candidate protein (for Western blot)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle control for a defined period.
-
Harvesting: Harvest the cells and resuspend them in PBS.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Heat the tubes at different temperatures for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the candidate protein by Western blot.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target engagement.
Genetic methods, such as CRISPR-Cas9 screens, can identify genes that are essential for the activity of a small molecule.[21][22]
Workflow:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Compound Treatment: Treat the cells with a cytotoxic concentration of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Selection: Cells in which the target of the compound has been knocked out will be resistant to the compound's effects and will survive.
-
Sequencing: Identify the genes that are enriched in the surviving cell population by deep sequencing of the guide RNAs.
The enriched genes are strong candidates for the molecular target or key components of the target's pathway.[23]
Comparison of Target Identification Methodologies
| Method | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational analysis of compound structure and protein databases. | Rapid, cost-effective, provides initial hypotheses.[8][9] | Predictive, requires experimental validation, may not identify novel targets. |
| Affinity Chromatography | Physical isolation of binding partners using an immobilized compound. | Directly identifies binding proteins, can find novel targets.[1][11] | Requires chemical modification of the compound, can generate false positives due to non-specific binding.[16] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Confirms target engagement in a cellular context, label-free.[17][18] | Requires a candidate protein to test, not a primary discovery tool. |
| CRISPR-Cas9 Screens | Genetic knockout of the target confers resistance to the compound. | Unbiased, genome-wide screening, identifies functionally relevant targets.[21][22][24] | Complex and resource-intensive, indirect method (identifies genes essential for compound activity). |
Visualizing the Workflow
Affinity Chromatography Workflow
Caption: Workflow for affinity chromatography-based target identification.
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Forward Look
The identification of the molecular target for a novel compound like 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a challenging yet essential endeavor in drug discovery. There is no single "magic bullet" technique; rather, a well-reasoned, multi-faceted approach that combines the predictive power of in silico methods with the direct evidence from biochemical and cell-based assays is most likely to succeed. By carefully selecting and executing these experiments, researchers can move from a phenotypic observation to a mechanistic understanding, paving the way for the development of novel therapeutics. The validation of any putative target through subsequent biochemical and cellular assays is the final, critical step in this journey of discovery.
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Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PNAS. Available at: [Link]
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A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]
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Phenotypic screening hit target deconvolution using CRISPR/Cas9 screening technology | AAPS 2021 - YouTube. Available at: [Link]
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Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry | Protocols.io. Available at: [Link]
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A Guide to Assessing the Selectivity of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimizing interactions with off-target proteins is more likely to exhibit a favorable safety profile and therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Drawing from established principles in pharmacology and drug development, we will explore the experimental strategies and data interpretation necessary to build a robust selectivity profile for this promising molecule.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The specific biological target of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a subject of ongoing investigation. For the purpose of this guide, we will hypothesize that its primary mechanism of action is the inhibition of a specific protein kinase, a common target for pyrazole-containing compounds[4]. This allows us to delineate a clear and practical path for its selectivity assessment.
The Critical Importance of Selectivity Profiling
A fundamental aspect of drug development is to ensure that a new chemical entity interacts specifically with its intended target to elicit the desired therapeutic effect, while avoiding unintended interactions with other biomolecules that could lead to adverse drug reactions[5][6]. Early and comprehensive selectivity profiling is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery program. By understanding a compound's off-target interactions, we can predict potential side effects, guide medicinal chemistry efforts to improve selectivity, and ultimately increase the probability of clinical success[7][8].
This guide will detail a multi-pronged approach to characterizing the selectivity of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, encompassing in vitro biochemical and cell-based assays against relevant target families.
Experimental Workflow for Selectivity Assessment
A thorough assessment of selectivity requires a tiered and logical approach. The following workflow outlines the key experimental stages, from initial broad screening to more focused mechanistic studies.
Caption: A tiered experimental workflow for assessing the selectivity of a novel compound.
In-Depth Experimental Protocols
Kinase Selectivity Profiling
Given our hypothesis that 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a kinase inhibitor, the initial and most critical step is to assess its activity against a broad panel of human kinases[9]. This provides a comprehensive overview of its kinome-wide selectivity.
Protocol: Broad Kinase Panel Screen (Single-Dose Inhibition)
-
Compound Preparation: Prepare a 10 mM stock solution of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid in 100% DMSO.
-
Assay Plate Preparation: Dispense the compound into a 384-well assay plate to a final concentration of 1 µM. Include appropriate vehicle (DMSO) and positive controls.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to each well to initiate the reaction. The ATP concentration should be at or near the Km for each respective kinase to provide a sensitive measure of inhibition[10].
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced[11].
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Protocol: IC50 Determination for Identified Hits
For any kinases showing significant inhibition (e.g., >50%) in the single-dose screen, a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50).
-
Compound Dilution: Perform a serial dilution of the compound stock to generate a 10-point concentration gradient (e.g., from 100 µM to 1 nM).
-
Assay Procedure: Follow the same procedure as the single-dose screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
G-Protein Coupled Receptor (GPCR) Off-Target Screening
To assess for potential off-target effects on another major class of drug targets, a GPCR binding screen is recommended[12][13]. This is typically performed using radioligand binding assays.
Protocol: GPCR Radioligand Binding Assay Panel
-
Compound Preparation: Prepare the test compound at a final concentration of 10 µM.
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand for the target GPCR in the presence of the test compound or vehicle control.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound.
Cytochrome P450 (CYP) Inhibition Assay
Interaction with cytochrome P450 enzymes is a major cause of drug-drug interactions[5][14]. Therefore, it is crucial to evaluate the inhibitory potential of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid against the major CYP isoforms.
Protocol: In Vitro CYP Inhibition Assay (Fluorometric)
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (as a source of CYP enzymes), a fluorescent probe substrate specific for the CYP isoform being tested, and the test compound[15][16].
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time.
-
Detection: Measure the fluorescence of the metabolized probe using a plate reader.
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform[15].
Data Presentation and Interpretation
The data generated from these assays should be compiled into clear and concise tables to facilitate comparison and interpretation.
Table 1: Kinase Selectivity Profile of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Primary Target) |
| Primary Target (Hypothetical: Kinase X) | 10 | 1 |
| Kinase A | 500 | 50 |
| Kinase B | >10,000 | >1,000 |
| Kinase C | 1,200 | 120 |
| ... (other kinases) | >10,000 | >1,000 |
Table 2: Off-Target Profile of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid at 10 µM
| Target Family | Target | % Inhibition |
| GPCRs | Adenosine A1 | <10% |
| Adrenergic α2A | 15% | |
| Serotonin 5-HT2A | <5% | |
| CYP Enzymes | CYP1A2 | 8% |
| CYP2C9 | 25% | |
| CYP2D6 | <10% | |
| CYP3A4 | 30% |
A highly selective compound will exhibit a potent IC50 against its primary target and significantly weaker activity (high IC50 or low % inhibition) against all other targets tested. A selectivity ratio of >100-fold is generally considered a good starting point for a promising drug candidate.
Conclusion
The systematic assessment of selectivity is a cornerstone of modern drug discovery. For 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a comprehensive evaluation of its interactions with a broad range of kinases, GPCRs, and CYP enzymes is essential to understand its therapeutic potential and potential liabilities. The experimental protocols and data interpretation framework presented in this guide provide a robust starting point for researchers and drug development professionals to build a detailed and insightful selectivity profile for this and other novel chemical entities. This rigorous approach, grounded in scientific integrity, will ultimately pave the way for the development of safer and more effective medicines.
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1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]
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3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 24, 2026, from [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved January 24, 2026, from [Link]
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Pauli, G. F., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(2), 312–321. [Link]
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GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. (n.d.). Retrieved January 24, 2026, from [Link]
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How to improve drug selectivity? - Patsnap Synapse. (2025, May 21). Retrieved January 24, 2026, from [Link]
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CYP Inhibition Assays - Eurofins Discovery. (n.d.). Retrieved January 24, 2026, from [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
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Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. (2024, July 25). Retrieved January 24, 2026, from [Link]
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The Isomeric Divide: A Head-to-Head Comparison of Furyl-Pyrazole Isomers in Biological Assays
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a myriad of therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] Among the vast chemical space of pyrazole-based compounds, furyl-pyrazoles have emerged as a particularly promising class. The incorporation of a furan ring, a five-membered aromatic heterocycle, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrazole molecule.
However, the precise positioning of the furan moiety on the pyrazole ring—a concept known as isomerism—can lead to dramatic differences in biological activity. This guide provides a head-to-head comparison of furyl-pyrazole isomers, delving into their differential performance in key biological assays. We will explore the underlying structure-activity relationships (SAR) and provide detailed experimental protocols to empower researchers in their quest for novel and potent therapeutic leads.
The Significance of Regioisomerism in Drug Design
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, for instance, the 1,3- and 1,5-disubstituted derivatives. The spatial arrangement of substituents on the pyrazole core dictates how the molecule interacts with its biological target. Even a subtle change in the position of a functional group can alter the binding affinity, selectivity, and ultimately, the therapeutic efficacy of a compound. Therefore, the careful characterization and comparative biological evaluation of pyrazole isomers are critical steps in the drug discovery process.
For example, in the context of kinase inhibitors, it has been observed that a 3-substituted pyrazole ring can exhibit superior activity compared to its 5-substituted positional isomer. This highlights the profound impact of isomeric positioning on the biological function of pyrazole-based compounds.
Comparative Biological Evaluation of Furyl-Pyrazole Isomers
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] The renowned anti-inflammatory drug Celecoxib, for instance, is a 1,5-diarylpyrazole.[4] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs with reduced gastrointestinal side effects.
The orientation of the furan and other aryl substituents on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.
Table 1: Comparative COX Inhibition Profile of Phenyl-Pyrazole Isomers (A Model for Furyl-Pyrazoles)
| Compound/Isomer | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | p-SO2NH2-Ph | p-tolyl | >100 | 0.04 | >2500 |
| 1,3-Diarylpyrazole | p-SO2NH2-Ph | Phenyl | 15.2 | 0.34 | 44.7 |
| 1,5-Diarylpyrazole | p-SO2NH2-Ph | Phenyl | 50.0 | 0.05 | 1000 |
Data synthesized from multiple sources for illustrative purposes.
As the table illustrates, the 1,5-diarylpyrazole scaffold, characteristic of Celecoxib, generally exhibits higher selectivity for COX-2 compared to the 1,3-diarylpyrazole isomer. This is attributed to the specific interactions of the substituents with the active site of the COX-2 enzyme. It is plausible that furyl-pyrazole isomers would exhibit a similar trend, with the positioning of the furan ring influencing the interaction with key amino acid residues in the COX active site.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Heme
-
Test compounds (furyl-pyrazole isomers)
-
DMSO (vehicle)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. A vehicle control (DMSO) should be included.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately measure the oxidation of TMPD by monitoring the change in absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
TMPD as a chromogenic substrate: The oxidation of TMPD provides a convenient and sensitive colorimetric readout for COX activity.
-
Separate assays for COX-1 and COX-2: This allows for the determination of the selectivity index, a critical parameter for assessing the therapeutic potential and safety profile of an anti-inflammatory drug.
Diagram: COX-2 Inhibition by a Pyrazole Derivative
Caption: Furyl-pyrazole isomers can inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.
Anticancer Activity: Targeting Cancer Cell Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[5][6][7] The furan moiety can enhance the anticancer activity of pyrazoles through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A study on 1,3-disubstituted selenolo[3,2-c]pyrazole derivatives, which are structurally related to furyl-pyrazoles, revealed that compounds bearing a 3-(5-hydroxymethyl-2-furyl) substituent exhibited significant cytotoxicity against non-small cell lung cancer and renal cancer cell lines.[5] This underscores the importance of the furyl group in conferring anticancer properties. While this study did not compare isomers, it provides a strong rationale for investigating the differential effects of furyl-pyrazole isomers on cancer cell viability.
Table 2: Illustrative Anticancer Activity of Furyl-Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-(5-hydroxymethyl-2-furyl)-selenolo[3,2-c]pyrazole derivative | NCI-H226 (Lung) | 0.8 |
| 3-(5-hydroxymethyl-2-furyl)-selenolo[3,2-c]pyrazole derivative | A-498 (Renal) | 1.2 |
| Hypothetical 5-furyl isomer | NCI-H226 (Lung) | Predicted >10 |
| Hypothetical 5-furyl isomer | A-498 (Renal) | Predicted >10 |
Data for the 3-furyl derivative is from Chou et al. (2010).[5] Data for the hypothetical 5-furyl isomer is for illustrative purposes to highlight potential differences.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., NCI-H226, A-498)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (furyl-pyrazole isomers)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the furyl-pyrazole isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Causality Behind Experimental Choices:
-
MTT as an indicator of metabolic activity: The reduction of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
-
Use of multiple cell lines: Testing against a panel of cancer cell lines from different tissue origins helps to assess the spectrum of activity and potential selectivity of the compounds.
Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for evaluating the anticancer activity of furyl-pyrazole isomers, from synthesis to the identification of a lead compound.
Conclusion and Future Directions
The strategic placement of a furan moiety on the pyrazole scaffold is a critical determinant of biological activity. While direct comparative studies on furyl-pyrazole isomers are still emerging, the existing body of research on pyrazole derivatives strongly suggests that regioisomerism plays a pivotal role in their therapeutic potential. The 1,5-disubstituted pyrazoles often show superior selectivity for COX-2, making them attractive candidates for anti-inflammatory drug development. In the realm of anticancer research, the precise positioning of the furyl group can significantly impact cytotoxicity.
Future research should focus on the systematic synthesis and parallel biological evaluation of furyl-pyrazole isomers to elucidate their structure-activity relationships more definitively. Such studies will be instrumental in the rational design of next-generation pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles.
References
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- Faria JV, Vegi PF, Miguita ARC, dos Santos MSB, Boechat N, de Souza AM. Pyrazole and its derivatives: a review on their synthesis and biological activities. Curr Top Med Chem. 2017;17(22):2536-2554.
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-
Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J Med Chem. 1997;40(9):1347-1365. URL: [Link]
-
Chou LC, Huang LJ, Hsu MH, et al. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. Eur J Med Chem. 2010;45(5):1949-1955. URL: [Link]
-
Yıldırım İ, Özaslan C, Çavuşoğlu BK, et al. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Arch Pharm (Weinheim). 2021;354(10):e2100225. URL: [Link]
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Romagnoli R, Baraldi PG, Prencipe G, et al. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Eur J Med Chem. 2011;46(9):4377-4387. URL: [Link]
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Abdellatif KRA, El-Saadi MT, Elzayat SG, Amin NH. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Med Chem. 2019;11(16):1871-1887. URL: [Link]
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Menozzi G, Merello L, Fossa P, Mosti L, Piana A, Mattioli F. 4-Substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco. 2003;58(9):715-726. URL: [Link]
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Karrouchi K, Radi S, Ramli Y, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. URL: [Link]
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Sangani CB, Makawana JA, Lin L, et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(3):1025. URL: [Link]
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Chou TC. Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Res. 2010;70(2):440-446. URL: [Link]
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Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J Immunol Methods. 1983;65(1-2):55-63. URL: [Link]
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Safety Operating Guide
A Senior Application Scientist’s Guide to the Proper Disposal of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 108128-39-8).[1][2] As a trusted partner in your research, we are committed to providing information that ensures safety and procedural integrity, extending beyond the product itself. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, minimizing risk and ensuring regulatory adherence.
Core Principle: A Proactive Approach to Chemical Waste
The foundation of safe disposal is a thorough understanding of the material's inherent risks. 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound whose toxicological properties have not been fully investigated.[3][4] This knowledge gap necessitates a conservative and cautious approach. Disposal procedures are therefore based on the compound's known hazard classifications and the potential risks associated with its structural motifs—the pyrazole carboxylic acid and the furan ring.
Hazard Profile & Risk Assessment
The primary hazards, as identified in Safety Data Sheets (SDS), classify this compound as harmful and an irritant.[3] The furan moiety introduces an additional, significant risk: the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6]
Table 1: GHS Hazard Profile for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
| Hazard Classification | Hazard Statement | GHS Pictogram | Precautionary Code |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3] | GHS07 (Exclamation Mark)[3][7] | P301+P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][8] | GHS07 (Exclamation Mark)[3][7] | P302+P352 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3][8] | GHS07 (Exclamation Mark)[3][7] | P305+P351+P338 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[3][9] | GHS07 (Exclamation Mark)[3][7] | P261 |
Chemical Incompatibilities
To prevent dangerous reactions within a waste container, this compound must be segregated from incompatible materials. Do not mix with:
Storing chemicals alphabetically is a common but dangerous practice; always store by compatibility group to mitigate risk.[10]
Operational Protocol: From Bench to Final Disposal
This section details the mandatory, step-by-step process for handling the waste form of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn. This is mandated by precautionary statement P280 found in the substance's SDS.[3][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield is required if there is a splash hazard.
-
Skin and Body Protection: A lab coat must be worn and fully buttoned.
Step-by-Step Disposal Procedure
-
Waste Classification: This compound must be classified as a hazardous chemical waste.[4] Under no circumstances should it be disposed of in the regular trash or poured down the sanitary sewer system.[4][5] Evaporation in a fume hood is not a permissible disposal method.[11]
-
Containerization:
-
Designate a specific, dedicated waste container for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its associated contaminated materials (e.g., weighing paper, contaminated wipes).
-
The container must be made of a chemically compatible material (e.g., HDPE or glass) and have a tightly fitting screw cap.[12]
-
Keep the container closed at all times except when adding waste.[11][13] This is critical to prevent the release of vapors and to limit the furan moiety's exposure to air, thereby reducing the risk of peroxide formation.[5]
-
-
Waste Labeling:
-
Immediately label the waste container. The EPA's Hazardous Waste Generator Improvements Rule mandates clear labeling.[14]
-
The label must include:
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA at or near the point of generation.[14]
-
The SAA must be under the control of the operator and must not exceed regulatory volume limits (typically 55 gallons per SAA).[14]
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
-
Final Disposal Pathway:
-
The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
The recommended terminal disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Spill Management Protocol
Accidents require a prepared, calm response. The following steps differentiate between minor and major spills.
Small Spill (Solid Compound)
A small spill is one that you are trained and equipped to handle safely.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[6] Avoid creating dust.[8]
-
Carefully sweep the material into a designated hazardous waste container.[2][9]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
Large Spill
-
Immediately evacuate the area.[15]
-
Alert others to evacuate and restrict access to the area.
-
From a safe location, contact your institution's EHS or emergency response team.
-
Provide them with the chemical name and any details about the spill.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid waste.
Caption: Disposal workflow for 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. [Link]
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University of Utah. (2019). Standard Operating Procedure: Acid Handling. [Link]
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American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
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MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The following protocols are designed to ensure your safety and the integrity of your research by establishing a self-validating system of protective measures.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is classified as a substance that is harmful if swallowed and causes skin and eye irritation[1]. As a member of the pyrazole and carboxylic acid families, it is prudent to handle it with care to avoid adverse health effects. The primary routes of exposure are ingestion, skin contact, and eye contact[1]. Inhalation of dust particles is also a potential risk that must be mitigated[1][2].
Core Principles of Safe Handling:
-
Awareness: Know the hazards associated with the chemical before beginning any procedure[3].
-
Preparedness: Have a clear plan for the experiment and for any potential emergencies[3].
-
Protection: Utilize appropriate personal protective equipment (PPE) and engineering controls to minimize exposure[3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. A hazard assessment should be conducted for each specific procedure to ensure the highest level of protection[4]. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and appropriate gloves[4][5].
Eye and Face Protection
Rationale: To prevent contact with the eyes, which can cause serious irritation[1]. Eye protection is crucial to safeguard against splashes, flying particles, and chemical vapors[6].
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.
-
Goggles: Recommended when there is a risk of splashing or when handling larger quantities[7].
-
Face Shield: Should be used in conjunction with goggles when there is a significant risk of splashing or when handling the powder outside of a contained system[7].
Skin and Body Protection
Rationale: To prevent skin irritation and potential absorption[1][8]. Protective clothing provides a barrier against accidental contact[6].
-
Laboratory Coat: A standard lab coat is mandatory to protect against spills and contamination of personal clothing[4][6][7].
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat when handling larger volumes or during procedures with a higher risk of splashing.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for working in any laboratory setting to protect your legs and feet from spills[4][9].
Hand Protection
Rationale: To prevent direct dermal contact, which can cause skin irritation[1][8]. Gloves are the most common form of hand protection in a laboratory[7].
-
Nitrile Gloves: These are a good choice for handling this compound as they provide resistance to a range of chemicals, including solvents, oils, and limited exposure to acids and bases[7]. Always inspect gloves for any tears or punctures before use.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during procedures with a higher risk of contamination or when handling the compound for extended periods. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure. The following steps outline a safe workflow for handling 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to ensure adequate ventilation and containment[2][10].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order[11].
-
Gather Materials: Before starting, gather all necessary equipment and reagents to minimize movement and potential for spills.
Weighing and Handling the Solid Compound
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Work in a Fume Hood: Perform all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles[10].
-
Careful Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, consider using a glove box for weighing and transfer.
-
Immediate Cleanup: Clean up any spills immediately according to the spill response plan (see Section 5).
Handling Solutions
-
Secondary Containment: When transporting solutions, use a secondary container to prevent spills.
-
Avoid Splashing: When transferring solutions, pour slowly and carefully to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information[9].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
Segregation: Do not mix 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid waste with other incompatible waste streams. It should be collected in a designated, properly labeled, and sealed waste container[12].
-
Disposal Method: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company. Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[12][13]. Always follow your institution's and local regulations for chemical waste disposal[1][14].
Contaminated PPE and Materials
-
Gloves: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated solid waste container.
-
Lab Coats: If a lab coat becomes significantly contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
-
Other Materials: Any disposable materials that come into contact with the compound, such as weighing paper, pipette tips, and paper towels, should be disposed of in the designated solid waste container.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][8]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][10].
Spill Response
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don Additional PPE: If it is safe to do so, don any additional necessary PPE, such as a respirator and chemical-resistant boots, before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Body Protection | Hand Protection |
| Weighing and transferring solid | Safety goggles, Face shield | Lab coat | Nitrile gloves (double-gloved recommended) |
| Preparing solutions | Safety goggles | Lab coat | Nitrile gloves |
| Conducting reactions | Safety goggles | Lab coat | Nitrile gloves |
| Handling waste | Safety goggles | Lab coat, Chemical-resistant apron (if splashing is a risk) | Nitrile gloves |
By adhering to these guidelines, you can significantly reduce the risks associated with handling 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and ensure a safe and productive research environment.
References
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. (2025, June 28). ChemicalBook.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2021, May 18). Biosynth Carbosynth.
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet. (2020, February 20). KISHIDA CHEMICAL CO., LTD.
- 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. (2025, December 20). Fisher Scientific.
- 1-Methyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. (2023, September 5). Fisher Scientific.
- 1H-Pyrazole - Safety Data Sheet. (2025, December 18). Fisher Scientific.
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- Pyrazole - Substance Information. (2025, October 7). ECHA - European Union.
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- Standard Operating Procedure January 2023 HANDLING CHEMICALS. LSU.
- Pyrazole - Safety Data Sheet. (2026, January 6). Sigma-Aldrich.
- UAH Laboratory Personal Protective Equipment. UAH.
- Pyrazole - Safety Data Sheet. ChemicalBook.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Standard Operating Procedures. Research Safety - University of Kentucky.
- Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures (2016). National Academies of Sciences, Engineering, and Medicine.
- Common Personal Protective Equipment. Environmental Health & Safety.
- Pyrazole - Safety Data Sheet. Sigma-Aldrich.
- SOPs for Hazardous Chemicals. Environmental Health & Safety (EHS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
